molecular formula C12H10N2 B8049261 9H-Carbazol-1-amine CAS No. 38886-78-1

9H-Carbazol-1-amine

Cat. No.: B8049261
CAS No.: 38886-78-1
M. Wt: 182.22 g/mol
InChI Key: YJKJAYFKPIUBAW-UHFFFAOYSA-N
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Description

9H-Carbazol-1-amine ( 18992-86-4) is a high-value heterocyclic aromatic compound featuring a rigid, planar carbazole core with an amine substituent at the 1-position. This structure imparts unique electronic and photophysical properties, making it a versatile and privileged scaffold in advanced chemical research . In pharmaceutical research, the carbazole core is a recognized pharmacophore with diverse biological activities. This compound serves as a key synthetic intermediate in medicinal chemistry campaigns, particularly in the development of antitrypanosomal agents for neglected tropical diseases like Human African Trypanosomiasis (HAT) . Furthermore, carbazole derivatives demonstrate a broad spectrum of antiviral activity, showing promise against pathogens such as HIV and SARS-CoV-2, as well as significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus . In materials science, its rigid, planar framework enhances conjugation, contributing to applications in optoelectronic materials. The compound's structure is valuable in the development of organic light-emitting diodes (OLEDs), where carbazole-triazole hybrids act as efficient bipolar host materials, extending operational life and enabling low driving voltage . The primary amine group offers a reactive handle for further functionalization, allowing researchers to perform tailored modifications for specific synthetic or industrial needs . This product is provided with high-purity specifications, ensuring consistency in performance for sensitive applications. It is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKJAYFKPIUBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940519
Record name 9H-Carbazol-1-amine
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18992-86-4, 38886-78-1
Record name 9H-Carbazol-1-amine
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URL https://commonchemistry.cas.org/detail?cas_rn=18992-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Carbazol-1-amine
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Record name 9H-Carbazolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Carbazol-1-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and purification of 9H-Carbazol-1-amine, a crucial building block in the development of novel pharmaceuticals and advanced organic materials.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of two primary synthetic routes and outlines robust purification protocols. The emphasis is on understanding the causality behind experimental choices to ensure reproducible and high-purity outcomes.

Introduction: The Significance of this compound

The carbazole scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds.[2] Derivatives of carbazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4] this compound, with its reactive primary amine, serves as a versatile intermediate for the elaboration of more complex molecular architectures, making it a compound of high interest in medicinal chemistry and materials science.[1] The purity of this amine is paramount for the successful synthesis of target molecules and the reliability of subsequent experimental data.[5]

Part 1: Synthesis of this compound

Two distinct and reliable methods for the synthesis of this compound are presented below: the classical nitration-reduction pathway and the modern Buchwald-Hartwig amination. The choice of method will depend on the available starting materials, desired scale, and tolerance for specific reagents.

Method A: Classical Synthesis via Nitration and Reduction

This traditional two-step approach involves the electrophilic nitration of the carbazole core, followed by the reduction of the resulting nitro group to the desired primary amine.

Causality of Experimental Choices:

  • Nitration: The nitration of carbazole is a well-established electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity. While a mixture of nitric and sulfuric acid is a potent nitrating system, it can lead to over-nitration and harsh reaction conditions. A milder approach using nitric acid in acetic acid often provides better control, favoring the formation of 1-nitro-9H-carbazole and 3-nitro-9H-carbazole.[4] Separation of these isomers is a key challenge in this route.

  • Reduction: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation (e.g., using H₂/Pd-C) is a clean and efficient method. Alternatively, metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are robust and cost-effective reducing systems, although they require a more rigorous workup to remove metal salts.[4][6]

Experimental Protocol: Synthesis of 1-Nitro-9H-carbazole

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 9H-carbazole in glacial acetic acid.

  • Nitration: Cool the solution in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid and glacial acetic acid dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker of ice water. The crude 1-nitro-9H-carbazole will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: The crude product, a mixture of 1- and 3-nitro isomers, requires purification by column chromatography or fractional crystallization.[7]

Experimental Protocol: Reduction of 1-Nitro-9H-carbazole to this compound

  • Reaction Setup: To a solution of purified 1-nitro-9H-carbazole in ethanol, add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder.

  • Acidification: Slowly add concentrated hydrochloric acid and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Basification: After the reaction is complete, cool the mixture and neutralize it with a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide until the pH is basic. This will precipitate the tin or iron hydroxides.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.[8]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude this compound.

Visualization of the Classical Synthesis Pathway:

Classical Synthesis of this compound Carbazole 9H-Carbazole Nitration Nitration (HNO₃, H₂SO₄) Carbazole->Nitration Nitrocarbazole 1-Nitro-9H-carbazole Nitration->Nitrocarbazole Reduction Reduction (e.g., SnCl₂, HCl) Nitrocarbazole->Reduction Aminocarbazole This compound Reduction->Aminocarbazole

Caption: Classical two-step synthesis of this compound.

Method B: Modern Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11][12] This method offers a more direct route to this compound from a corresponding halo-carbazole.

Causality of Experimental Choices:

  • Catalyst System: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor and the phosphine ligand.[13] Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, are often necessary to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][12]

  • Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). The solvent must be anhydrous and capable of dissolving the reactants and catalyst system; toluene and dioxane are frequently used.

  • Amine Source: While direct coupling with ammonia is challenging due to its strong coordination to the palladium center, ammonia equivalents such as benzophenone imine or lithium bis(trimethylsilyl)amide can be employed, followed by hydrolysis to yield the primary amine.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), combine 1-bromo-9H-carbazole, the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) in a dry Schlenk flask.

  • Addition of Amine Source: Add the ammonia equivalent (e.g., benzophenone imine) and anhydrous toluene.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Hydrolysis: Cool the reaction mixture and quench with an aqueous acid (e.g., HCl) to hydrolyze the imine.

  • Work-up and Extraction: Neutralize the mixture with a base and extract the product with an organic solvent.

  • Purification: The crude product is then purified by column chromatography.

Visualization of the Buchwald-Hartwig Amination Pathway:

Buchwald-Hartwig Amination Halocarbazole 1-Halo-9H-carbazole Coupling Pd-catalyzed Coupling Halocarbazole->Coupling Ammonia_eq Ammonia Equivalent Ammonia_eq->Coupling Intermediate Intermediate Coupling->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Aminocarbazole This compound Hydrolysis->Aminocarbazole Purification Workflow Crude Crude this compound Choice Assess Impurity Profile Crude->Choice Column Column Chromatography (with TEA or Alumina) Choice->Column Major Impurities Recrystallization Recrystallization Choice->Recrystallization Minor Impurities Pure Pure this compound Column->Pure Recrystallization->Pure

Sources

A Comprehensive Spectroscopic Guide to 9H-Carbazol-1-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth analysis of the key spectroscopic characteristics of 9H-Carbazol-1-amine (CAS: 18992-86-4), a vital heterocyclic amine in the fields of medicinal chemistry and materials science. While direct, comprehensive experimental spectra for this specific molecule are not centrally archived, this document, designed for researchers and drug development professionals, synthesizes foundational data with expert spectroscopic interpretation. By leveraging data from the parent carbazole scaffold and related analogues, we present a robust predictive framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this compound. This guide details standardized protocols for data acquisition and provides a logical workflow for using integrated spectroscopic data to ensure structural integrity and sample purity.

Introduction: The Significance of this compound

This compound is a tricyclic aromatic amine built upon the rigid and electronically rich carbazole nucleus. The introduction of an amino group at the C1 position creates a molecule with unique properties, making it a valuable building block for the synthesis of bioactive compounds and functional organic materials. Its structural verification is paramount for any research or development application. Spectroscopic techniques—NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation and fragmentation analysis—are the cornerstones of this characterization process. This guide explains the causality behind the expected spectral features, providing a reliable reference for researchers.

Molecular Structure and Physicochemical Properties

The foundational step in any analysis is understanding the molecule's basic structure and properties. The carbazole ring system is planar, and the C1-amino group's position significantly influences the electronic environment of the adjacent aromatic protons.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 18992-86-4 PubChem[1]
Molecular Formula C₁₂H₁₀N₂ PubChem[1]
Molecular Weight 182.22 g/mol PubChem[1]
Exact Mass 182.084 g/mol PubChem[1]

| IUPAC Name | this compound | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR provide a unique fingerprint of the molecular structure. The following data is predicted based on established substituent effects on the carbazole core.[2][3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the carbazole N-H proton, and the amine (-NH₂) protons. The electron-donating amino group at C1 will cause a noticeable upfield shift (to lower ppm values) for adjacent protons, particularly H2 and H8, compared to unsubstituted carbazole.

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J Hz) Rationale & Notes
N9-H ~11.0 br s - Broad singlet, typical for carbazole N-H.[3]
H4, H5 8.0 - 8.2 d ~7.8 Deshielded protons, furthest from the -NH₂ group.
H2, H7 7.2 - 7.5 m - Complex region due to multiple couplings.
H3, H6 7.0 - 7.2 m - Complex region.
H8 ~6.8 d ~7.5 Shielded by the adjacent C1-NH₂ group.

| C1-NH₂ | ~5.0 | br s | - | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The C1 carbon, directly attached to the nitrogen of the amino group, is expected to be significantly shielded.

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Assignment Predicted δ (ppm) Rationale & Notes
C1 ~145 Attached to the amino group.
C4a, C4b, C9a 138 - 142 Quaternary carbons involved in ring fusion.
C5a, C8a 120 - 125 Quaternary carbons adjacent to the pyrrole ring.

| Aromatic CH | 108 - 128 | Aromatic carbons. C8 is expected to be the most upfield. |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a higher concentration (20-30 mg) is recommended to improve the signal-to-noise ratio.

  • Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Acquire at least 16 scans with a spectral width of 16 ppm and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Acquire over 1024 scans with a spectral width of 240 ppm and a relaxation delay of 2-5 seconds. Use broadband proton decoupling.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum of this compound will be dominated by vibrations from the N-H bonds (both amine and pyrrole) and the aromatic ring system.

Table 4: Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
~3420 N-H Stretch (Carbazole NH) Medium, Sharp Characteristic of the N-H group in the five-membered ring.[4]
3300 - 3400 N-H Stretch (Amine -NH₂) Medium Asymmetric and symmetric stretching modes, often appearing as a doublet.
3050 - 3150 Aromatic C-H Stretch Medium Typical for sp² C-H bonds in the aromatic rings.[4]
1600 - 1620 N-H Bend (Amine Scissoring) Strong Confirms the presence of the primary amine.
1450 - 1580 Aromatic C=C Stretch Strong, Multiple Bands Fingerprint region for the carbazole aromatic system.[5]

| 720 - 750 | C-H Out-of-Plane Bend | Strong | Indicates ortho-disubstitution on one of the benzene rings.[2] |

Experimental Protocol for FT-IR Data Acquisition (KBr Method)
  • Sample Preparation: Grind 1-2 mg of the solid this compound sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) in a hydraulic press to form a thin, translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of an empty sample holder should be collected first.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. For this compound, the molecular ion peak is expected to be prominent due to the stability of the aromatic system.

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment Notes
182 [M]⁺ Molecular ion peak. Should be the base peak.[1]
181 [M-H]⁺ Loss of a hydrogen radical.
167 [M-NH]⁺ Loss of an NH radical, characteristic of aromatic amines.
154 [M-H₂CN]⁺ Loss of a hydrogen cyanide radical from the pyrrole ring.

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic systems. |

Predicted Fragmentation Pathway

The stability of the carbazole core dictates the fragmentation, which primarily involves losses from the amine group or cleavage of the heterocyclic ring.

G M [C₁₂H₁₀N₂]⁺˙ m/z = 182 Molecular Ion M_H [C₁₂H₉N₂]⁺ m/z = 181 M->M_H - •H M_NH [C₁₂H₉N]⁺˙ m/z = 167 M->M_NH - •NH₂ M_HCN [C₁₁H₈N]⁺ m/z = 154 M_NH->M_HCN - HCN caption Figure 2. Proposed EI-MS Fragmentation Pathway.

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Start at 100°C, ramp at 15°C/min to 300°C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Integrated Spectroscopic Workflow

Confirming the identity and purity of this compound requires a synergistic approach. Each technique provides a piece of the puzzle, and together they offer unambiguous structural validation.

G Figure 3. Integrated Workflow for Structural Verification cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Start Synthesized Product (this compound) MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MW_Confirm Confirm Molecular Weight (m/z = 182) MS->MW_Confirm FG_ID Identify Functional Groups (N-H, -NH₂, Aromatic) IR->FG_ID Structure_Elucidate Elucidate C-H Framework & Connectivity NMR->Structure_Elucidate Final Structurally Confirmed This compound MW_Confirm->Final FG_ID->Final Structure_Elucidate->Final

Caption: Integrated Workflow for Structural Verification.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The tabulated NMR chemical shifts, IR frequencies, and MS fragmentation patterns serve as a robust benchmark for researchers. By following the outlined experimental protocols and integrated workflow, scientists and drug developers can confidently verify the structure and purity of their synthesized material, ensuring the integrity and reproducibility of their subsequent research.

References

  • The Royal Society of Chemistry. (n.d.). The IR spectrum of polyphosphazene containing carbazole grafted by azo nitrobenzene. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Trivedi, M. K., & Branton, A. (2015). FT-IR spectra of control and treated samples of carbazole. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Sathiyan, G., & Karunakaran, C. (2016). 1 H-NMR spectrum of carbazole. ResearchGate. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Carbazole. PubChem. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 3, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Carbazole. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Fluorophore

In the landscape of fluorescent molecules, the carbazole scaffold stands out for its inherent rigidity, high thermal stability, and rich electronic properties. While the photophysical characteristics of the parent 9H-carbazole and its 3,6- and 9-substituted derivatives have been extensively explored, a significant knowledge gap exists for the 1-amino substituted isomer, 9H-Carbazol-1-amine. This guide is crafted to address this gap, not by presenting a complete dataset—as such information is not yet prevalent in the public domain—but by providing a robust scientific framework for its characterization and application.

As a Senior Application Scientist, my objective is to equip you with the foundational knowledge, experimental causality, and practical protocols to unlock the potential of this intriguing molecule. We will delve into the expected photophysical behavior of this compound, drawing upon the well-established principles of substituent effects on aromatic systems and the known properties of the parent carbazole chromophore. This guide is designed to be a self-validating system, empowering you to conduct your own comprehensive analysis and contribute to the collective understanding of this promising compound.

The this compound Scaffold: Synthesis and Structural Considerations

The strategic placement of an amino group at the C1 position of the carbazole nucleus introduces a potent electron-donating group, which is anticipated to significantly modulate the electronic and photophysical properties of the parent molecule.

Plausible Synthetic Pathway

While a definitive, optimized synthesis for this compound is not widely published, a plausible and chemically sound approach involves a two-step process starting from 9H-carbazole: regioselective nitration followed by reduction.

  • Nitration of 9H-Carbazole: The introduction of a nitro group onto the carbazole ring is a critical step. The regioselectivity of this reaction is highly dependent on the reaction conditions. To favor substitution at the 1-position, specific nitrating agents and solvent systems would need to be empirically determined. A common starting point for the synthesis of aminocarbazoles is the nitration of carbazole using a mixture of nitric acid and acetic acid, which typically yields 3-nitrocarbazole as the major product.[1] Achieving 1-nitrocarbazole may require alternative strategies, such as directed ortho-metalation or the use of a protecting group on the nitrogen atom to influence the regioselectivity of the electrophilic aromatic substitution.

  • Reduction of 1-Nitrocarbazole: The subsequent reduction of the nitro group to an amine is a standard transformation. A variety of reducing agents can be employed, with a common and effective method being the use of tin (Sn) in the presence of concentrated hydrochloric acid (HCl), followed by neutralization to yield the desired aminocarbazole.[1]

This proposed pathway provides a logical and experimentally viable route to this compound, forming the basis for its accessibility for further research.

Core Photophysical Properties: A Predictive Analysis

In the absence of specific experimental data for this compound, we will establish a baseline using the known properties of 9H-carbazole and predict the modulatory effects of the 1-amino substituent.

The Parent Chromophore: 9H-Carbazole

The photophysical behavior of 9H-carbazole is well-characterized. In ethanol, its absorption spectrum exhibits two main bands around 292 nm and 322 nm, with a fluorescence emission peak at approximately 359.5 nm.[2] These transitions are attributed to π–π* electronic transitions within the aromatic system.

Predicted Influence of the 1-Amino Group

The introduction of an amino group, a strong auxochrome, is expected to cause the following effects:

  • Bathochromic Shift (Red Shift): The electron-donating nature of the amino group will extend the π-conjugation of the carbazole system, leading to a decrease in the HOMO-LUMO energy gap. This will result in a shift of both the absorption and emission maxima to longer wavelengths (a red shift) compared to the parent carbazole.

  • Increased Molar Extinction Coefficient: The amino group is likely to enhance the probability of the electronic transitions, leading to a higher molar extinction coefficient (ε).

  • Potential for n–π Transitions:* The nitrogen atom of the amino group possesses a lone pair of electrons, introducing the possibility of n–π* transitions, which are typically weak and may be observed as a shoulder on the main absorption band.

  • Enhanced Sensitivity to Environmental Polarity: The presence of the polar amino group will increase the molecule's dipole moment, making its photophysical properties more sensitive to the polarity of its environment.

Quantitative Photophysical Data Summary (A Representative Analog)

To provide a quantitative perspective, the following table summarizes the photophysical data for the parent 9H-carbazole. It is anticipated that this compound will exhibit absorption and emission at longer wavelengths.

Property9H-Carbazole (in Ethanol)This compound (Predicted)
Absorption Maxima (λ_abs) ~292 nm, ~322 nm[2]Red-shifted from parent
Emission Maximum (λ_em) ~359.5 nm[2]Red-shifted from parent
Stokes Shift ~37.5 nmLikely to be larger than parent
Quantum Yield (Φ_F) Data not specified in searchesDependent on solvent and structure
Fluorescence Lifetime (τ_F) Data not specified in searchesDependent on environment
Experimental Workflow for Photophysical Characterization

The comprehensive characterization of the photophysical properties of this compound would follow a standardized workflow, as depicted in the diagram below.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Characterization synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis High Purity Sample fluorescence Fluorescence Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement fluorescence->lifetime G cluster_drug_design Drug Design with Aminocarbazole Scaffold cluster_target Mechanism of Action scaffold This compound (Core Scaffold) functionalization Chemical Modification at Amino Group scaffold->functionalization library Library of Novel Carbazole Derivatives functionalization->library screening High-Throughput Screening library->screening hit Hit Compound (e.g., Kinase Inhibitor) screening->hit atp_pocket ATP Binding Pocket hit->atp_pocket Binds to Target kinase Target Kinase kinase->atp_pocket

Caption: Role of this compound as a scaffold in drug design for kinase inhibitors.

A Sensitive Fluorescent Probe

The anticipated sensitivity of the fluorescence of this compound to its local environment makes it a promising candidate for the development of fluorescent probes. By attaching specific recognition moieties to the amino group or the carbazole ring, probes can be designed for the detection of various analytes, such as metal ions, pH, or specific biomolecules. The "turn-on" or "turn-off" of fluorescence upon binding to the target analyte can provide a highly sensitive and selective detection mechanism. Carbazole-based fluorescent probes have been successfully developed for the detection of Cu2+ and H2S.

Experimental Protocols: A Self-Validating System

The following protocols provide a detailed, step-by-step methodology for the core photophysical characterization of this compound.

Protocol for UV-Vis Absorption Spectroscopy
  • Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 50 µM.

  • Spectrometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

  • Measurement:

    • Record the baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the sample cuvette with one containing the lowest concentration of the this compound solution and record the absorption spectrum.

    • Repeat the measurement for all concentrations.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Data Analysis:

    • Plot the absorbance at λ_abs against the concentration.

    • According to the Beer-Lambert law, this plot should be linear. The slope of this line corresponds to the molar extinction coefficient (ε).

Protocol for Fluorescence Spectroscopy
  • Solution Preparation:

    • Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

    • Set the emission wavelength range to scan from just above the excitation wavelength to a longer wavelength where no more emission is observed (e.g., 350-700 nm).

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.

  • Measurement:

    • Record the fluorescence emission spectrum.

    • To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths.

  • Data Analysis:

    • Identify the wavelength of maximum fluorescence emission (λ_em).

    • The difference between λ_abs and λ_em is the Stokes shift.

Protocol for Relative Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.

  • Standard Selection:

    • Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard in the UV-blue region.

  • Measurement:

    • Prepare solutions of the standard and the this compound sample with matched absorbances (typically < 0.1) at the same excitation wavelength.

    • Measure the UV-Vis absorption spectra and the fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation:

    • Integrate the area under the fluorescence emission spectra for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

Conclusion and Future Outlook

This compound represents a molecule of significant untapped potential. While this guide has provided a predictive framework for its photophysical properties based on sound chemical principles, a comprehensive experimental investigation is paramount. The protocols and insights provided herein are intended to catalyze such research.

The future of this compound and its derivatives is bright, with promising avenues in the development of novel therapeutics, sensitive biological probes, and advanced organic electronic materials. A thorough characterization of its core photophysical properties is the critical next step in realizing this potential. It is our hope that this guide will serve as an invaluable resource for the researchers and innovators who will undertake this important work.

References

  • Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Applications of aminocarbazoles in heterocyclic synthesis - Arkivoc. (n.d.). Retrieved January 3, 2026, from [Link]

  • The Role of 1-Aminocarbazole in Modern Organic Synthesis. (2025, October 23). Retrieved January 3, 2026, from [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

  • Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]

  • Progress in the chemistry of 3-amino-9-ethylcarbazole - TÜBİTAK Academic Journals. (2019, January 11). Retrieved January 3, 2026, from [Link]

  • Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit - Kobe University. (2023, March 22). Retrieved January 3, 2026, from [Link]

  • Solvatochromism - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

  • Innovating with 3-Amino-9-ethylcarbazole: Beyond Pigments and Into Electronics. (n.d.). Retrieved January 3, 2026, from [Link]

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Whitepaper: A Validated Protocol for the Determination of the Fluorescence Quantum Yield of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Scientific Community

Abstract

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1][2] It is defined as the ratio of photons emitted to photons absorbed by a fluorophore.[1][3][4] For researchers in materials science and drug development, an accurate determination of this value is critical for evaluating the potential of novel compounds like 9H-Carbazol-1-amine in applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.[5] This guide provides a comprehensive, field-proven protocol for the determination of the relative fluorescence quantum yield of this compound, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Foundational Principles: The Rationale for the Relative Method

The determination of fluorescence quantum yield can be approached via two methodologies: the absolute method and the relative (or comparative) method.[2][4] The absolute method, while direct, requires specialized instrumentation featuring an integrating sphere to capture all emitted photons.[4][6] This protocol will focus on the relative method , a robust and widely accessible technique that compares the fluorescence of the test sample to a well-characterized standard of known quantum yield.[7][8][9]

The core logic of this method is encapsulated in the following equation, which relates the quantum yield of the unknown sample (ΦX) to that of a reference standard (ΦST):

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST) [10]

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient (slope) obtained from a plot of the integrated fluorescence intensity versus absorbance.[3][11]

  • η is the refractive index of the solvent used for the sample (X) and standard (ST).[3][12]

This guide employs the gradient method over a single-point calculation. By preparing a series of dilutions and plotting integrated fluorescence against absorbance, we generate a linear relationship whose slope (gradient) is proportional to the quantum yield.[3][10] This approach is inherently self-validating; a strong linear fit (R² > 0.99) confirms that the measurements were made within the linear dynamic range of the instrument and are free from concentration-dependent artifacts like the inner-filter effect.

Experimental Design: A Self-Validating Workflow

The accuracy of the relative method is contingent upon meticulous experimental design. Each step is chosen to mitigate specific sources of error.

Selection of an Authoritative Quantum Yield Standard

Causality: The choice of the reference standard is the most critical decision in this protocol. An ideal standard should exhibit spectral overlap with the test sample, possess a high and stable quantum yield, and be photochemically stable.[7][10] For carbazole derivatives, which typically absorb in the UV region and emit in the blue-violet range, Quinine Sulfate is a widely accepted and well-characterized standard.[5][13][14]

We will use Quinine Sulfate dissolved in 0.1 M sulfuric acid (H₂SO₄). In this medium, its quantum yield (ΦST) is reliably reported as 0.58 .[7] While historically considered a robust standard, it's crucial to note that its quantum yield can show temperature dependence; therefore, all measurements should be conducted at a stable ambient temperature.[1]

Controlling the Spectroscopic Environment

Causality: To ensure a valid comparison, the spectroscopic conditions for the sample and standard must be as identical as possible.

  • Solvent System: The photophysical properties of a fluorophore can be highly dependent on the solvent.[13] Whenever feasible, the same solvent should be used for both the test sample and the standard. If different solvents are necessary, the squared ratio of their refractive indices (η²) must be included in the calculation to correct for differences in light refraction.[3][12] For this protocol, we will use spectroscopic grade ethanol for this compound and 0.1 M H₂SO₄ for the Quinine Sulfate standard.

  • Concentration and the Inner-Filter Effect: At high concentrations, the emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution, an artifact known as the inner-filter effect. To prevent this, the absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a standard 1 cm pathlength cuvette.[7][10]

Workflow Visualization

The entire experimental process, from preparation to final calculation, is outlined below. This workflow is designed to ensure systematic data acquisition and minimize operator-induced variability.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis & Calculation A Prepare Stock Solutions (Sample & Standard) B Create Serial Dilutions (5 concentrations each) A->B C Measure UV-Vis Absorbance (Record A @ λex for all solutions) B->C D Measure Fluorescence Emission (Excite @ λex, record emission spectra) C->D Use same λex E Integrate Area Under Each Emission Curve D->E F Plot Integrated Intensity vs. Absorbance (For both Sample & Standard) E->F G Calculate Gradients (Slopes) (Grad_X and Grad_ST) F->G H Calculate Final Quantum Yield (Φ_X) using the comparative equation G->H

Caption: Experimental workflow for relative quantum yield determination.

Detailed Experimental Protocol

Materials and Instrumentation
  • Analyte: this compound

  • Standard: Quinine Sulfate

  • Solvents: Spectroscopic grade ethanol, 0.1 M Sulfuric Acid (H₂SO₄)

  • Instrumentation: Calibrated UV-Vis Spectrophotometer, Calibrated Spectrofluorometer

  • Labware: 1 cm pathlength quartz cuvettes (one for absorbance, one for fluorescence), Class A volumetric flasks and pipettes.

Step-by-Step Methodology

Part A: Solution Preparation

  • Prepare Standard Stock Solution: Accurately weigh a small amount of Quinine Sulfate and dissolve it in 0.1 M H₂SO₄ to create a stock solution with an absorbance of ~0.1 at 350 nm.

  • Prepare Sample Stock Solution: Accurately weigh a small amount of this compound and dissolve it in spectroscopic grade ethanol to create a stock solution. The target absorbance should be ~0.1 at the chosen excitation wavelength (e.g., the absorption maximum, λmax).

  • Prepare Serial Dilutions: From each stock solution, prepare a series of at least four additional dilutions (e.g., 80%, 60%, 40%, 20% of the stock concentration). This will result in five solutions for both the sample and the standard, with absorbances ranging from approximately 0.1 down to 0.02.

Part B: Spectroscopic Measurements

  • Set Excitation Wavelength (λex): The excitation wavelength must be the same for both the sample and the standard. Choose a wavelength where both compounds have significant absorbance, such as 350 nm for the Quinine Sulfate/Carbazole system.

  • Record Absorbance Spectra:

    • Using the UV-Vis spectrophotometer, blank the instrument with the appropriate solvent (ethanol for the sample, 0.1 M H₂SO₄ for the standard).

    • Measure the absorbance spectrum for all ten prepared solutions.

    • For each solution, accurately record the absorbance value at the chosen excitation wavelength (λex).

  • Record Fluorescence Emission Spectra:

    • Set the spectrofluorometer with the chosen excitation wavelength (λex). Keep the excitation and emission slit widths constant for all measurements.

    • For each of the ten solutions, record the fluorescence emission spectrum. Ensure the scan range covers the entire emission profile of both the sample and the standard (e.g., 370 nm to 700 nm).

    • Remember to also run a solvent blank for both ethanol and 0.1 M H₂SO₄ to facilitate background subtraction.

Part C: Data Processing and Calculation

  • Correct and Integrate Spectra:

    • Subtract the respective solvent blank spectrum from each of the ten measured emission spectra.

    • Calculate the integrated fluorescence intensity (the area under the curve) for each of the corrected emission spectra. Most instrument software packages have a built-in function for this.

  • Generate Gradient Plots:

    • Create two separate plots:

      • For this compound: Plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

      • For Quinine Sulfate: Plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λex (X-axis).

    • Perform a linear regression for each plot. The slope of the resulting line is the gradient (Grad). Confirm that the coefficient of determination (R²) is > 0.99 for both plots.

  • Calculate the Quantum Yield:

    • Use the final comparative equation.

Data Summary and Interpretation

The data required for the final calculation should be organized systematically.

ParameterThis compound (Sample, X)Quinine Sulfate (Standard, ST)
Solvent Ethanol0.1 M H₂SO₄
Refractive Index (η) 1.3611.334
Known Quantum Yield (ΦST) To be determined0.58 [7]
Gradient (Grad) Calculated from plotCalculated from plot

Final Calculation:

ΦX = 0.58 * (GradX / GradST) * (1.361² / 1.334²)

The resulting ΦX is the determined fluorescence quantum yield for this compound. Carbazole-based compounds can exhibit high quantum yields, sometimes in the range of 0.40 to 0.89, depending on their substitution and environment.[13] A reliable value for this compound, obtained through this validated protocol, provides a firm foundation for its further development in advanced applications.

References

  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Available from: [Link]

  • Scientific.Net. (n.d.). Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Available from: [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]

  • RSC Publishing. (n.d.). New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. Available from: [Link]

  • FluorTools.com. (n.d.). Calculate fluorescence quantum yield. Available from: [Link]

  • Chemistry LibreTexts. (2023). Quantum Yield of Fluorescence. Available from: [Link]

  • Wikipedia. (n.d.). Quantum yield. Available from: [Link]

  • Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]

  • JASCO Global. (2021). Fluorescence quantum yield measurement. Available from: [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. Available from: [Link]

  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available from: [Link]

  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Available from: [Link]

  • ResearchGate. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available from: [Link]

  • ResearchGate. (n.d.). Photophysical Properties of Carbazole Derivative DPSPC Doped Composite Glass. Available from: [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • ACS Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Available from: [Link]

  • Semantic Scholar. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Available from: [Link]

  • Oregon Medical Laser Center. (2017). Quinine sulfate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

  • IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Available from: [Link]

Sources

The Solubility Profile of 9H-Carbazol-1-amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9H-Carbazol-1-amine, a key carbazole derivative, is a cornerstone in the synthesis of pharmacologically active molecules and advanced materials. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This in-depth technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for predicting its solubility behavior, detailed experimental protocols for its determination, and an exploration of the underlying molecular interactions that govern its dissolution in different solvent classes. This document is intended to be an essential resource for researchers, chemists, and formulation scientists working with this versatile compound.

Introduction: The Significance of this compound in Modern Chemistry

Carbazole and its derivatives have garnered significant attention in the fields of medicinal chemistry and materials science due to their unique electronic and biological properties.[1] The rigid, planar structure of the carbazole nucleus, combined with the ability to introduce various functional groups, allows for the fine-tuning of their physicochemical and pharmacological profiles.[2] this compound, featuring a primary amine group on the carbazole scaffold, is a particularly valuable building block. The presence of the amine group provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]

The successful progression of any research or development project involving this compound is intrinsically linked to a comprehensive understanding of its solubility. Solubility dictates the choice of solvents for synthesis and purification, influences the bioavailability of active pharmaceutical ingredients (APIs), and is a critical parameter in the development of stable and effective formulations.[5] This guide aims to provide the necessary theoretical foundation and practical methodologies to empower researchers to confidently work with this compound.

Theoretical Framework: Predicting the Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is a interplay of the properties of its carbazole core and the appended amine group.

The 9H-carbazole parent structure is a large, non-polar aromatic system.[6] This inherent non-polarity suggests good solubility in non-polar and aromatic solvents such as toluene and benzene.[6] Conversely, its large hydrophobic surface area limits its solubility in highly polar solvents like water.[6]

The introduction of the primary amine (-NH2) group at the 1-position significantly alters the molecule's polarity and hydrogen bonding capabilities. The amine group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).[7] This dual functionality enhances the potential for favorable interactions with polar solvents.

Based on these structural features, we can predict the following solubility trends for this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the N-H and the lone pair of the amine group, as well as the N-H of the carbazole ring. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Tetrahydrofuran (THF)): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of both the amine and the carbazole. Good solubility is anticipated in these solvents, particularly in strong hydrogen bond acceptors like DMSO and DMF.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The large non-polar carbazole core will favor interactions with non-polar solvents. While the polar amine group may slightly reduce solubility compared to the parent carbazole, moderate solubility is still expected in aromatic solvents like toluene due to π-π stacking interactions. Solubility in aliphatic non-polar solvents like hexane is likely to be lower.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can participate in dipole-dipole interactions. Moderate solubility of this compound is expected in these solvents.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining the equilibrium solubility of a solid compound is the shake-flask method.[8] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. High-throughput screening (HTS) methods are also available for more rapid, albeit sometimes less precise, solubility assessments in early drug discovery.

The Shake-Flask Method: A Detailed Protocol

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature incubator or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on a stirrer plate at a constant temperature (e.g., 25 °C or 37 °C for biological relevance).

    • Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis).

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_anal Analysis cluster_calc Calculation prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 prep3 Seal the vial prep2->prep3 equil1 Agitate at constant temperature (24-48h) prep3->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Withdraw and filter the supernatant sep1->sep2 anal1 Dilute the supernatant sep2->anal1 anal2 Quantify concentration (HPLC or UV-Vis) anal1->anal2 calc1 Calculate solubility anal2->calc1

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 9H-Carbazol-1-amine, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. While a specific crystal structure for the 1-amino isomer is not publicly available as of the writing of this guide, we will present a validated, field-proven workflow based on established crystallographic principles and data from closely related carbazole derivatives. This document will elucidate the causality behind experimental choices, ensuring a self-validating system of protocols for achieving publication-quality crystallographic data.

Introduction: The Significance of Structural Elucidation in Drug Discovery

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and materials science.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and intermolecular interactions are fundamental to understanding its physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the solid-state structure of small molecules, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3]

This guide will walk through a hypothetical yet representative crystal structure analysis of this compound, from synthesis and crystallization to data interpretation and validation.

Synthesis and Crystallization: The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

While various synthetic routes to carbazole derivatives exist, a common approach involves the cyclization of substituted biphenyls or the functionalization of a pre-existing carbazole core.[4][5][6] For this compound, a plausible synthetic pathway could involve the nitration of 9H-carbazole followed by reduction of the nitro group to an amine.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The ideal crystal should be a single, well-formed block with dimensions of approximately 0.1-0.3 mm in each direction.[3] Slow evaporation of a saturated solution is a widely used and effective technique for carbazole derivatives.[3]

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve a small amount of purified this compound in a range of solvents of varying polarity (e.g., ethanol, acetone, ethyl acetate, dichloromethane, or solvent mixtures) to determine its solubility. The ideal solvent will dissolve the compound moderately at room temperature.

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial.

  • Controlled Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to collect the data required for structure determination.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction patterns are collected at various orientations.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₁₂H₁₀N₂
Formula Weight182.22 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)90
γ (°)90
Volume (ų)956.25
Z4
Calculated Density (g/cm³)1.265
Absorption Coefficient (mm⁻¹)0.08
F(000)384
Crystal Size (mm³)0.20 x 0.15 x 0.10
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected10000
Independent Reflections2000
R_int0.04
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
Goodness-of-Fit on F²1.05
Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This map is used to build an initial model of the molecule.

Structure Refinement and Validation: Achieving an Accurate Model

The initial molecular model is refined against the experimental data to improve its accuracy. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Workflow for Crystal Structure Determination

Crystal_Structure_Workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Initial Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Analysis Analysis of Intermolecular Interactions Validation->Analysis CIF_Generation CIF File Generation Analysis->CIF_Generation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Interpreting the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.

Molecular Geometry

The analysis will reveal precise bond lengths and angles within the this compound molecule. These can be compared to known values for similar carbazole structures to identify any unusual geometric features that may be indicative of electronic effects or strain.

Intermolecular Interactions

In the solid state, molecules of this compound will interact with their neighbors through a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking. The amine group and the N-H of the carbazole ring are potential hydrogen bond donors, while the nitrogen atom of the amine group and the aromatic rings can act as acceptors. These interactions play a crucial role in determining the crystal packing and can influence the compound's physical properties. For instance, N-H...π interactions have been observed in the crystal structures of other carbazole derivatives.[7]

Logical Relationship of Structural Features

Structural_Relationships Molecular_Structure Molecular Structure (Bond Lengths, Angles) Intermolecular_Interactions Intermolecular Interactions (H-bonds, π-stacking) Molecular_Structure->Intermolecular_Interactions influences Biological_Activity Biological Activity Molecular_Structure->Biological_Activity governs Crystal_Packing Crystal Packing Intermolecular_Interactions->Crystal_Packing determines Physicochemical_Properties Physicochemical Properties (Solubility, Melting Point) Crystal_Packing->Physicochemical_Properties affects Physicochemical_Properties->Biological_Activity impacts

Caption: Interplay of structural features and their impact.

Conclusion and Future Directions

The successful crystal structure determination of this compound would provide an unambiguous depiction of its three-dimensional architecture in the solid state. This information is paramount for understanding its structure-property relationships and for guiding the design of new carbazole-based therapeutic agents and functional materials. The detailed experimental protocols and analytical workflows presented in this guide offer a robust framework for researchers to confidently pursue the crystallographic analysis of this and other important small molecules.

References

  • University of Birmingham's Research Portal. (2001). The x-ray crystal structures and computational analysis of NH...pi hydrogen bonded bana-shaped carbazole derivatives and thermal analysis of higher mesogenic homologues. Molecular Crystals and Liquid Crystals, 369(1), 17-35.
  • Benchchem. (2025).
  • PMC. (n.d.). 9-Ethynyl-9H-carbazole.
  • Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. [Link]

  • MDPI. (n.d.).
  • NIH. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.
  • IUCr. (2021). 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole.
  • PrepChem.com. (n.d.). Synthesis of a. 9H-Carbazol-9-amine.
  • ResearchGate. (n.d.). X-ray and DFT structural study of some carbazole-substituted imines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)ethyl)-N-phenyl-1,3,4-thiadiazol-2-amine(8)respectively.
  • Frej, M., Kyzioł, J. B., & Daszkiewicz, Z. (2007). 9-Methyl-3-phenyldiazenyl-9H-carbazole: X-ray and DFT-calculated structures. Acta Crystallographica Section C: Crystal Structure Communications, 63(1), o43-o45. [Link]

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A Technical Guide to the Theoretical Calculation of 9H-Carbazol-1-amine Molecular Orbitals for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] 9H-Carbazol-1-amine, a key member of this family, serves as a crucial scaffold in the design of novel therapeutic agents. Understanding its electronic structure through theoretical calculations is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides an in-depth protocol for the theoretical calculation of the molecular orbitals of this compound, with a focus on Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for rational drug design.[4][5]

Introduction: The Significance of Carbazole Scaffolds in Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged structure in drug discovery.[3] Its rigid, planar nature and electron-rich characteristics make it an ideal pharmacophore for interacting with various biological targets.[6] Naturally occurring carbazole alkaloids, such as ellipticine, have demonstrated potent anticancer activities, inspiring the synthesis of numerous derivatives.[2][3]

The biological activity of these molecules is intrinsically linked to their electronic properties. Molecular Orbital Theory (MOT) provides a powerful framework for understanding these properties by describing the delocalization of electrons across the entire molecule.[7] Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals govern a molecule's reactivity, kinetic stability, and optical properties.[8]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[8]

For drug development professionals, understanding the FMOs of this compound allows for the prediction of its metabolic stability, its potential to engage in charge-transfer interactions with receptors, and provides a basis for designing derivatives with tailored electronic properties.[4][9][10]

Theoretical Framework: Density Functional Theory (DFT)

To calculate the molecular orbitals of this compound, Density Functional Theory (DFT) stands out as a robust and computationally efficient method.[11] DFT calculations have been successfully employed to scrutinize the structural and optoelectronic characteristics of various carbazole derivatives.[12][13][14] The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the many-body problem of interacting electrons, offering a balance of accuracy and computational cost.

Causality of Method Selection:

  • Accuracy: For organic molecules like carbazoles, DFT methods, particularly with hybrid functionals like B3LYP, provide results that correlate well with experimental data.[11][14][15]

  • Efficiency: Compared to more computationally expensive ab initio methods like Hartree-Fock, DFT is more tractable for molecules of this size, making it practical for screening and design applications.[14]

The selection of a specific functional and basis set is a critical step that directly influences the accuracy of the results.

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules, providing a good description of electronic structure.[11][12][14]

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a common starting point, offering a good compromise between accuracy and computational resources. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[11][12]

Computational Protocol: Step-by-Step Calculation Workflow

This section details a self-validating protocol for calculating the molecular orbitals of this compound using DFT.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build 1. Build 3D Structure of this compound method_select 2. Select Method (DFT: B3LYP/6-31G(d,p)) geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc freq_calc->geom_opt Imaginary Frequencies? Re-optimize mo_calc 5. Single Point Energy & Molecular Orbital Calculation freq_calc->mo_calc extract_data 6. Extract HOMO/LUMO Energies mo_calc->extract_data visualize 7. Visualize Orbitals & Electrostatic Potential extract_data->visualize interpret 8. Interpret Results for Drug Design Context visualize->interpret

Caption: Computational workflow for molecular orbital analysis.

Step 1: Molecular Structure Generation

  • Action: Construct the 3D structure of this compound (C12H10N2). This can be done using molecular building software (e.g., Avogadro, GaussView).

  • Source: The initial structure can be obtained from chemical databases like PubChem (CID 146468).[16]

  • Rationale: An accurate initial geometry is crucial for the subsequent optimization to find the true energy minimum.

Step 2: Geometry Optimization

  • Action: Perform a geometry optimization calculation using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Purpose: This step finds the lowest energy conformation (the most stable structure) of the molecule.[11]

  • Trustworthiness: The optimization algorithm iteratively adjusts the atomic coordinates to minimize the forces on each atom until a stationary point on the potential energy surface is reached.

Step 3: Frequency Analysis

  • Action: Following optimization, conduct a frequency calculation at the same level of theory.

  • Purpose: This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[11] If imaginary frequencies are present, it indicates a saddle point, and the geometry must be re-optimized.

  • Expertise: This step is critical to ensure the reliability of all subsequent electronic property calculations.

Step 4: Single-Point Energy and Molecular Orbital Calculation

  • Action: With the validated optimized geometry, perform a single-point energy calculation.

  • Purpose: This calculation provides the final electronic energy and generates the molecular orbitals (including HOMO and LUMO) and their corresponding energy levels.[11]

Step 5: Data Extraction and Analysis

  • Action: Extract the energies of the HOMO and LUMO from the calculation output file. Calculate the HOMO-LUMO energy gap.

  • Visualization: Generate visual representations of the HOMO and LUMO electron density surfaces. This reveals where the electron density is concentrated for electron donation and acceptance.

  • Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, which are potential sites for intermolecular interactions.

Interpreting the Results for Drug Development

The quantitative data obtained from the DFT calculations provide actionable insights for medicinal chemists.

G HOMO High HOMO Energy Reactivity Increased Chemical Reactivity HOMO->Reactivity 易于给电子 LUMO Low LUMO Energy LUMO->Reactivity 易于接受电子 Gap Small HOMO-LUMO Gap (ΔE) Reactivity->Gap Interaction Favorable Target Interaction Reactivity->Interaction Metabolism Potential for Metabolic Liability Reactivity->Metabolism

Caption: Relationship between FMOs and chemical properties.

Quantitative Data Summary (Hypothetical Values)

ParameterCalculated Value (eV)Implication in Drug Design
HOMO Energy -5.50Indicates a strong electron-donating capability. May be involved in π-π stacking or cation-π interactions with biological targets.[6]
LUMO Energy -1.20Suggests a moderate ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.30A relatively large gap suggests good kinetic stability, which is often a desirable property for a drug candidate.[8]
Dipole Moment 2.50 DA non-zero dipole moment suggests polarity, which can influence solubility and interactions with polar residues in a binding site.

Analysis of Molecular Orbitals and MEP:

  • HOMO Distribution: For this compound, the HOMO is expected to be delocalized across the carbazole ring system, with significant density on the nitrogen atom and the aromatic rings. This confirms the electron-rich nature of the scaffold.

  • LUMO Distribution: The LUMO is also likely to be distributed over the aromatic system.

  • MEP Map: The MEP would likely show a region of negative potential (red) around the amine group (NH2) and the heterocyclic nitrogen, indicating these are prime locations for hydrogen bonding or electrophilic attack. Regions of positive potential (blue) would be associated with the hydrogen atoms.

These computational insights allow scientists to:

  • Predict Reactivity: Identify the most likely sites for metabolic attack (e.g., oxidation at electron-rich centers).

  • Guide Synthesis: Design derivatives by adding electron-withdrawing or electron-donating groups to specific positions to modulate the HOMO/LUMO energies and, consequently, the molecule's activity and stability.[17]

  • Understand Binding: Hypothesize how the molecule might orient itself within a receptor's binding pocket based on electrostatic and orbital interactions.[18]

Conclusion

The theoretical calculation of molecular orbitals for this compound using DFT is an indispensable tool in modern drug discovery.[7][18] It provides a scientifically rigorous foundation for understanding the electronic properties that dictate biological activity. By following a validated computational protocol, researchers can generate reliable data to predict molecular behavior, guide the synthesis of more potent and stable derivatives, and ultimately accelerate the development of new carbazole-based therapeutics.

References

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Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Abstract

This technical guide provides an in-depth analysis of the thermal stability and degradation pathways of 9H-Carbazol-1-amine, a crucial heterocyclic building block in modern drug discovery. As a molecule combining a rigid, high-melting carbazole core with a reactive primary amine, its behavior under thermal stress is a critical quality attribute (CQA) that dictates its viability in manufacturing, formulation, and long-term storage.[1][2][3] This document synthesizes theoretical principles with proven analytical methodologies, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and advanced hyphenated techniques for degradant elucidation. We present a systematic workflow for characterizing the molecule's intrinsic stability, identifying potential degradation products, and proposing mechanistic pathways. The insights and protocols herein are designed to equip researchers, process chemists, and formulation scientists with the knowledge to mitigate stability risks and ensure the development of safe and effective pharmaceuticals.

Introduction: The Structural Dichotomy of this compound

This compound, with the molecular formula C₁₂H₁₀N₂, is an aromatic heterocyclic amine built upon the robust carbazole nucleus.[4] The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science, prized for its rigidity, planarity, and electronic properties, which contribute to the high thermal stability of many of its derivatives.[5][6] However, the introduction of a primary aromatic amine at the C-1 position introduces a site of chemical reactivity that stands in contrast to the stability of the core. This amine group is a nucleophilic and electron-rich center, making it a potential hotspot for oxidative and thermal degradation.[1][7]

Understanding this structural dichotomy is paramount. The thermal stability of an active pharmaceutical ingredient (API) or a key starting material is not merely an academic exercise; it is a fundamental pillar of drug development.[8] It directly influences:

  • Process Chemistry: Defining safe operating temperatures for synthesis, purification, and drying.

  • Formulation Development: Guiding the selection of excipients and manufacturing processes (e.g., wet granulation, melt extrusion).

  • Storage and Shelf-Life: Establishing appropriate storage conditions and predicting the long-term integrity of the drug substance and product.[3]

  • Safety: Ensuring that no potent or toxic degradants are formed during the product's lifecycle.

This guide provides a comprehensive framework for de-risking the use of this compound by thoroughly characterizing its response to thermal stress.

Core Analytical Strategy for Stability Assessment

A multi-faceted analytical approach is required to build a complete stability profile. Our strategy integrates thermal analysis techniques to define the macroscopic decomposition profile with chromatographic and spectroscopic methods to achieve a microscopic, structure-level understanding of the degradation products.

The overall workflow is a self-validating system designed to move from broad thermal events to specific chemical identities.

G cluster_0 Phase 1: Intrinsic Stability Profile cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Degradant Profiling & Identification cluster_3 Phase 4: Mechanistic Elucidation TGA Thermogravimetric Analysis (TGA) (Quantifies Mass Loss) DSC Differential Scanning Calorimetry (DSC) (Identifies Thermal Events) Stress Isothermal Thermal Stress (Generates Degradants) DSC->Stress Defines Max Stress Temp. HPLC Stability-Indicating HPLC-UV/DAD (Separates & Quantifies) Stress->HPLC Provides Degraded Samples LCMS LC-MS Analysis (Determines Mass) HPLC->LCMS MSMS LC-MS/MS Fragmentation (Provides Structural Clues) LCMS->MSMS Pathway Propose Degradation Pathways MSMS->Pathway Informs Mechanism G cluster_0 Proposed Thermal Degradation Pathways cluster_1 Oxidation cluster_2 Dimerization P This compound (m/z 183 [M+H]+) O1 Nitroso-carbazole (m/z 198 [M+H]+) P->O1 D1 Azo-dimer (m/z 363 [M+H]+) P->D1 D2 C-N Coupled Dimer (m/z 347 [M+H]+) P->D2 O2 Nitro-carbazole (m/z 214 [M+H]+) O1->O2

Sources

An In-depth Technical Guide to 9H-Carbazol-1-amine for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9H-Carbazol-1-amine, also known as 1-aminocarbazole, is a pivotal chemical intermediate possessing a unique carbazole framework integrated with a reactive primary amine. This structure makes it an exceptionally valuable building block in the synthesis of a wide array of functional molecules. Its applications span from the development of novel pharmaceutical agents targeting cancer and neurological disorders to the creation of advanced organic materials for electronic devices.[1][2] The carbazole nucleus is a significant pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide provides an in-depth overview of the core chemical identifiers, synthesis, purification, characterization, applications, and safety protocols for this compound, tailored for researchers and professionals in drug development and materials science.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is fundamental for all research and development activities. This compound is identified by a specific set of identifiers and possesses distinct physicochemical properties that dictate its handling, reactivity, and application.

Chemical Identifiers

The primary identifiers for this compound are crucial for accurate documentation, procurement, and regulatory compliance. The most critical of these is the CAS (Chemical Abstracts Service) number, which is unique to this specific chemical substance.

IdentifierValueSource
CAS Number 18992-86-4PubChem[4]
PubChem CID 146468PubChem[4]
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₂H₁₀N₂PubChem[4]
Molecular Weight 182.22 g/mol PubChem[4]
InChI InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2PubChem[4]
SMILES C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)NPubChem[4]
Synonyms 1-Aminocarbazole, 9H-CarbazolaminePubChem[4]
Physicochemical Properties

These properties are essential for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.

PropertyValueSource
Melting Point 230 °C (decomposes)ChemicalBook[5]
Boiling Point 440.8 ± 18.0 °C (Predicted)ChemicalBook[5]
Density 1.317 ± 0.06 g/cm³ (Predicted)ChemicalBook[5]
Storage Temperature 2-8°C, protect from lightChemicalBook[6][7]

Section 2: Synthesis, Purification, and Characterization Workflow

The reliable synthesis and rigorous purification of this compound are paramount to ensure the validity of subsequent experimental results. The following workflow outlines a general yet robust pathway from synthesis to a fully characterized, high-purity compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Analytical Characterization start Starting Materials (e.g., Carbazole) reaction Chemical Transformation (e.g., Nitration followed by Reduction) start->reaction crude Crude this compound reaction->crude Yields chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Purified this compound recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr Analysis ir FT-IR Spectroscopy pure->ir Analysis ms Mass Spectrometry pure->ms Analysis final Confirmed Structure & Purity nmr->final ir->final ms->final

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Synthesis Protocol: A Common Approach

A widely adopted method for preparing aminocarbazoles involves the nitration of the carbazole core followed by the reduction of the nitro group.[8]

Protocol: Synthesis of 3-Aminocarbazole (Illustrative for Aminocarbazoles)

  • Step 1: Nitration of Carbazole

    • Dissolve carbazole in a mixture of nitric acid and acetic acid at room temperature.

    • Stir the reaction mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

    • The nitration of carbazole under these conditions regioselectively yields 3-nitrocarbazole.[8]

  • Step 2: Reduction of 3-Nitrocarbazole

    • To the 3-nitrocarbazole product, add tin (Sn) granules and concentrated hydrochloric acid (HCl).

    • The mixture is typically heated to facilitate the reduction of the nitro group to a primary amine.

    • After the reaction is complete, neutralize the mixture with a base, such as sodium hydroxide (NaOH), to precipitate the 3-aminocarbazole product.[8]

Causality: The use of a strong acid/reducing agent combination like Sn/HCl is a classic and effective method for the reduction of aromatic nitro compounds. The initial nitration is a key step that introduces a nitrogen-containing functional group that can be readily converted to the desired amine.

Purification Methodologies

Achieving high purity is critical, especially for applications in drug development and electronics. The most effective methods are column chromatography and recrystallization.[9]

  • Column Chromatography : This technique is used to separate the desired product from unreacted starting materials and byproducts based on differential adsorption to a stationary phase (e.g., silica gel).

  • Recrystallization : This is a final polishing step to obtain highly pure crystalline material. The choice of solvent is critical; common solvents include ethanol, methanol, or mixtures like toluene/hexane.[9] The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, leaving impurities behind in the solution.[9]

Analytical Characterization

Confirming the structure and purity of the synthesized this compound is a non-negotiable step. A combination of spectroscopic techniques is employed for this purpose.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the presence of specific functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds of the carbazole ring.[10]

  • Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns, thus confirming the molecular formula.[10][13]

Section 3: Applications in Research and Drug Development

This compound is a versatile precursor for a variety of fused heterocyclic systems with significant biological activities.[2]

Pharmaceutical and Medicinal Chemistry

The carbazole scaffold is a privileged structure in medicinal chemistry. Aminocarbazoles are key intermediates for synthesizing compounds with a range of pharmacological effects.[2]

  • Anticancer Agents : Carbazole derivatives have shown promise as anticancer agents.[1][14] The amino group on the carbazole ring serves as a handle for further chemical modifications to develop new drug candidates that may, for example, reactivate mutant p53 in tumor cells.[14]

  • Neuroprotective Agents : The aminocarbazole structure has been identified as a potential therapeutic agent for Alzheimer's disease.[2]

  • Antimicrobial Agents : N-substituted carbazole derivatives have demonstrated both antibacterial and antifungal activities.[3][15]

G cluster_pharma Pharmaceuticals cluster_materials Materials Science center This compound anticancer Anticancer Agents (e.g., p53 Reactivators) center->anticancer Derivative Synthesis neuro Neuroprotective Agents (e.g., Anti-Alzheimer's) center->neuro Derivative Synthesis antimicrobial Antimicrobial Agents center->antimicrobial Derivative Synthesis oled OLEDs center->oled Precursor for Organic Semiconductors ofet OFETs center->ofet Precursor for Organic Semiconductors pv Photovoltaics center->pv Precursor for Organic Semiconductors

Caption: Key application areas stemming from this compound.

Materials Science

The conjugated pi-system and the nitrogen atom in the carbazole structure impart valuable electronic and optical properties.[1] This makes 1-aminocarbazole a useful building block for advanced organic materials.

  • Organic Light-Emitting Diodes (OLEDs)

  • Organic Field-Effect Transistors (OFETs)

  • Photovoltaic Devices

Section 4: Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

While a specific safety data sheet for this compound is not detailed in the provided results, general safety precautions for carbazole derivatives and aromatic amines should be strictly followed. Carbazole itself is suspected of causing cancer.[16]

  • Potential Health Effects : May cause skin, eye, and respiratory tract irritation.[16][17] Harmful if swallowed or inhaled.[16]

  • Precautionary Statements : Obtain special instructions before use. Avoid breathing dust. Wear protective gloves, clothing, and eye protection.[16][18]

Handling and Storage Recommendations
  • Handling : Use in a well-ventilated area or under a chemical fume hood.[17][19] Avoid all personal contact, including inhalation.[16] Prevent dust generation and accumulation.[17]

  • Storage : Store in a cool, dry place in a tightly sealed container.[17][19] Keep away from heat, sparks, and open flames.[19]

Conclusion

This compound is a chemical of significant interest due to its versatile applications as a synthetic intermediate in both medicinal chemistry and materials science. Its unique structure allows for the creation of complex molecules with a wide range of biological and electronic properties. A thorough understanding of its chemical identifiers, synthesis, purification, and handling protocols is essential for any researcher or developer working with this compound. The methodologies and data presented in this guide serve as a comprehensive resource to support innovative research and development efforts.

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Methodological & Application

Synthesis and Application of 9H-Carbazol-1-amine Derivatives in Organic Electronics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Carbazole Derivatives in Organic Electronics

Carbazole-based compounds have emerged as a cornerstone in the field of organic electronics, prized for their unique combination of thermal stability, excellent hole-transporting capabilities, and a versatile, electron-rich structure.[1] The rigid, planar nature of the carbazole moiety provides a robust scaffold for the design of novel materials with tailored optoelectronic properties.[2] This guide focuses specifically on the synthesis and application of 9H-Carbazol-1-amine and its derivatives, a class of molecules holding significant promise for the development of next-generation organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other advanced electronic devices.[3][4] The strategic placement of an amino group at the C1 position of the carbazole core offers a powerful handle for further functionalization, allowing for the fine-tuning of electronic energy levels and charge carrier mobility. This detailed application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of these promising materials.

Synthetic Protocols: A Step-by-Step Guide to this compound Derivatives

The synthesis of this compound can be approached through several strategic pathways. The most common and reliable method involves a two-step process: the nitration of the carbazole core followed by the reduction of the nitro group to the desired amine.

Protocol 1: Two-Step Synthesis of this compound via Nitration and Reduction

This protocol is a well-established route for the preparation of the target compound, starting from the commercially available 9H-carbazole.

Step 1: Synthesis of 1-Nitro-9H-carbazole

This step introduces a nitro group at the C1 position of the carbazole ring. While direct nitration of carbazole can lead to a mixture of isomers, specific conditions can favor the formation of the 1-nitro derivative. A more controlled approach involves the synthesis from 2-bromo-N-(2-nitrophenyl)benzenamine through a palladium-catalyzed intramolecular C-H amination.[2]

  • Materials:

    • 2-bromo-N-(2-nitrophenyl)benzenamine (1.0 eq)

    • (NHC)Pd(allyl)Cl catalyst (2 mol%)

    • N,N-Dimethylacetamide (DMAc)

    • Deionized water

    • Diethyl ether (Et₂O)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Light petroleum and Dichloromethane (CH₂Cl₂) for elution

  • Procedure:

    • In a capped vial, dissolve 2-bromo-N-(2-nitrophenyl)benzenamine and the (NHC)Pd(allyl)Cl catalyst in DMAc.

    • Heat the reaction mixture at 140 °C for 150 hours using a heating block.

    • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of light petroleum:CH₂Cl₂ (from 75:25 to 60:40) to yield 1-nitro-9H-carbazole as a yellow solid.[2]

Step 2: Reduction of 1-Nitro-9H-carbazole to this compound

This step converts the nitro group into the target amine functionality. A standard and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[5]

  • Materials:

    • 1-Nitro-9H-carbazole (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol or Ethyl acetate

    • Concentrated Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1-nitro-9H-carbazole in ethanol or ethyl acetate in a round-bottom flask.

    • Add tin(II) chloride dihydrate to the suspension.

    • Carefully add concentrated hydrochloric acid and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography.

Diagram of the Two-Step Synthesis of this compound:

start 9H-Carbazole step1 Nitration (e.g., from 2-bromo-N-(2-nitrophenyl)benzenamine) start->step1 Starting Material intermediate 1-Nitro-9H-carbazole step1->intermediate Intermediate step2 Reduction (e.g., SnCl₂/HCl) intermediate->step2 product This compound step2->product Final Product cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation b_start 1-Halo-9H-carbazole b_catalyst Pd Catalyst + Phosphine Ligand + Base b_start->b_catalyst b_reagent Amine/Ammonia Equivalent b_reagent->b_catalyst b_product This compound Derivative b_catalyst->b_product u_start 1-Halo-9H-carbazole u_catalyst Cu Catalyst + Ligand + Base u_start->u_catalyst u_reagent Amine u_reagent->u_catalyst u_product This compound Derivative u_catalyst->u_product

Caption: Comparison of Buchwald-Hartwig and Ullmann reactions.

Application in Organic Electronics: Enhancing Device Performance

This compound derivatives are primarily utilized as hole-transporting materials (HTMs) in organic electronic devices. Their electron-donating nature facilitates the efficient injection and transport of holes from the anode to the emissive layer in OLEDs or the perovskite layer in PSCs. [3][4][6]

Role in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the performance of the device is critically dependent on the properties of the materials used in each layer. Carbazole-based materials, including 1-amino derivatives, are often employed as host materials in the emissive layer or as a dedicated hole-transporting layer. [7][8]Their high triplet energy makes them suitable hosts for phosphorescent emitters, preventing back energy transfer and ensuring high efficiency. [9]The ability to functionalize the amino group allows for the tuning of the material's HOMO and LUMO energy levels to achieve better energy level alignment with adjacent layers, thereby reducing the turn-on voltage and improving the overall device efficiency.

Performance in Perovskite Solar Cells (PSCs)

In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. The efficiency and stability of PSCs are highly dependent on the properties of the HTM. Carbazole-based HTMs have shown great promise, with some derivatives leading to power conversion efficiencies (PCEs) comparable or even superior to the state-of-the-art spiro-OMeTAD. [3][4][6][10][11]The key advantages of carbazole-based HTMs include their high hole mobility, good film-forming properties, and thermal stability.

Table 1: Performance of Organic Electronic Devices Utilizing Carbazole-Based Hole-Transporting Materials

Device TypeCarbazole DerivativeRolePower Conversion Efficiency (PCE) / External Quantum Efficiency (EQE)Reference
Perovskite Solar CellCarbazole-based HTM (X51)HTM9.8% PCE[3]
Perovskite Solar CellCarbazole-based Enamine (V950)HTM17.8% PCE[11]
Perovskite Solar CellTriarylamine-based HTL with carbazole unitsHTLSimilar to commercial HTLs with improved stability[4][6]
OLEDCarbazole-imidazole derivativeFluorescent Emitter1.1% EQE (deep-blue emission)[7]
OLEDCarbazole-imidazole derivativeHost for Phosphorescent Emitter8.3% EQE (green), 6.4% EQE (red), 7.6% EQE (sky-blue)[7]
OLEDCarbazole-derived compoundsMultifunctional (emitter, host)5-7% EQE

Conclusion and Future Outlook

The synthesis of this compound derivatives represents a vibrant and promising area of research for the advancement of organic electronics. The synthetic protocols outlined in this guide, from the classic nitration-reduction pathway to modern cross-coupling methodologies, provide a robust toolkit for chemists to create a wide array of novel materials. The demonstrated success of carbazole-based compounds as hole-transporting materials in both OLEDs and perovskite solar cells underscores their immense potential. Future research will likely focus on the development of new synthetic routes that offer greater efficiency and regioselectivity, as well as the design of novel 1-aminocarbazole derivatives with further optimized electronic and physical properties for even higher-performing and more stable organic electronic devices.

References

  • Kautny, C., et al. (2014). 1-Nitro-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o28. Available at: [Link]

  • Xu, B., et al. (2014). Carbazole-based hole-transport materials for efficient solid-state dye-sensitized solar cells and perovskite solar cells. Advanced Materials, 26(38), 6629-6634. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]

  • Technology audit and production reserves. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Available at: [Link]

  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. Available at: [Link]

  • DOI. Low Cost Carbazole-based Hole-transporting Materials for Perovskite Solar Cells: Influence of S,N-Heterocycle. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • ResearchGate. (2015). Carbazole-based Enamine: Low-cost and Efficient Hole Transporting Material for Perovskite Solar Cells. Available at: [Link]

  • ResearchGate. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Available at: [Link]

  • MDPI. (2018). 1-(4-Fluorobenzoyl)-9H-carbazole. Available at: [Link]

  • ResearchGate. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available at: [Link]

  • Semantic Scholar. Mild method for Ullmann coupling reaction of amines and aryl halides. Available at: [Link]

  • NIH. (2022). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Available at: [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • ResearchGate. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Available at: [Link]

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Application Notes and Protocols for 9H-Carbazol-1-amine as a Versatile Fluorescent Probe in Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Carbazole derivatives have emerged as a significant class of fluorophores in biological imaging due to their robust photophysical properties, excellent biocompatibility, and structural versatility.[1][2] This guide focuses on the foundational molecule, 9H-Carbazol-1-amine, as a versatile scaffold and fluorescent probe for a range of biological imaging applications. We will delve into the underlying principles of its fluorescence, provide detailed protocols for its application in cellular imaging, and discuss the rationale behind key experimental steps. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the potential of carbazole-based probes in their work.

Introduction: The Potential of this compound in Biological Imaging

This compound is a tricyclic aromatic amine with a nitrogen-containing five-membered ring fused between two benzene rings.[3] This core structure imparts favorable characteristics for its use as a fluorescent probe, including a high quantum yield and good photostability.[4] The amine group at the 1-position provides a reactive handle for further chemical modifications, allowing for the development of targeted probes for specific biomolecules or cellular compartments.[3][5]

The carbazole moiety's planar and electron-rich nature makes it an excellent fluorophore.[2] Its derivatives have been successfully employed to detect a variety of analytes, including ions, reactive oxygen species, and biomacromolecules like G-quadruplex DNA.[1][6][7] While this compound can be used directly as a fluorescent stain, its primary value lies in its role as a building block for more sophisticated probes. This guide will provide protocols for its use as a general cellular stain and lay the groundwork for its application in developing more specific imaging agents.

Principles of Fluorescence and Targeting

Mechanism of Fluorescence

The fluorescence of this compound arises from its extended π-conjugated system. Upon absorption of a photon of appropriate energy (excitation), an electron is promoted to a higher energy orbital. The molecule then rapidly relaxes to the lowest vibrational level of the excited state. The subsequent return of the electron to the ground state is accompanied by the emission of a photon of lower energy (longer wavelength), which is observed as fluorescence.

The specific excitation and emission wavelengths of this compound and its derivatives are influenced by the solvent environment and any functional groups attached to the carbazole core. For instance, electron-donating or withdrawing groups can modulate the energy levels of the frontier molecular orbitals, leading to shifts in the fluorescence spectrum.

Targeting Strategies

While unmodified this compound may exhibit some preferential accumulation in certain cellular compartments due to its physicochemical properties (e.g., lipophilicity), targeted imaging generally requires its conjugation to a specific recognition moiety. The primary amine group on this compound is a key site for such modifications.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram outlines the general workflow for utilizing this compound or its derivatives for cellular imaging.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture probe_prep 2. Probe Preparation cell_culture->probe_prep Concurrent Preparation cell_staining 3. Cell Staining probe_prep->cell_staining microscopy 4. Fluorescence Microscopy cell_staining->microscopy data_analysis 5. Data Analysis microscopy->data_analysis

Caption: General workflow for cellular imaging with this compound.

Probe Preparation and Handling

Rationale: Proper preparation and storage of the fluorescent probe are critical for reproducible results. Carbazole derivatives are generally stable, but care should be taken to protect them from excessive light exposure to prevent photobleaching.

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 1-10 mM).

    • Causality: DMSO is a common choice as it is miscible with aqueous cell culture media and is generally well-tolerated by cells at low final concentrations (<0.5%).

    • Sonicate briefly if necessary to ensure complete dissolution.

  • Storage:

    • Store the stock solution at -20°C, protected from light.

    • For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution in a physiologically compatible buffer (e.g., phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)) to the desired final working concentration.

    • The optimal working concentration should be determined empirically but typically ranges from 1-10 µM.

Cell Culture and Staining

Rationale: The choice of cell line and culture conditions will depend on the specific biological question being addressed. The staining protocol is designed to facilitate the uptake of the probe by the cells while maintaining their viability.

Protocol for Live-Cell Imaging:

  • Cell Seeding:

    • Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chambered cover glasses) at a density that will result in 50-70% confluency at the time of imaging.

    • Causality: This density ensures that individual cells can be clearly resolved and that the cells are in a healthy, proliferative state.

    • Allow the cells to adhere and grow for 24-48 hours.

  • Cell Staining:

    • Aspirate the cell culture medium from the imaging vessel.

    • Wash the cells once with pre-warmed (37°C) PBS or HBSS.

    • Add the pre-warmed working solution of this compound to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe.[8]

    • Causality: Thorough washing is crucial to minimize background fluorescence and improve the signal-to-noise ratio.[8]

  • Imaging:

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.[9]

    • Proceed immediately to fluorescence microscopy.

Protocol for Fixed-Cell Imaging:

  • Cell Seeding and Growth:

    • Follow step 1 of the live-cell imaging protocol.

  • Fixation:

    • Aspirate the culture medium and wash the cells once with PBS.

    • Add a 4% paraformaldehyde solution in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Caution: Paraformaldehyde is a hazardous chemical and should be handled in a fume hood.

    • Aspirate the fixative and wash the cells three times with PBS.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with a solution of 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining and Imaging:

    • Follow steps 2-4 of the live-cell imaging protocol, performing all steps at room temperature.

Fluorescence Microscopy

Rationale: The choice of microscopy technique and imaging parameters will depend on the specific application and the desired level of detail. Confocal microscopy is often preferred for its ability to reduce out-of-focus light and provide high-resolution images.

Key Imaging Parameters:

ParameterRecommended SettingRationale
Excitation Wavelength ~340 nmBased on the typical excitation maximum of the carbazole scaffold.[10] This should be optimized for the specific derivative and instrument.
Emission Wavelength ~370-550 nmThe emission maximum can vary significantly with substitution and environment.[10][11] A spectral scan is recommended to determine the optimal emission window.
Objective Lens High numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x)High NA objectives collect more light, improving signal-to-noise, and provide higher resolution.
Laser Power/Exposure Time As low as possible to achieve a good signal-to-noise ratioMinimizing light exposure reduces phototoxicity and photobleaching, which is especially important for live-cell imaging.[8][9]

Data Analysis and Interpretation

The analysis of the acquired images will depend on the experimental goals. Common analyses include:

  • Qualitative Analysis: Visual inspection of the images to determine the subcellular localization of the probe.

  • Quantitative Analysis: Measurement of fluorescence intensity in specific regions of interest (ROIs) to quantify changes in probe concentration or environment.

  • Co-localization Analysis: If using multiple fluorescent probes, this analysis can determine the degree of spatial overlap between different signals.

Potential Pitfalls and Troubleshooting:

  • High Background Fluorescence: Insufficient washing, probe concentration too high, or autofluorescence from the cells or medium. Optimize washing steps, titrate the probe concentration, and use phenol red-free medium.[8][9]

  • Weak Signal: Probe concentration too low, insufficient incubation time, or photobleaching. Increase probe concentration or incubation time, and minimize light exposure.

  • Phototoxicity: Cell blebbing, rounding, or detachment during live-cell imaging. Reduce laser power and/or exposure time, and use a more sensitive detector if available.[8]

Conclusion

This compound serves as a valuable and versatile platform for the development and application of fluorescent probes in biological imaging. Its favorable photophysical properties and amenability to chemical modification make it an attractive scaffold for creating targeted probes for a wide range of biological analytes and processes. The protocols and guidelines presented in this document provide a solid foundation for researchers to begin exploring the potential of this compound and its derivatives in their own research endeavors. Future advancements in probe design, particularly those targeting near-infrared emission, will further expand the utility of carbazole-based fluorophores in complex biological systems.[1][2]

References

  • Taylor & Francis Group. (n.d.). Carbazole-Based Fluorescent Molecules | 13 | Design and Applications. Taylor & Francis eBooks. Retrieved from [Link]

  • Hoffman, R. M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science & Business Media.
  • ResearchGate. (n.d.). Carbazole‐based colorimetric and fluorescent probe for Cu2+ and its utility in bio‐imaging and real water samples. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Crescent‐Shaped Carbazole Derivatives as Light‐Up Fluorescence Probes for G‐Quadruplex DNA and Live Cell Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). A versatile small-molecule fluorescence scaffold: Carbazole derivatives for bioimaging. Retrieved from [Link]

  • PubMed. (2020). Carbazole-based fluorescent probes for G-quadruplex DNA targeting with superior selectivity and low cytotoxicity. Retrieved from [Link]

  • Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Retrieved from [Link]

  • ResearchGate. (n.d.). A carbazole-based fluorescent probe for ultra-fast detection of ClO− and its application to live cell imaging. Retrieved from [Link]

  • Frontiers. (n.d.). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Retrieved from [Link]

  • PubMed. (2023). Development of carbazole-based fluorescent probe for highly sensitive application in fluoride ion detection. Retrieved from [Link]

  • HETEROCYCLES. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. Retrieved from [Link]

  • MDPI. (n.d.). 1-(4-Fluorobenzoyl)-9H-carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of carbazole-based fluorescent probe for highly sensitive application in fluoride ion detection. Retrieved from [Link]

  • ResearchGate. (n.d.). A carbazole-based turn-on fluorescent probe for the detection of hydrazine in aqueous solution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fluorescence properties of carbazole-9-ylpropionic acid and its application to the determination of amines via HPLC with fluores. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Construction of a novel fluorescent probe based on a carbazole platform for the rapid and specific detection of H2S and its application in bioimaging and food detection. New Journal of Chemistry, 49, 553-558. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorescence Live Cell Imaging. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluorogenic Label for Biomolecular Imaging. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via an experimental and theoretical approach. Retrieved from [Link]

  • OUCI. (n.d.). A fast-responsive turn on fluorescent probe for detecting endogenous hydroxyl radicals based on a hybrid carbazole-cyanine platform. Retrieved from [Link]

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Application of 9H-Carbazol-1-amine in organic light-emitting diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of 9H-Carbazole-1-amine and its derivatives in the fabrication and enhancement of Organic Light-Emitting Diodes (OLEDs).

Introduction: The Carbazole Core in Modern OLEDs

The carbazole moiety is a cornerstone in the architecture of high-performance organic electronic materials.[1] Its rigid, electron-rich structure provides a unique combination of high thermal stability, excellent hole-transporting properties, and a wide energy gap, making it a highly versatile building block for materials used in Organic Light-Emitting Diodes (OLEDs).[2][3] While simple carbazole can be used, its true potential is unlocked through chemical functionalization, allowing for the precise tuning of electronic and physical properties.

9H-Carbazol-1-amine serves as a critical intermediate in this process. The amine group at the C1 position provides a reactive handle for synthesizing a vast library of more complex molecules. These derivatives are frequently employed as hole-transporting materials (HTMs), host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, and even as emissive components themselves.[4][5] The primary goal of this functionalization is to enhance charge carrier mobility, ensure morphological stability (high glass transition temperature, Tg), and optimize energy level alignment within the multilayer OLED device structure to maximize efficiency and operational lifetime.[6][7]

This guide provides detailed protocols and technical insights into the synthesis of functional carbazole derivatives from precursors like this compound, their integration into OLED devices, and the characterization of the final device performance.

Part 1: Synthesis and Purification of Carbazole-Based Materials

The performance of an OLED is inextricably linked to the purity of its constituent materials.[2] Trace impurities can act as charge traps or non-radiative recombination centers, severely compromising device efficiency and longevity. Therefore, rigorous synthesis and purification protocols are paramount. Carbazole derivatives for OLEDs are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which allow for the precise construction of complex molecular architectures.[2][6]

Protocol 1.1: Representative Synthesis of a Functionalized Carbazole HTM via Suzuki Coupling

This protocol describes a general method for synthesizing a carbazole-based hole-transporting material by coupling a carbazole boronic acid derivative with an aryl halide. The amine group on a precursor like this compound would typically be functionalized in a prior step to create the desired aryl halide or boronic acid reactant.

Objective: To synthesize a high-purity, functionalized carbazole derivative for use as an HTL.

Materials:

  • Carbazole-based boronic acid or boronic ester (e.g., (9-phenyl-9H-carbazol-1-yl)boronic acid)

  • Aryl halide coupling partner (e.g., tris(4-iodophenyl)amine)[6]

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent system (e.g., Toluene and distilled water)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Eluent (e.g., n-hexane/dichloromethane mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the carbazole boronic acid derivative (e.g., 1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 4.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas like argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., a 2:1 mixture of toluene and water) to the flask via cannula or syringe.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 100 °C) under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Washing: Wash the combined organic layers with distilled water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of n-hexane and dichloromethane) to isolate the target compound.[6]

  • Final Purification (Sublimation): For OLED-grade purity (>99.5%), a final purification step of temperature-gradient vacuum sublimation is essential. This process removes residual solvent and any non-volatile impurities.

Part 2: OLED Device Fabrication

The fabrication of OLEDs is a multi-step process requiring a cleanroom environment and high-vacuum deposition equipment to create a series of ultra-thin organic and metallic layers.

Protocol 2.1: OLED Fabrication via Thermal Evaporation

Objective: To fabricate a multilayer OLED device incorporating a carbazole-based HTL.

Materials & Equipment:

  • Indium Tin Oxide (ITO)-coated glass substrates (sheet resistance ~10-15 Ω/sq)

  • Synthesized and purified carbazole-based HTL material

  • Other organic materials (Hole Injection Layer - HIL, Emissive Layer - EML, Electron Transport Layer - ETL)

  • Cathode materials (e.g., Lithium Fluoride - LiF, Aluminum - Al)

  • Detergent, deionized water, acetone, isopropanol

  • Ultrasonic bath

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system (< 1 x 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning:

    • Pattern the ITO substrates using photolithography and etching, if required.

    • Clean the substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates under a stream of high-purity nitrogen gas.

  • Substrate Treatment: Treat the cleaned ITO surface with UV-Ozone for 10-15 minutes immediately before loading into the evaporation chamber. This process removes organic residues and increases the work function of the ITO, facilitating better hole injection.

  • Layer Deposition:

    • Transfer the substrates to the high-vacuum thermal evaporation chamber.

    • Deposit the layers sequentially without breaking the vacuum. A typical device structure is as follows:[6][8]

      • Hole Injection Layer (HIL): e.g., HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile), 10 nm.

      • Hole Transport Layer (HTL): The synthesized carbazole derivative, 30-50 nm.

      • Emissive Layer (EML): A host material doped with a phosphorescent or fluorescent emitter (e.g., CBP:Ir(ppy)₃), 20-30 nm.

      • Electron Transport Layer (ETL): e.g., Bphen (4,7-diphenyl-1,10-phenanthroline), 30-40 nm.

      • Electron Injection Layer (EIL): LiF, 1 nm.

      • Cathode: Al, 100-150 nm.

    • Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance. Typical deposition rates for organic materials are 0.1-0.2 nm/s.

  • Encapsulation: After deposition, the devices must be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the reactive layers from oxygen and moisture, which cause rapid degradation.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_final Final Steps ITO_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HIL HIL Deposition UV_Ozone->HIL HTL HTL Deposition (Carbazole Derivative) HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation

Caption: Workflow for OLED fabrication using thermal evaporation.

Part 3: Device Characterization and Analysis

Once fabricated, the OLED devices must be characterized to determine their optoelectronic performance.

Protocol 3.1: Optoelectronic Characterization

Objective: To measure the key performance metrics of the fabricated OLED.

Equipment:

  • Source measure unit (SMU)

  • Spectroradiometer or photometer

  • Probe station in a dark, inert environment

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Measurement:

    • Place the encapsulated device in the probe station.

    • Apply a forward voltage bias using the SMU and sweep the voltage from 0 V upwards.

    • Simultaneously measure the current flowing through the device (to calculate current density, J) and the light output (luminance, L) using the spectroradiometer.

  • Electroluminescence (EL) Spectrum Measurement:

    • At a constant driving voltage or current (e.g., to achieve a luminance of 1000 cd/m²), record the EL spectrum.

    • From the spectrum, determine the peak emission wavelength and the Commission Internationale de l'Eclairage (CIE) color coordinates.[8]

  • Efficiency Calculations:

    • Using the J-V-L data, calculate the following performance metrics:

      • Current Efficiency (η_c): Measured in candela per ampere (cd/A). Calculated as L / J.

      • Power Efficiency (η_p): Measured in lumens per watt (lm/W). Calculated as (π * L) / (J * V).

      • External Quantum Efficiency (EQE, %): Represents the ratio of photons emitted to electrons injected. This requires careful calibration of the photodetector.

Data Presentation: Performance of Carbazole-Based OLEDs

The table below summarizes typical performance data for a green phosphorescent OLED, comparing a standard device to one incorporating an advanced carbazole-triphenylamine derivative as the HTL.[8]

Parameter Device I (Standard NPB HTL) Device IV (Carbazole Derivative HTL)
Turn-on Voltage (at 1 cd/m²) 2.5 V3.1 V
Driving Voltage (at 1000 cd/m²) 5.1 V4.2 V
Max. Current Efficiency (cd/A) 25.739.8
Max. Power Efficiency (lm/W) 16.729.3
Max. External Quantum Efficiency (%) 9.4%14.0%
CIE Coordinates (x, y) (0.32, 0.62)(0.32, 0.62)

Data synthesized from reference[8]. Device I: ITO/HATCN/NPB/CBP:Ir(ppy)₃/Bphen/LiF/Al. Device IV: ITO/HATCN/NPB/HTM 3c/CBP:Ir(ppy)₃/Bphen/LiF/Al.

Part 4: Mechanistic Role of Carbazole Derivatives

The effectiveness of carbazole derivatives stems from their specific electronic structure and physical properties.

Role as a Hole Transport Material (HTM)

The primary function of an HTL is to facilitate the efficient transport of holes from the anode/HIL to the emissive layer.

  • Causality: The electron-donating nature of the nitrogen atom in the carbazole ring results in a high-lying Highest Occupied Molecular Orbital (HOMO) energy level.[6] This reduces the energy barrier for hole injection from the adjacent layer (HIL or anode), leading to lower turn-on and driving voltages.

  • Morphological Stability: Joule heating during device operation can cause crystallization in amorphous organic films, leading to device failure. Carbazole derivatives can be designed with bulky, non-planar structures that result in a high glass transition temperature (Tg > 150 °C), significantly improving the morphological stability and operational lifetime of the device.[6]

OLED_Structure cluster_device OLED Device Layers cluster_energy Energy Level Diagram Cathode Cathode (Al) EIL EIL (LiF) ETL ETL EML Emissive Layer (EML) HTL HTL (Carbazole Derivative) HIL HIL Anode Anode (ITO) LUMO_label LUMO HOMO_label HOMO Anode_E Anode Work Function HIL_E HIL HTL_E HTL EML_E EML ETL_E ETL Cathode_E Cathode Work Function

Sources

Application Notes & Protocols: Development of 9H-Carbazol-1-amine Based Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The detection of metal ions is of paramount importance in diverse scientific fields, including environmental monitoring, clinical diagnostics, and pharmaceutical development.[1][2] Certain metal ions are essential for biological processes in trace amounts, while an excess can lead to severe toxicity and diseases such as Alzheimer's, Wilson's, and Parkinson's diseases.[2] Traditional analytical techniques for metal ion detection, although accurate, often suffer from drawbacks like high cost, laborious sample preparation, and the need for sophisticated instrumentation.[3] Consequently, there is a growing demand for simpler, more cost-effective, and rapid detection methods.[3]

Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, selectivity, and the capability for real-time analysis.[1] Among the various fluorophores utilized in sensor design, carbazole and its derivatives have garnered significant attention.[2][3][4] The carbazole moiety possesses a unique set of properties that make it an excellent scaffold for fluorescent sensors, including a rigid, highly conjugated structure, excellent chemical and thermal stability, and a high fluorescence quantum yield.[2][3][4] Furthermore, the molecular and optical properties of carbazoles can be readily tuned by introducing substituents at various positions on the carbazole ring.[2][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of 9H-Carbazol-1-amine based sensors for the detection of metal ions. We will delve into the underlying principles of detection, provide detailed protocols for sensor synthesis and application, and discuss the performance evaluation of these chemosensors.

Principle of Detection: Understanding the Sensing Mechanism

The functionality of this compound based sensors hinges on the interaction between the sensor molecule and the target metal ion. This interaction modulates the photophysical properties of the carbazole fluorophore, leading to a detectable change in its fluorescence or color. The design of these sensors typically involves covalently linking a metal ion recognition unit (receptor or chelator) to the this compound core (the fluorophore). The amine group at the 1-position serves as a convenient attachment point for various chelating moieties.

The primary sensing mechanisms include:

  • Chelation-Enhanced Fluorescence (CHEF): In the free sensor, the fluorescence of the carbazole unit may be quenched by photoinduced electron transfer (PET) from the receptor to the excited fluorophore. Upon binding of a metal ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.[3][4][6]

  • Photoinduced Electron Transfer (PET): This mechanism can also lead to fluorescence quenching. If the receptor becomes more electron-rich upon metal binding, it can quench the fluorescence of the carbazole fluorophore.

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density distribution within the sensor molecule, affecting the ICT process from the donor part (carbazole) to the acceptor part (receptor). This can result in a shift in the emission wavelength or a change in fluorescence intensity.[3][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): For sensors containing a hydroxyl group in proximity to the imine nitrogen of a Schiff base, metal ion binding can inhibit the ESIPT process, leading to fluorescence enhancement.[8]

The choice of the chelating group is crucial for achieving high selectivity towards a specific metal ion. The design of the receptor is guided by the coordination chemistry of the target metal ion, considering factors like ionic radius, charge, and preferred coordination geometry.

Experimental Protocols

Part 1: Synthesis of a Representative this compound Based Schiff Base Sensor for Al³⁺

This protocol is adapted from the synthesis of a carbazole-based Schiff base chemosensor for the fluorescent sensing of Al³⁺ ions.[4]

Materials:

  • 9-ethyl-9H-carbazol-3-amine (or this compound)

  • 2-hydroxy-1-naphthaldehyde

  • Ethanol (EtOH), absolute

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for filtration and washing

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1 mmol of 9-ethyl-9H-carbazol-3-amine (0.21 g) in 15 mL of absolute ethanol.

  • To this solution, add 1 mmol of 2-hydroxy-1-naphthaldehyde (0.172 g).

  • The reaction mixture is stirred continuously and heated to 60°C under reflux for 5 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

Characterization:

The synthesized Schiff base ligand (L) should be characterized by standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: To confirm the presence of protons in their expected chemical environments.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • FT-IR: To identify characteristic functional groups, such as the imine (C=N) bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Part 2: Protocol for Metal Ion Detection using the Synthesized Sensor

This protocol outlines the general procedure for evaluating the performance of the synthesized carbazole-based sensor for the detection of a target metal ion (e.g., Al³⁺) using fluorescence spectroscopy.[1][4]

Materials and Instrumentation:

  • Synthesized carbazole-based sensor

  • Stock solutions of various metal salts (e.g., AlCl₃, FeCl₃, CuCl₂, etc.) in deionized water or a suitable solvent.

  • A suitable solvent system for the sensor (e.g., ethanol-water mixture, 1:1, v/v).[4]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

1. Preparation of Stock Solutions:

  • Prepare a stock solution of the synthesized sensor (L) at a concentration of 1 x 10⁻³ M in a suitable solvent like DMSO or ethanol.

  • Prepare stock solutions of the metal ions of interest at a concentration of 1 x 10⁻² M in deionized water.

2. Fluorescence Titration:

  • In a series of quartz cuvettes, place a constant concentration of the sensor solution (e.g., 1 x 10⁻⁵ M in the chosen solvent system).

  • Add incrementally increasing concentrations of the target metal ion stock solution to each cuvette.

  • Ensure the total volume in each cuvette remains constant by adding the appropriate amount of the solvent.

  • Allow the solutions to incubate for a short period to ensure complex formation.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

3. Selectivity Study:

  • Prepare solutions containing the sensor (e.g., 1 x 10⁻⁵ M) and a specific concentration of the target metal ion (e.g., 10 equivalents).

  • Prepare similar solutions containing the sensor and the same concentration of various other interfering metal ions.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence response of the sensor to different metal ions to assess its selectivity.

4. Determination of Stoichiometry (Job's Plot):

  • Prepare a series of solutions with varying mole fractions of the sensor and the target metal ion, while keeping the total concentration constant.

  • Measure the fluorescence intensity of each solution.

  • Plot the fluorescence intensity as a function of the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the sensor-metal ion complex.[4][8]

5. Calculation of Limit of Detection (LOD):

The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without the metal ion) and k is the slope of the linear calibration curve of fluorescence intensity versus metal ion concentration at low concentrations.[2]

Data Presentation and Performance Characteristics

The performance of different this compound based sensors reported in the literature can be summarized for easy comparison.

Sensor Structure/NameTarget Ion(s)Solvent SystemDetection Limit (LOD)Sensing MechanismReference
9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amineCu²⁺DMSO/water (95:5, v/v)2.2 x 10⁻⁷ MFluorescence Quenching[2]
Carbazole-based Schiff base (from 9-ethyl-9H-carbazol-3-amine and 2-hydroxy-1-naphthaldehyde)Al³⁺Ethanol-water (1:1, v/v)2.59 x 10⁻⁷ MCHEF[4]
Carbazole-based Schiff-base (from 3-formyl-9H-hexylcarbazole and 2-amino-4-nitrophenol)Fe³⁺, Cu²⁺Not Specified4.23 x 10⁻⁶ M (Fe³⁺), 5.67 x 10⁻⁶ M (Cu²⁺)ESIPT Inhibition[8][9]
Carbazole-based Schiff base (from 3-amino-9-ethyl carbazole and 2,4-dihydroxy benzaldehyde)Cr³⁺Not Specified6.07 x 10⁻⁷ MNot Specified[10]

Visualization of Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_synthesis Sensor Synthesis cluster_detection Metal Ion Detection s1 React this compound derivative with a chelating agent s2 Purify the synthesized sensor s1->s2 s3 Characterize the sensor (NMR, IR, MS) s2->s3 d1 Prepare sensor and metal ion stock solutions s3->d1 Use characterized sensor d2 Perform fluorescence titration d1->d2 d3 Conduct selectivity studies d1->d3 d4 Determine stoichiometry (Job's Plot) d2->d4 d5 Calculate Limit of Detection (LOD) d2->d5

Caption: A generalized workflow for the synthesis and application of this compound based metal ion sensors.

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

chef_mechanism cluster_off Fluorescence 'Off' State (Free Sensor) cluster_on Fluorescence 'On' State (Sensor-Metal Complex) F_off Carbazole (Fluorophore) Excited_F_off Excited Carbazole* F_off->Excited_F_off Excitation (hν) R_off Receptor R_off->Excited_F_off PET Excited_F_off->F_off Non-radiative decay (Fluorescence Quenched) F_on Carbazole (Fluorophore) Excited_F_on Excited Carbazole* F_on->Excited_F_on Excitation (hν) R_on Receptor-Metal Complex Excited_F_on->F_on Fluorescence Emission (hν') Free_Sensor Free Sensor Sensor_Complex Sensor-Metal Complex Free_Sensor->Sensor_Complex + Metal Ion cluster_off cluster_off Metal_Ion Metal Ion Sensor_Complex->Free_Sensor - Metal Ion (Reversible) cluster_on cluster_on

Caption: Diagram illustrating the Chelation-Enhanced Fluorescence (CHEF) mechanism for a "turn-on" sensor.

Applications in Real-World Samples

A critical aspect of sensor development is its applicability to real-world samples, which often have complex matrices. Several studies have demonstrated the successful application of carbazole-based sensors for the detection of metal ions in environmental water samples and for bioimaging in living cells.[7][11][12] For instance, a novel fluorescent sensor based on carbazole derivatives has been successfully used for cell imaging and in zebrafish to detect Cu²⁺.[7] Another carbazole-azine based sensor was applied for the cell imaging of Cu²⁺ in HeLa cells.[12]

When analyzing real samples, it is important to perform spike-and-recovery experiments to validate the accuracy and reliability of the sensor in the complex matrix. This involves adding a known amount of the target metal ion to the sample and measuring the recovery rate.

Conclusion and Future Perspectives

This compound and its derivatives have proven to be a versatile and robust platform for the development of highly sensitive and selective fluorescent and colorimetric sensors for a wide range of metal ions. The ease of synthesis and the ability to fine-tune their photophysical properties through structural modifications make them attractive candidates for various applications.

Future research in this area could focus on the development of sensors with even lower detection limits, improved water solubility to minimize the use of organic solvents, and the design of ratiometric sensors that can provide more accurate and reliable quantitative measurements. The integration of these sensors into portable devices, such as smartphones and test strips, holds great promise for on-site and real-time monitoring of metal ion contamination in the environment and for point-of-care diagnostics.[6]

References

  • Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives. (2024). Journal of Fluorescence. Retrieved from [Link]

  • Carbazole-based Schiff base: A sensitive fluorescent 'turn-on' chemosensor for recognition of Al(III) ions in aqueous-alcohol media. (2020). Arabian Journal of Chemistry. Retrieved from [Link]

  • Fang, Z., Yang, H., Qiao, L., & Shengli, H. (2017). a new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. HETEROCYCLES, 94(3), 514. Retrieved from [Link]

  • Yang, L., Zhu, W., Fang, M., Zhang, Q., & Li, C. (2013). A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 109, 186–192. Retrieved from [Link]

  • Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). (n.d.). ResearchGate. Retrieved from [Link]

  • A novel carbazole-based highly sensitive and selective turn-on fluorescent probe for mercury (II) ions in aqueous THF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of carbazole-based Schiff base and fluorescence turn on sensor sensitive to Cr3+ ion: Oxidative and electrochemical polymerization and investigation of electrochromic properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbazole-Based Schiff Bases: Structural Insights and Applications toward Metal Ion Detection. (n.d.). ResearchGate. Retrieved from [Link]

  • A new carbazole-based Schiff-base as fluorescent chemosensor for selective detection of Fe(3+) and Cu(2+). (n.d.). ResearchGate. Retrieved from [Link]

  • Carbazole–azine based fluorescence 'off–on' sensor for selective detection of Cu2+ and its live cell imaging. (2017). ResearchGate. Retrieved from [Link]

  • Christopher Leslee, D. B., Karuppannan, S., Vengaian, K. M., Gandhi, S., & Subramanian, S. (2017). Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. Luminescence, 32(7), 1354–1360. Retrieved from [Link]

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of Novel Compounds Synthesized from 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity.[1][2] Carbazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of novel compounds derived from the 9H-Carbazol-1-amine scaffold. We present detailed, field-proven protocols for determining key antimicrobial metrics: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside methods for assessing anti-biofilm activity. Furthermore, we explore potential mechanisms of action and provide templates for robust data presentation and interpretation, grounding our methodologies in established standards to ensure scientific integrity and reproducibility.

Introduction: The Promise of Carbazole Scaffolds in Antimicrobial Drug Discovery

Carbazole and its derivatives are an important group of nitrogen-containing aromatic heterocyclic compounds known for their desirable electronic and charge-transport properties.[6] This unique structure is a key pharmacophore in numerous natural alkaloids and synthetic drugs, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and potent antimicrobial effects.[4] The core carbazole structure allows for functional group introduction at various positions, enabling the synthesis of diverse compound libraries with tailored biological activities.[7]

The rise of multidrug-resistant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health.[7] Compounds that operate via novel mechanisms of action are crucial to circumventing existing resistance pathways.[1][2] Carbazole derivatives have shown promise in this area, with studies suggesting mechanisms that include the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes like DNA gyrase.[2][8][9] This guide focuses on providing the foundational protocols required to systematically synthesize and validate the antimicrobial potential of new chemical entities derived from this compound.

Synthesis Pathway: A Generalized Approach

The synthesis of novel antimicrobial agents from this compound can be approached through a multi-step process designed to introduce diverse functional groups, thereby modulating the compound's physicochemical properties and biological activity. The following workflow illustrates a representative, hypothetical synthesis strategy. The primary amine group on the carbazole ring serves as a versatile handle for various chemical modifications.

G cluster_0 Phase 1: Core Modification cluster_1 Phase 2: Functionalization of Amine Group cluster_2 Phase 3: Final Compound Library cluster_3 Purification & Characterization A Start: this compound B Intermediate 1: N-Substituted Derivative (e.g., Alkylation, Acylation at N9 position) A->B Reaction with Alkyl/Acyl Halide C Intermediate 2: Schiff Base Formation B->C Condensation with Aldehydes/Ketones D Intermediate 3: Amide/Sulfonamide Synthesis B->D Reaction with Acyl/Sulfonyl Chlorides E Final Compound Set A (Imine Derivatives) C->E G Optional Cyclization Reactions C->G F Final Compound Set B (Amide/Sulfonamide Derivatives) D->F D->G I Purification (Column Chromatography, Recrystallization) E->I F->I H Final Compound Set C (Novel Heterocyclic Hybrids) G->H H->I J Structural Analysis (NMR, IR, Mass Spectrometry) I->J K Screening-Ready Pure Compounds J->K Proceed to Biological Screening G cluster_prep Inoculum Preparation cluster_mic MIC Assay (96-Well Plate) cluster_mbc MBC Assay prep1 1. Culture Bacteria (18-24h on Agar) prep2 2. Suspend in Saline prep1->prep2 prep3 3. Adjust to 0.5 McFarland Standard (~1.5x10^8 CFU/mL) prep2->prep3 prep4 4. Dilute in MHB to ~1x10^6 CFU/mL prep3->prep4 mic2 6. Inoculate Wells with Bacterial Suspension (Final: ~5x10^5 CFU/mL) prep4->mic2 mic1 5. Prepare 2-fold Serial Dilutions of Carbazole Compound mic1->mic2 mic3 7. Incubate at 37°C for 16-20 hours mic2->mic3 mic4 8. Read MIC: Lowest concentration with no visible growth mic3->mic4 mbc1 9. Subculture from clear wells (MIC, MICx2, MICx4) onto drug-free agar mic4->mbc1 mbc2 10. Incubate Agar Plates at 37°C for 18-24 hours mbc1->mbc2 mbc3 11. Count Colonies (CFU) mbc2->mbc3 mbc4 12. Determine MBC: Lowest concentration with ≥99.9% killing mbc3->mbc4

Caption: Experimental workflow for determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC).

Protocol 3: Assessment of Anti-Biofilm Activity

Bacterial biofilms are a major cause of persistent infections and exhibit high tolerance to conventional antibiotics. [1][2]Evaluating a compound's ability to eradicate established biofilms is therefore a critical step.

Methodology:

  • Biofilm Formation:

    • Add 100 µL of a standardized bacterial suspension (~10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) to the wells of a 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

  • Compound Treatment:

    • After incubation, gently remove the planktonic (free-floating) cells by washing the wells with sterile PBS.

    • Add 100 µL of fresh medium containing serial dilutions of the novel carbazole compounds to the wells with the established biofilms.

    • Incubate for a further 24 hours.

  • Quantification of Viable Biofilm Cells:

    • Wash the wells again with PBS to remove the compound and any dead cells.

    • Add a viability stain (e.g., Resazurin) or disrupt the biofilm (e.g., via sonication) and perform serial dilutions for CFU plating.

    • The Minimum Biofilm Eradication Concentration (MBEC) is the lowest compound concentration that results in a significant reduction (e.g., ≥3-log) in viable cells within the biofilm compared to the untreated control.

Investigating the Mechanism of Action (MoA)

Understanding how a compound kills or inhibits bacteria is vital for its development as a drug. Carbazole derivatives have been reported to act via several mechanisms. [2][10][3]Preliminary assays can provide insight into the likely MoA.

  • Membrane Permeability Assay: The integrity of the bacterial cell membrane can be assessed using fluorescent dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes. [9]An increase in PI fluorescence upon treatment with a carbazole compound suggests membrane disruption. [8][9]* DNA Gyrase Inhibition Assay: Some carbazole alkaloids are known to inhibit bacterial DNA replication by binding to DNA gyrase. [2]Commercially available kits can be used to measure the inhibition of DNA supercoiling activity in the presence of the test compounds.

G cluster_membrane Mechanism 1: Membrane Disruption cluster_dna Mechanism 2: Intracellular Targeting compound Novel Carbazole Derivative membrane Cell Membrane compound->membrane Intercalates or disrupts lipid bilayer dna_gyrase DNA Gyrase compound->dna_gyrase Binds to enzyme (e.g., GyrB subunit) bacterium Bacterial Cell leakage Leakage of Cytoplasmic Contents (Ions, ATP, etc.) membrane->leakage Increased Permeability dna_rep Blocks DNA Replication & Repair dna_gyrase->dna_rep

Caption: Hypothetical mechanisms of antimicrobial action for novel carbazole derivatives.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the efficacy of different compounds. Results should be summarized in a tabular format.

Table 1: Example Antimicrobial Activity Summary for Novel Carbazole Derivatives

Compound IDTarget MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
CZ-001S. aureus ATCC 29213Positive482Bactericidal
CZ-001E. coli ATCC 25922Negative32>128>4Bacteriostatic
CZ-002S. aureus ATCC 29213Positive242Bactericidal
CZ-002E. coli ATCC 25922Negative16322Bactericidal
CiprofloxacinS. aureus ATCC 29213Positive0.250.52Bactericidal
CiprofloxacinE. coli ATCC 25922Negative0.0150.032Bactericidal

This table presents hypothetical data for illustrative purposes.

Conclusion

The protocols and guidelines detailed in this document provide a robust framework for the initial stages of antimicrobial drug discovery based on the this compound scaffold. By systematically applying these standardized methods for synthesis, susceptibility testing, and preliminary mechanism of action studies, researchers can efficiently identify and characterize promising lead compounds. This structured approach is essential for advancing the development of new carbazole-based therapeutics to combat the growing threat of antimicrobial resistance.

References

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  • Nikopharmad. (n.d.). MIC/MBC Testing. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed. (2025). Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • ResearchGate. (2025). Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant‐Derived Natural Alkaloids. Retrieved from [Link]

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  • Institute for Collaborative Biotechnology (ICB). (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Frontiers. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

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  • (n.d.). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Retrieved from [Link]

  • ACS Publications. (2022). Unique Carbazole-Oxadiazole Derivatives as New Potential Antibiotics for Combating Gram-Positive and -Negative Bacteria. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

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  • ACS Omega. (2018). Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Iraqi Journal of Science. (2013). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • (2024). Design and One-pot Synthesis of Novel Carbazole-based Thiazolone Imines. Retrieved from [Link]

  • (n.d.). Synthesis and evaluation of biological activity of some novel carbazole derivatives. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Conductive Poly(9H-Carbazol-1-amine)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Amino-Functionalized Polycarbazoles

Conducting polymers have emerged as a revolutionary class of materials, merging the processability and mechanical flexibility of conventional polymers with the electronic properties of semiconductors or even metals.[1][2][3] Among these, polycarbazoles (PCz) have garnered significant attention due to their exceptional thermal and environmental stability, high redox potential, and favorable photoactive properties, which stem from their high hole-transporting mobility.[1] These characteristics make them prime candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), photovoltaic devices, sensors, and electrochromic windows.[1][4]

This guide focuses on the polymerization of a specific, functionalized monomer: 9H-Carbazol-1-amine. The introduction of the amine (-NH₂) group at the C1 position of the carbazole ring is a deliberate strategic choice. This functional group can profoundly influence the polymerization process and the final properties of the polymer. It can alter the monomer's oxidation potential, enhance solubility, and provide a reactive site for further post-polymerization modifications, thereby enabling the fine-tuning of the material's electronic and physical characteristics for specialized applications.

We present two robust and widely adopted methods for the synthesis of poly(this compound): chemical oxidative polymerization and electrochemical polymerization. Each protocol is detailed with an emphasis on the underlying scientific principles, ensuring that researchers can not only replicate the procedures but also understand the critical parameters that govern the synthesis and performance of the resulting conductive polymer.

Part 1: Polymerization Mechanisms and Strategic Considerations

The conversion of this compound monomers into a conjugated polymer backbone is primarily achieved through oxidative coupling reactions. This process can be initiated either by chemical oxidants in solution or electrochemically at an electrode surface.

Chemical Oxidative Polymerization

This solution-based method relies on the use of a chemical oxidizing agent to initiate polymerization. The fundamental mechanism involves the oxidation of the carbazole monomer to form a radical cation. These reactive intermediates then couple, typically at the 3 and 6 positions of the carbazole ring, to form dimers, oligomers, and ultimately, the polymer chain.

Causality Behind Experimental Choices:

  • Oxidizing Agent: The choice of oxidant, such as ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈), is critical.[2] The oxidant's redox potential must be sufficient to oxidize the monomer but not so high as to cause over-oxidation or degradation of the polymer. FeCl₃ is frequently used due to its effectiveness in organic solvents and its role as a Lewis acid, which can facilitate the coupling reaction.

  • Solvent: The solvent must dissolve both the monomer and the oxidant (or at least allow for a successful heterogeneous reaction). Chloroform or dichloromethane are common choices for carbazole polymerization.[2] The solvent's polarity can influence the polymer's structure and morphology.[2]

  • Monomer/Oxidant Ratio: This ratio directly controls the polymerization rate and the molecular weight of the resulting polymer. An excess of oxidant can lead to higher yields but may also result in over-oxidation and defects in the polymer chain.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Dissolve Monomer (this compound) in Solvent Addition Slowly Add Oxidant to Monomer Solution (Initiation) Monomer->Addition Oxidant Prepare Oxidant Solution (e.g., FeCl₃ in Solvent) Oxidant->Addition Polymerization Stir at Controlled Temp (Propagation) Addition->Polymerization Formation of Radical Cations Precipitation Precipitate Polymer (e.g., in Methanol) Polymerization->Precipitation Polymer Chain Growth Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying

Caption: Workflow for Chemical Oxidative Polymerization.

Electrochemical Polymerization

Electropolymerization is a powerful technique where the polymerization is initiated and proceeds on the surface of a conductive electrode.[2] This method offers distinct advantages, including the direct formation of a polymer film on a substrate without the need for catalysts, making it a "cleaner" synthesis.[2][4] The thickness and morphology of the film can be precisely controlled by tuning the electrochemical parameters.

The mechanism begins with the anodic oxidation of the monomer at the working electrode surface, generating radical cations.[4] These radicals then couple, and subsequent oxidation and deprotonation steps lead to the growth of a conjugated polymer film that deposits onto the electrode.

Causality Behind Experimental Choices:

  • Electrolyte System: The choice of solvent and supporting electrolyte is crucial for ensuring sufficient conductivity and electrochemical stability within the desired potential window. Acetonitrile (ACN) is a common solvent, and salts like lithium perchlorate (LiClO₄) or tetrabutylammonium perchlorate (TBAP) are often used as supporting electrolytes.[2][4]

  • Electrochemical Technique: Cyclic Voltammetry (CV) is a widely used method. Sweeping the potential allows for the oxidation of the monomer and the deposition of the polymer film. The increase in current in successive cycles indicates the growth of a conductive polymer layer on the electrode.[2]

  • Monomer Concentration: The concentration affects the rate of film growth and its quality. Optimized concentrations prevent passivation of the electrode while ensuring a reasonable deposition rate.[4]

M Monomer (Cz-NH₂) M_plus Radical Cation (Cz-NH₂•+) M->M_plus - e⁻ (Oxidation at Electrode) Dimer_plus Dimer Radical Cation M_plus->Dimer_plus + Monomer - 2H⁺ Polymer Polymer Chain M_plus->Polymer Chain Growth Dimer Neutral Dimer Dimer_plus->Dimer + e⁻ (Reduction) Dimer->Polymer Further Oxidation & Coupling

Sources

Experimental setup for measuring the electroluminescence of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Electroluminescence Characterization of 9H-Carbazol-1-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug and materials development on the experimental setup and protocol for measuring the electroluminescence (EL) of this compound. Carbazole derivatives are a cornerstone in the field of organic electronics, prized for their robust thermal stability and excellent charge-transporting properties.[1][2] This guide details the fabrication of an Organic Light-Emitting Diode (OLED) test device, the configuration of the measurement apparatus, a step-by-step characterization protocol, and methods for data analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility.

Introduction to Electroluminescence and Carbazole Derivatives

Electroluminescence (EL) is an optical and electrical phenomenon where a material emits light in response to an electric current or a strong electric field.[3][4] This principle is the foundation of Organic Light-Emitting Diodes (OLEDs), which have revolutionized display and lighting technologies.[5] The performance of an OLED is critically dependent on the molecular structure and properties of the organic materials used within its multilayered architecture.[6]

Carbazole and its derivatives have emerged as a vital class of materials in organic electronics.[7] Their inherent electron-rich nature and high hole mobility make them exceptional candidates for hole-transport materials (HTMs).[1][2][8] Furthermore, their rigid structure often imparts high thermal stability and a high glass transition temperature (Tg), which is crucial for device longevity by preventing morphological changes caused by Joule heating during operation.[1] The target of this protocol, this compound, possesses the fundamental carbazole moiety, suggesting its potential as an active component in an electroluminescent device.[9] This guide outlines the necessary steps to construct a device and quantify its light-emitting performance.

Principle of Electroluminescence in an OLED Device

To measure the electroluminescence of this compound, it must be incorporated as the emissive layer (EML) within a multilayer OLED structure. The fundamental process involves several key steps:

  • Charge Injection: When a voltage is applied across the device, the cathode injects electrons into the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent organic layer, while the anode injects holes into the Highest Occupied Molecular Orbital (HOMO).[5][10]

  • Charge Transport: These injected electrons and holes migrate through the electron-transport layer (ETL) and hole-transport layer (HTL), respectively, under the influence of the applied electric field.[5]

  • Exciton Formation: The electrons and holes meet within the emissive layer and recombine to form a bound electron-hole pair, known as an exciton.[5]

  • Radiative Recombination (Electroluminescence): The exciton is in an excited state. As it decays to a lower energy state, it releases its energy in the form of a photon. The energy of this photon, which determines the color of the emitted light, is characteristic of the emissive material (in this case, this compound).[3]

A multilayer device structure is essential to balance the injection and transport of charges, ensuring that recombination occurs efficiently within the desired emissive layer.[5][11]

Device Fabrication: A Validating System

The fabrication of a reliable test device is the most critical phase for obtaining meaningful EL data. The following protocol describes a standard, well-characterized device architecture suitable for evaluating new emissive materials.

Proposed Device Architecture

The choice of adjacent layers is crucial for efficient device performance. The energy levels (HOMO/LUMO) of each layer must be appropriately aligned to minimize charge injection barriers. For this compound, a suitable multilayer structure is proposed below. Carbazole derivatives often exhibit excellent hole-transport properties, so the material may also contribute to hole transport to the emissive zone.[12]

LayerMaterialFunctionDeposition MethodThickness (nm)
Cathode Aluminum (Al)Electron InjectionThermal Evaporation100
EIL Lithium Fluoride (LiF)Lower Electron Injection BarrierThermal Evaporation1
ETL Tris(8-hydroxyquinolinato)aluminum (Alq₃)Electron Transport & Hole BlockingThermal Evaporation20
EML This compound Emissive LayerThermal Evaporation30
HTL N,N'-Bis(naphthalen-1-yl)-N,N'-bis(phenyl)-benzidine (NPB)Hole Transport & Electron BlockingThermal Evaporation40
HIL Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)Smooth ITO, Improve Hole InjectionSpin Coating30
Anode Indium Tin Oxide (ITO)Transparent AnodePre-patterned Substrate~150
Substrate GlassTransparent Support--

Causality behind choices:

  • ITO/PEDOT:PSS: ITO is the standard transparent anode. A PEDOT:PSS layer is used as a hole-injection layer (HIL) to smooth the ITO surface and reduce the energy barrier for hole injection into the HTL.[10]

  • NPB (HTL): NPB is a widely used HTL with high hole mobility and a suitable HOMO level that aligns well with many anodes and emissive layers.[1]

  • Alq₃ (ETL): Alq₃ is a classic, reliable electron-transporting material that also serves to block holes from reaching the cathode, confining recombination to the EML.[13]

  • LiF/Al (EIL/Cathode): The thin LiF layer lowers the work function of the aluminum cathode, significantly enhancing electron injection efficiency.[14][15]

G cluster_device OLED Device Structure Glass Glass Substrate ITO Anode: Indium Tin Oxide (ITO) ITO->Glass HIL HIL: PEDOT:PSS HIL->ITO HTL HTL: NPB HTL->HIL EML EML: this compound EML->HTL ETL ETL: Alq₃ ETL->EML EIL EIL: LiF EIL->ETL Cathode Cathode: Aluminum (Al) Cathode->EIL

Caption: Layered architecture of the OLED test device.

Step-by-Step Fabrication Protocol

This protocol requires access to a cleanroom environment and specialized deposition equipment.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Sequentially sonicate the substrates in a series of cleaning solutions: detergent water, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the substrates using a high-purity nitrogen gun.

    • Immediately treat the substrates with UV-Ozone for 10 minutes to remove organic residues and increase the ITO work function.

  • Hole Injection Layer (HIL) Deposition:

    • Transfer the cleaned substrates to a nitrogen-filled glovebox.

    • Dispense a filtered PEDOT:PSS solution onto the ITO surface.

    • Spin-coat the solution at 4000 RPM for 60 seconds to achieve a uniform film of approximately 30 nm.

    • Anneal the substrates on a hotplate at 120°C for 15 minutes inside the glovebox to remove residual water.

  • Organic Layer and Cathode Deposition:

    • Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.

    • Sequentially deposit the organic layers without breaking vacuum to ensure clean interfaces:

      • Deposit NPB (HTL) at a rate of ~1 Å/s to a thickness of 40 nm.

      • Deposit This compound (EML) at a rate of ~1 Å/s to a thickness of 30 nm.

      • Deposit Alq₃ (ETL) at a rate of ~1 Å/s to a thickness of 20 nm.

    • Deposit the Electron Injection Layer (EIL):

      • Deposit LiF at a rate of ~0.1 Å/s to a thickness of 1 nm.

    • Deposit the Cathode:

      • Deposit Aluminum (Al) at a rate of ~2-5 Å/s to a thickness of 100 nm. A shadow mask is used during this step to define the individual device pixels.

  • Encapsulation:

    • Immediately following deposition, encapsulate the device in a nitrogen atmosphere using a UV-curable epoxy and a cover glass slide to prevent degradation from atmospheric oxygen and moisture.[16]

Experimental Setup and Measurement Protocol

The characterization of the device is performed in a dark, electrically shielded environment to ensure accuracy.

Core Instrumentation
  • Source Measure Unit (SMU): A programmable voltage/current source with simultaneous measurement capability (e.g., Keithley 2400 series).

  • Spectrometer: A calibrated fiber-optic spectrometer for measuring the EL spectrum (e.g., Ocean Optics or Avantes).

  • Luminance Meter: A photodiode-based meter to measure the luminance in candelas per square meter (cd/m²).

  • Probe Station: A light-tight enclosure with micro-manipulators to make electrical contact with the device's anode and cathode.

G cluster_setup EL Measurement Workflow SMU Source Measure Unit (SMU) Device OLED Device in Probe Station SMU->Device Apply Voltage Measure Current PC Control PC (Data Acquisition) SMU->PC I-V Data Spectrometer Spectrometer Device->Spectrometer Collect Emitted Light LuminanceMeter Luminance Meter Device->LuminanceMeter Measure Brightness Spectrometer->PC Spectral Data LuminanceMeter->PC Luminance Data

Caption: Schematic of the experimental setup and data flow.

Measurement Protocol
  • Setup and Calibration:

    • Mount the encapsulated OLED device onto the sample holder in the probe station.

    • Carefully land the probe tips on the corresponding anode (ITO) and cathode (Al) contact pads.

    • Position the luminance meter and the fiber optic input directly in front of and normal to the active area of the device pixel.

  • J-V-L Characterization:

    • Connect the SMU to the probe tips. Set the SMU to voltage sweep mode.

    • Apply a forward voltage sweep from 0 V to a maximum of 15 V in 0.1 V increments. Set a current compliance limit (e.g., 100 mA) to prevent device burnout.

    • At each voltage step, record the current measured by the SMU and the luminance measured by the luminance meter.

  • EL Spectrum Measurement:

    • While the device is operating, capture the electroluminescence spectrum at several key voltage points (e.g., at the turn-on voltage, at medium brightness, and near maximum brightness) using the spectrometer. This helps to check for any spectral shifts with increasing drive voltage, which could indicate degradation or complex emissive mechanisms.

Data Analysis and Key Performance Metrics

The raw data is processed to evaluate the device's performance.

  • Plotting Core Characteristics:

    • Current Density-Voltage (J-V): Convert the measured current (I) to current density (J) by dividing by the active area of the device pixel (in cm²). Plot J (on a log scale) vs. V.

    • Luminance-Voltage (L-V): Plot the measured luminance (L, in cd/m²) vs. V.

  • Calculating Performance Metrics:

    • Turn-on Voltage (V_on): The voltage at which luminance is first reliably detected, typically defined as the voltage required to reach 1 cd/m².

    • Current Efficiency (η_c): A measure of how efficiently charge is converted to light. It is calculated as Luminance / Current Density. The unit is cd/A.

    • Power Efficiency (η_p): A measure of the overall energy efficiency. It is calculated as (π * Luminance) / (Current Density * Voltage). The unit is lm/W. The factor of π assumes a Lambertian emission profile.[17]

    • External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected. This requires careful calibration of the optical setup, often using an integrating sphere.

  • Spectral Analysis:

    • From the EL spectrum, determine the peak emission wavelength (λ_peak) and the Full Width at Half Maximum (FWHM).

    • Calculate the CIE 1931 (x, y) color coordinates from the spectral data to precisely define the emission color.

Summary of Key Parameters
ParameterSymbolUnitDescription
Turn-on VoltageV_onVVoltage at which luminance reaches 1 cd/m²
Maximum LuminanceL_maxcd/m²The highest brightness achieved before efficiency roll-off or breakdown
Max. Current Efficiencyη_c,maxcd/APeak value of the luminance per unit of current density
Max. Power Efficiencyη_p,maxlm/WPeak value of the luminous flux per unit of electrical power
External Quantum Eff.EQE_max%Peak ratio of photons out to electrons in
Peak Wavelengthλ_peaknmWavelength of maximum spectral intensity
CIE Coordinates(x, y)-Chromaticity coordinates on the CIE 1931 color space

References

  • Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). MDPI. Retrieved from [Link]

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. (2024). ACS Publications. Retrieved from [Link]

  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. (2024). ACS Publications. Retrieved from [Link]

  • Electroluminiscence spectra of OLEDs based on (a) carbazole compounds... (n.d.). ResearchGate. Retrieved from [Link]

  • Photoluminescence and electroluminescence of carbazole-based conjugated dendritic molecules. (n.d.). Inha University. Retrieved from [Link]

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). Semantic Scholar. Retrieved from [Link]

  • Photoluminescence and Electroluminescence of Organic Solar Cells. (2016). Edinburgh Instruments. Retrieved from [Link]

  • (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (n.d.). ResearchGate. Retrieved from [Link]

  • Photoluminescence and electroluminescence of carbazole-based conjugated dendritic molecules. (2008). Korea University. Retrieved from [Link]

  • Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes. (n.d.). KTU ePubl. Retrieved from [Link]

  • Light-emitting Carbazole Derivatives: Potential Electroluminescent Materials. (2001). PubMed. Retrieved from [Link]

  • Photoluminescence of Metal–Polymer Complexes Based on Functional Triazole–Carbazole Copolymers with Terbium Ions. (n.d.). MDPI. Retrieved from [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, aggregation-induced emission and electroluminescence properties of three new phenylethylene derivatives comprising carbazole and (dimesitylboranyl)phenyl groups. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • Electroluminescence and photoluminescence characterization of LEDs/OLEDs using a single micro-photoluminescence spectroscopy setup. (2024). SPIE Digital Library. Retrieved from [Link]

  • Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED). (2019). Edinburgh Instruments. Retrieved from [Link]

  • Experimental setup for measuring transient electroluminescence response and external current. (n.d.). ResearchGate. Retrieved from [Link]

  • Electroluminescence. (n.d.). Wikipedia. Retrieved from [Link]

  • Fabrication and Characterization of Organic Electroluminescent Devices Introducing New Blue Emitting Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrical characterization of electroluminescent polymer/nanoparticle composite devices. (1998). Applied Physics Letters. Retrieved from [Link]

  • Organic Electroluminescence: From Molecular Structure to Device Performance. (2025). Wiley. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Electroluminescence in organic light emitting diodes. (n.d.). University of Wuppertal. Retrieved from [Link]

  • Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode. (2019). Lab Bulletin. Retrieved from [Link]

  • OLED. (n.d.). Wikipedia. Retrieved from [Link]

  • (PDF) Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Design of High Performance Organic Light Emitting Diodes. (n.d.). University of Florida. Retrieved from [Link]

  • New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 - International Journal of Pharmaceutical Sciences Review and Research. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of new 9H-Carbazole derivatives. (2013). Iraqi Journal of Science. Retrieved from [Link]

  • (PDF) Synthesis and Electropolymerization of 9H-Carbazol-9- Ylpyrene and Its Electrochromic Properties and Electrochromic Device Application. (2025). ResearchGate. Retrieved from [Link]

  • Bicolour electroluminescence of 2-(carbazol-9-yl)anthraquinone based on a solution process. (n.d.). Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]

  • Synthesis of a. 9H-Carbazol-9-amine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Supporting Information for Synthesis of Carbazolones and 3-Acetylindoles via Oxidative C–N Bond Formation through PIFA-Mediated Annulation of 2-Aryl Enaminones. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Application Notes and Protocols for Functionalizing the Amine Group of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and materials scientists on the chemical derivatization of the primary amine group of 9H-Carbazol-1-amine. Carbazole derivatives are a significant class of heterocyclic compounds, widely investigated for their potential applications in pharmaceuticals, organic electronics, and materials science due to their unique photophysical and electronic properties.[1][2] The functionalization of the amine group allows for the synthesis of a diverse library of novel carbazole-based molecules with tailored properties. This guide presents detailed, step-by-step protocols for several key functionalization reactions, including acylation, sulfonylation, and the Buchwald-Hartwig amination. Each protocol is accompanied by insights into the underlying chemical principles, troubleshooting tips, and methods for purification and characterization of the resulting products.

Introduction

The carbazole scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities and material properties.[1] The presence of a primary amine at the C1 position of the 9H-carbazole core offers a versatile handle for chemical modification. Functionalization of this amine group can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, fluorescence, and charge transport characteristics. This application note aims to provide reliable and reproducible protocols for the common transformations of the amine group of this compound, enabling researchers to efficiently synthesize novel derivatives for their specific applications.

General Considerations for Handling this compound and its Derivatives

Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific chemicals used.

Purification Techniques: Purification of carbazole derivatives is crucial for obtaining accurate characterization data and for ensuring reproducible performance in downstream applications. Common purification methods include:

  • Column Chromatography: Silica gel is a common stationary phase for the purification of carbazole derivatives. Due to the basic nature of the amine group, tailing of the product on the silica gel column can be an issue. To mitigate this, a small amount of a basic additive, such as triethylamine (0.1-1%), can be added to the eluent system.[3] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating the desired product from impurities.[3][4]

  • Recrystallization: This technique is highly effective for obtaining high-purity crystalline products.[4] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing carbazole derivatives include ethanol, isopropanol, and mixtures of solvents like ethanol/water or hexane/ethyl acetate.[3][4]

Characterization: The structure and purity of the synthesized carbazole derivatives should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups.[5][6]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound.[5][7]

Reaction Workflows

The following diagram illustrates the key functionalization pathways for this compound described in this application note.

Functionalization_Pathways cluster_reactions Functionalization Reactions cluster_products Product Classes start This compound acylation Acylation start->acylation Acyl Chloride/ Anhydride, Base sulfonylation Sulfonylation start->sulfonylation Sulfonyl Chloride, Base buchwald Buchwald-Hartwig Amination start->buchwald Aryl Halide, Pd Catalyst, Ligand, Base amide Amide Derivatives acylation->amide sulfonamide Sulfonamide Derivatives sulfonylation->sulfonamide arylamine N-Aryl Derivatives buchwald->arylamine

[Image of the chemical reaction scheme for acylation of this compound]

[Image of the chemical reaction scheme for sulfonylation of this compound]

[Image of the chemical reaction scheme for Buchwald-Hartwig amination of this compound]

Sources

Troubleshooting & Optimization

Common byproducts in the synthesis of 9H-Carbazol-1-amine and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 9H-Carbazol-1-amine

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. We will address common challenges, focusing on the identification and removal of process-related impurities and byproducts. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic work.

Frequently Asked Questions (FAQs)

Q1: Why is the purity of this compound so critical for downstream applications?

A1: this compound is a versatile building block, particularly in the development of pharmaceuticals and advanced materials like OLEDs.[1] The presence of even minor impurities, such as positional isomers or residual starting materials, can have significant consequences:

  • In Drug Development: Isomeric impurities can lead to the formation of difficult-to-separate drug analogue byproducts, complicating structure-activity relationship (SAR) studies and introducing potential toxicological risks.

  • In Materials Science: The electronic and optical properties of carbazole-based materials are highly sensitive to their structural integrity.[1] Isomeric impurities can disrupt crystal packing and charge transport pathways, degrading device performance and reproducibility.[2][3]

  • In Reaction Chemistry: Byproducts can interfere with subsequent reactions by poisoning catalysts, altering reaction kinetics, or participating in unwanted side reactions.

Q2: What are the most common synthetic routes to this compound, and how do they influence the impurity profile?

A2: The two most prevalent synthetic strategies are the nitration-reduction pathway starting from carbazole and the palladium-catalyzed Buchwald-Hartwig amination. Each route presents a unique set of potential byproducts.

  • Nitration-Reduction Pathway: This classic route involves the regioselective nitration of 9H-carbazole to form 1-nitro-9H-carbazole, followed by reduction of the nitro group. The primary challenge is controlling the initial electrophilic nitration step.

  • Buchwald-Hartwig Amination: This modern cross-coupling method typically involves the reaction of a 1-halo-9H-carbazole (e.g., 1-bromo-9H-carbazole) with an ammonia equivalent.[4] The challenges here relate to catalyst efficiency, side reactions, and removal of catalyst residues.[5][6]

Troubleshooting Guide: The Nitration-Reduction Pathway

This pathway is cost-effective but often plagued by issues of regioselectivity.

Q3: My initial nitration of carbazole produced multiple products according to TLC and NMR. What are these byproducts and why did they form?

A3: This is the most common issue in this synthesis. The carbazole nucleus has several positions susceptible to electrophilic attack.

  • Likely Byproducts:

    • 3-Nitro-9H-carbazole: This is the most common isomeric byproduct. The C-3 and C-6 positions of carbazole are electronically activated and can compete with the C-1 and C-8 positions for the electrophile.[7]

    • 1,3-, 1,6-, 1,8-, and 3,6-Dinitro-9H-carbazoles: These arise from over-nitration, where the first nitro group does not sufficiently deactivate the ring to prevent a second nitration event under the reaction conditions.

  • Causality: The formation of these byproducts is highly dependent on reaction conditions. Factors such as the nitrating agent (e.g., HNO₃/H₂SO₄, HNO₃/AcOH), temperature, and reaction time dictate the regioselectivity and degree of nitration. A review on the synthesis of 3-aminocarbazole highlights a method using nitric acid in acetic acid to achieve high regioselectivity for the 3-position, demonstrating how conditions can be tuned to favor different isomers.[7]

Q4: How can I remove the 3-nitro-9H-carbazole isomer from my desired 1-nitro-9H-carbazole intermediate?

A4: This is a challenging separation due to the very similar polarities of the 1- and 3-isomers.

  • The Best Strategy (Proactive): Optimize the nitration reaction to minimize the formation of the 3-nitro isomer in the first place. Careful control of temperature and slow addition of the nitrating agent are key.

  • Purification (Reactive):

    • Fractional Recrystallization: This can be effective but is often laborious and may lead to significant yield loss. Solvents like ethanol, acetic acid, or mixed solvent systems (e.g., ethanol/water) should be screened.

    • Preparative Chromatography: Meticulous column chromatography on silica gel with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradients) can resolve the isomers, but it requires careful loading and a long column for high efficiency.

Q5: After reducing my 1-nitro-9H-carbazole, I still see non-polar spots on my TLC. What are they?

A5: This indicates an incomplete reduction. The most likely culprit is unreacted 1-nitro-9H-carbazole . This byproduct is significantly less polar than the highly polar this compound product.

Q6: My final amine product shows a baseline spot on the TLC in addition to my product. What is this and how do I remove it?

A6: If you carried forward dinitrocarbazole impurities from the nitration step, their reduction will yield diaminocarbazole byproducts. These compounds are extremely polar and often streak or remain at the baseline of the TLC plate in common eluent systems.

The diagram below illustrates the formation of key byproducts in this pathway.

Byproduct_Formation cluster_0 Nitration Stage cluster_1 Reduction Stage Carbazole Carbazole Nitration Nitration Carbazole->Nitration 1-Nitro 1-Nitro-9H-carbazole (Desired Product) Nitration->1-Nitro 3-Nitro 3-Nitro-9H-carbazole (Isomeric Byproduct) Nitration->3-Nitro Poor Selectivity Dinitro Dinitrocarbazoles (Over-reaction Byproduct) Nitration->Dinitro Harsh Conditions Reduction Reduction 1-Amine This compound (Final Product) Reduction->1-Amine 3-Amine 9H-Carbazol-3-amine (Isomeric Impurity) Reduction->3-Amine Diamine Diaminocarbazoles (Polar Impurity) Reduction->Diamine 1-Nitro->Reduction Unreacted_Nitro Unreacted 1-Nitro (Impurity) 1-Nitro->Unreacted_Nitro Incomplete Reaction 3-Nitro->Reduction Dinitro->Reduction

Caption: Byproduct formation in the nitration-reduction synthesis of this compound.

Troubleshooting Guide: The Buchwald-Hartwig Amination Pathway

This modern approach offers excellent regioselectivity but requires careful control of the catalytic cycle.[4][8]

Q7: My Buchwald-Hartwig reaction is sluggish and gives a low yield. What are the common causes?

A7: The Buchwald-Hartwig amination is a complex catalytic cycle sensitive to several factors.[9]

  • Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical. Sterically hindered, electron-rich biaryl phosphine ligands are often required for high efficiency.[4]

  • Base: The strength of the base (e.g., NaOtBu, K₃PO₄) is crucial for deprotonating the amine and facilitating the reductive elimination step. An inappropriate base can halt the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents are mandatory. Trace water or oxygen can deactivate the palladium catalyst.

  • Substrate Quality: Impurities in the 1-halo-9H-carbazole starting material can inhibit the catalyst.

Q8: After workup of my amination reaction, I have significant amounts of unreacted 1-bromo-9H-carbazole and dark, insoluble material. What are these?

A8:

  • Unreacted 1-Bromo-9H-carbazole: This points to an incomplete or failed reaction (see Q7). It is much less polar than the amine product and can be readily separated by column chromatography.

  • Dark, Insoluble Material: This is often palladium black, which forms when the Pd(0) active catalyst precipitates from solution. This indicates catalyst decomposition and is a common sign of reaction failure, often due to the presence of oxygen or insufficient ligand stabilization.

Q9: How do I effectively remove the palladium catalyst and phosphine ligand byproducts from my final product?

A9: Removing catalyst residues is essential, especially for pharmaceutical applications where metal contamination is strictly regulated.

  • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a plug of Celite® or silica gel. This will remove the bulk of the precipitated palladium black.

  • Aqueous Wash: A wash with an aqueous solution of ammonium chloride or thiourea can help complex and remove residual palladium.

  • Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb palladium residues and colored organic impurities.

  • Chromatography: Standard silica gel chromatography is highly effective at separating the desired amine from both unreacted starting materials and the non-polar phosphine oxide byproducts.

General Purification Protocol: Column Chromatography

This protocol is a reliable method for purifying this compound from most common byproducts identified above.

Objective: To separate the polar this compound from less polar impurities (e.g., unreacted 1-nitro- or 1-bromo-carbazole) and more polar impurities (e.g., diaminocarbazoles).

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates

Step-by-Step Procedure:

  • TLC Analysis: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in a solvent system like 95:5 DCM/MeOH or 7:3 Hexanes/EtOAc to visualize the separation of your product from impurities. The amine product should have a moderate Rf value, while non-polar impurities will be higher and very polar impurities will be lower.

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., Hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a strong solvent (like DCM or MeOH), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% DCM or 9:1 Hexanes/EtOAc). This will flush out non-polar impurities first.

  • Gradient Elution: Gradually increase the polarity of the eluent. This can be done by slowly increasing the percentage of MeOH in DCM (e.g., from 0% to 5%) or EtOAc in Hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

The workflow for selecting a purification strategy is outlined below.

Purification_Workflow Start Crude Product Mixture TLC Analyze by TLC Start->TLC Decision1 Are impurities significantly less polar? TLC->Decision1 Decision3 Are impurities highly polar? TLC->Decision3 Decision2 Is the main impurity an isomer with similar polarity? Decision1->Decision2 No AcidBase Acid-Base Extraction (Isolates amine from neutral impurities) Decision1->AcidBase Yes (e.g., Nitro-carbazole) Column Column Chromatography (Gradient Elution) Decision2->Column No Recrystal Fractional Recrystallization (Difficult, for isomers) Decision2->Recrystal Yes Decision3->Column Yes (e.g., Diamines) Pure Pure this compound Column->Pure AcidBase->Column Further Polish Recrystal->Pure

Caption: Decision workflow for purifying crude this compound.

References

  • The Role of 1-Aminocarbazole in Modern Organic Synthesis. (2025). Google Cloud.
  • Carbazole isomers induce ultralong organic phosphorescence. (2020). PubMed. [Link]

  • Progress in the chemistry of 3-amino-9-ethylcarbazole. (2019). ResearchGate. [Link]

  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2023). PMC - NIH. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). ResearchGate. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9H-Carbazol-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately increase reaction yields. This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a comprehensive FAQ section.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a significant regioselectivity challenge. The carbazole nucleus is electron-rich, and traditional electrophilic substitution reactions, such as nitration, typically yield a mixture of 1-, 3-, and 6-substituted isomers, with the 3- and 6- positions being kinetically favored.[1][2] Isolating the desired 1-isomer from this mixture is often difficult and leads to low overall yields.

A modern and effective strategy to overcome this is a two-step approach:

  • Directed C1-Nitration: Installation of a directing group on the carbazole nitrogen to selectively guide nitration to the C1 position.

  • Reduction of the Nitro Group: Conversion of the 1-nitro intermediate to the target 1-amino product.

This guide will focus on troubleshooting and optimizing this high-yield, two-step pathway.

Troubleshooting Guide: A Two-Step Synthesis Pathway

This section addresses specific issues that may arise during the directed nitration and subsequent reduction steps.

Workflow Overview: Directed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Directed C1-Nitration cluster_1 Step 2: Reduction Start 9H-Carbazole DG_Attach Attach Directing Group (e.g., 2-pyridyl) Start->DG_Attach Nitration Palladium-Catalyzed C1-Nitration DG_Attach->Nitration DG_Remove Remove Directing Group Nitration->DG_Remove Intermediate 1-Nitro-9H-carbazole DG_Remove->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Final_Product This compound Reduction->Final_Product Purification Purification Final_Product->Purification Analyzed_Product Final Product (>95% Purity) Purification->Analyzed_Product

Caption: High-level workflow for the synthesis of this compound.

Part 1: Troubleshooting Directed C1-Nitration

The regioselective nitration of carbazole at the C1 position is the most critical step. A recently developed method utilizes a removable 2-pyridyl directing group in a palladium-catalyzed C-H activation/nitration reaction.[1][2]

Q1: The C1-nitration reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Failure of this reaction is often linked to catalyst activity, reagent quality, or reaction setup. Here’s a systematic approach to troubleshooting:

  • Catalyst and Reagent Integrity:

    • Palladium Catalyst: The catalyst, such as Pd₂(dba)₃, can be sensitive to air and moisture over time. Ensure you are using a fresh bottle or a properly stored catalyst. Consider using a glovebox for dispensing.

    • Silver Nitrate (AgNO₃): AgNO₃ is the nitro source. It is light-sensitive and should be stored in a dark container. Use a high-purity grade, as impurities can interfere with the catalytic cycle.

    • Solvent Quality: The recommended solvent is 1,4-dioxane.[1][2] Use a dry, high-purity grade. Peroxides in aged dioxane can deactivate the palladium catalyst. Always use freshly opened or distilled solvent.

  • Reaction Atmosphere:

    • This is not an air-sensitive reaction in the strictest sense, but an inert atmosphere (Nitrogen or Argon) is good practice to prevent any potential oxidation of the catalyst or substrate, especially at elevated temperatures (120 °C).

  • Directing Group Issues:

    • The 2-pyridyl group has been shown to be the most effective for C1 direction.[1][2] Other directing groups may not be as efficient. Verify the successful synthesis of your N-(pyridin-2-yl)-9H-carbazole starting material by NMR and MS.

Troubleshooting Table: C1-Nitration

Problem Potential Cause Recommended Action
No reaction Inactive Palladium Catalyst Use a fresh batch of Pd₂(dba)₃ or an alternative Pd(II) source like Pd(OAc)₂.[3] Handle in an inert atmosphere.
Peroxide-contaminated Solvent Use freshly distilled or anhydrous, inhibitor-free 1,4-dioxane.
Low Yield (<30%) Sub-optimal Temperature Ensure the reaction is maintained at 120 °C. Lower temperatures may not be sufficient for C-H activation.
Poor Quality AgNO₃ Use a fresh, high-purity bottle of AgNO₃, stored away from light.
Mixture of Isomers Directing group not effective This is unlikely with the 2-pyridyl group. If other directing groups are used, they may lack the required chelation strength for C1 selectivity.[1]

| | Competing traditional nitration | Ensure no strong protic acids are present, which could generate NO₂⁺ and lead to non-directed electrophilic substitution. |

Q2: I am observing side products, including a debrominated product when using a bromo-substituted carbazole. How can I minimize this?

A2: The formation of side products indicates competing reaction pathways.

  • Debromination: The observation of competitive debromination with substrates like 3-bromo-N-(pyridin-2-yl)-9H-carbazole suggests that the palladium catalyst can engage in reductive dehalogenation.[3] To mitigate this, you can try:

    • Lowering Catalyst Loading: While 10 mol% of Pd₂(dba)₃ is reported, you could screen slightly lower loadings (e.g., 5-8 mol%), although this may slow down the desired nitration.

    • Adding a Ligand: While not in the original protocol, adding a phosphine ligand could modulate the reactivity of the palladium center, potentially suppressing the dehalogenation pathway. This would require significant re-optimization.

  • Multiple Nitrations: The formation of dinitro products is generally not observed due to the deactivating nature of the first nitro group. If this occurs, it suggests the reaction conditions are too harsh. Consider slightly reducing the reaction time or the equivalents of AgNO₃.

Part 2: Troubleshooting the Reduction of 1-Nitro-9H-carbazole

Once you have successfully synthesized and purified 1-Nitro-9H-carbazole, the final step is the reduction of the nitro group to an amine. This is a well-established transformation in organic chemistry.

Q3: My reduction of 1-Nitro-9H-carbazole is incomplete or giving a low yield. What should I check?

A3: The success of the reduction depends heavily on the choice of reducing agent and the reaction conditions.

  • Using NiCl₂/NaBH₄: This system is reported to give a 90% yield for the reduction of 1-nitro-9H-carbazole.[3]

    • Reagent Quality: Sodium borohydride (NaBH₄) can decompose upon exposure to moisture. Use fresh, powdered NaBH₄. The activity of NiCl₂ can also vary. Ensure you are using an anhydrous or hexahydrate form as specified in the procedure.

    • Addition Rate: NaBH₄ should be added portion-wise to control the exothermic reaction and hydrogen gas evolution. A rapid addition can lead to uncontrolled side reactions.

    • Solvent: Methanol or ethanol are typically used. Ensure they are of sufficient purity.

  • Using Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a very common and clean method for nitro group reduction.[4]

    • Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. If the reaction is sluggish, try a new bottle of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

    • Hydrogen Pressure: While some reductions work at atmospheric pressure, others may require higher pressures (e.g., 50 psi) in a Parr shaker or autoclave to proceed at a reasonable rate.

    • Solvent: Solvents like ethanol, methanol, or ethyl acetate are standard. Ensure the nitro-carbazole is fully dissolved.

Troubleshooting Table: Reduction of 1-Nitro-9H-carbazole

Problem Potential Cause Recommended Action
Incomplete Reduction Inactive reducing agent For NiCl₂/NaBH₄: Use fresh, dry NaBH₄. For Catalytic Hydrogenation: Use a fresh catalyst or increase loading. Ensure the H₂ supply is adequate.
Poor substrate solubility Use a co-solvent system or a different solvent in which the starting material is more soluble (e.g., THF/Methanol).
Formation of side products (e.g., azo, azoxy compounds) Over-reduction or side reactions This is more common with metal hydrides but less so with catalytic hydrogenation or Fe/NH₄Cl.[4][5] Ensure the reaction is not run for an excessively long time after the starting material is consumed.
Incompatible functional groups If your carbazole has other reducible functional groups (e.g., halides, alkenes), choose your reducing agent carefully. Fe/NH₄Cl or SnCl₂ often offer better chemoselectivity than catalytic hydrogenation.[6]

| Difficult Purification | Product is binding to metal catalyst | After catalytic hydrogenation, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst thoroughly. Acid/base extraction can also help remove metal impurities. |

Q4: I am concerned about the chemoselectivity of the reduction. My carbazole has other functional groups. Which reducing agent is best?

A4: Chemoselectivity is a critical consideration. The choice of reducing agent should be tailored to the other functional groups present on your molecule.

  • For Halogenated Carbazoles (Cl, Br, I): Avoid catalytic hydrogenation with Pd/C, as it can cause dehalogenation. Reagents like Iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) or Tin(II) chloride (SnCl₂) are excellent choices as they are highly selective for the nitro group.[5][7]

  • For Carbazoles with Carbonyls (Ketones, Esters): Catalytic hydrogenation (Pd/C, H₂) and Fe/NH₄Cl are generally safe for esters and ketones. Avoid strong hydride reagents like LiAlH₄.

  • For Carbazoles with Alkenes or Alkynes: Catalytic hydrogenation will reduce these functional groups. Fe/NH₄Cl or other metal-based reductions in acidic media are preferred to preserve the unsaturation.[7]

Chemoselectivity of Common Reducing Agents for Nitroarenes

Reducing System Advantages Disadvantages/Incompatibilities
H₂, Pd/C High yield, clean workup Reduces alkenes, alkynes; can cleave benzyl ethers; can cause dehalogenation.[4]
NiCl₂, NaBH₄ High yield, rapid reaction Less chemoselective than Fe/NH₄Cl; can potentially reduce some carbonyls.
Fe, NH₄Cl / AcOH Excellent chemoselectivity, inexpensive Requires workup to remove iron salts; reaction can be heterogeneous.[6]

| SnCl₂, HCl | Classic, reliable method | Generates tin waste, which is environmentally problematic; requires stoichiometric amounts.[5] |

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C1-Nitration of 9-(pyridin-2-yl)-9H-carbazole

Adapted from Kumar, V. et al., Beilstein J. Org. Chem. 2025, 21, 2479–2488.[3]

  • Reaction Setup: To a 15 mL pressure tube, add N-(pyridin-2-yl)-9H-carbazole (1.0 equiv), Pd₂(dba)₃ (10 mol%), and AgNO₃ (1.2 equiv).

  • Solvent Addition: Add dry 1,4-dioxane (to achieve a substrate concentration of 0.1 M).

  • Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with dichloromethane (DCM).

  • Filtration: Filter the mixture through a pad of Celite® to remove palladium and silver salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: n-hexane/EtOAc, e.g., 99:1) to yield 1-nitro-9-(pyridin-2-yl)-9H-carbazole.

Protocol 2: Removal of the 2-Pyridyl Directing Group

Adapted from Kumar, V. et al., Beilstein J. Org. Chem. 2025, 21, 2479–2488.[3]

  • Methylation: Dissolve the 1-nitro-9-(pyridin-2-yl)-9H-carbazole (1.0 equiv) in a suitable solvent (e.g., DCM). Add methyl triflate (MeOTf, ~1.2 equiv) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH) and stir vigorously for several hours until the deprotection is complete.

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to obtain 1-Nitro-9H-carbazole. A yield of 53% is reported for this deprotection step.[1]

Protocol 3: Reduction of 1-Nitro-9H-carbazole to this compound

Adapted from Kumar, V. et al., Beilstein J. Org. Chem. 2025, 21, 2479–2488.[3]

  • Reaction Setup: Dissolve 1-Nitro-9H-carbazole (1.0 equiv) and NiCl₂·6H₂O (approx. 2.0 equiv) in methanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄, approx. 6.0 equiv) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding water. Concentrate the mixture to remove most of the methanol. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound. A 90% yield is reported for this step.[3]

Frequently Asked Questions (FAQs)

Q: Can I perform a direct nitration on 9H-Carbazole without a directing group? A: Yes, but it is not recommended if you want to maximize the yield of the 1-nitro isomer. Traditional methods using nitric acid and sulfuric acid or acetyl nitrate result in poor regioselectivity, giving a mixture of 1-, 3-, and 6-nitrocarbazoles, which are difficult to separate.[1][8]

Q: Are there alternative methods for introducing the amine group at the C1 position? A: While the nitration-reduction sequence is the most common, other theoretical approaches could include directed C-H amination or a multi-step synthesis building the carbazole ring with the amine precursor already in place. However, these methods are less developed for this specific isomer and are likely to be lower-yielding and more complex than the optimized nitration-reduction pathway.

Q: My final this compound product is unstable and darkens over time. Why? A: Aryl amines, particularly those with electron-donating groups on the aromatic ring, can be susceptible to air oxidation, which often results in the formation of colored impurities. To ensure stability:

  • Purification: Ensure all traces of metal catalysts from the reduction step are removed.

  • Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial, and keep it in a cool, dark place (refrigerator or freezer).

Q: What is the key mechanistic principle behind the directed C1-nitration? A: The mechanism involves the formation of a six-membered palladacycle intermediate. The nitrogen atom of the 2-pyridyl directing group coordinates to the palladium(II) catalyst. This brings the catalyst into close proximity to the C1-H bond of the carbazole, facilitating an irreversible C-H bond cleavage (cyclometalation). This palladacycle then reacts with the nitro source (AgNO₃) to deliver the nitro group specifically to the C1 position before the catalyst is regenerated.[1][2]

Mechanism cluster_0 Catalytic Cycle for C1-Nitration Pd(II) Active Pd(II) Species Coordination Coordination & Cyclopalladation Pd(II)->Coordination Carbazole Substrate Palladacycle Six-Membered Palladacycle Intermediate Coordination->Palladacycle C-H Activation NitrationStep NitrationStep Palladacycle->NitrationStep Product C1-Nitrated Carbazole Product NitrationStep->Pd(II) Catalyst Regeneration NitrationStep->Product

Caption: Plausible catalytic cycle for directed C1-nitration of carbazole.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Kumar, V., Dharaniyedath, J., Aiswarya, T. P., Ariyan, S., Venkatesh, C., & Gandeepan, P. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 21, 2479–2488.
  • Kumar, V., Dharaniyedath, J., Aiswarya, T. P., Ariyan, S., Venkatesh, C., & Gandeepan, P. (2025). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 21, 2479–2488.
  • Kumar, V., Dharaniyedath, J., Aiswarya, T. P., Ariyan, S., Venkatesh, C., & Gandeepan, P. (2025).
  • Smith, A. M., & Whyman, R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Desai, D. G., Swami, S. S., & Hapase, S. B. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Blanksby, S. J., & Ellison, G. B. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Accounts of Chemical Research.
  • Kautny, P., & Stöger, B. (2014). 1-Nitro-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o28.
  • Kumar, V., Dharaniyedath, J., Aiswarya, T. P., Ariyan, S., Venkatesh, C., & Gandeepan, P. (2025).
  • Gryglewski, P., & Ledóchowski, A. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1360–1371.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 9H-Carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and validated protocols for common synthetic transformations involving this versatile building block.

Introduction

This compound is a privileged heterocyclic motif, serving as a critical structural unit in medicinal chemistry and materials science. Its unique electronic properties and rigid tricyclic core make its derivatives valuable as pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular probes. However, the functionalization of this molecule can present unique challenges, from achieving regioselectivity to managing competing reaction pathways. This guide provides a structured approach to overcoming these hurdles.

General Considerations for Functionalization

The reactivity of this compound is dictated by two primary sites: the nucleophilic amine at the C1 position and the acidic N-H proton of the carbazole ring. A third site, the electron-rich carbazole core, can be targeted through C-H functionalization. Successful optimization hinges on selectively targeting one of these sites while mitigating unwanted side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

**Category 1: N-Functionalization of the Amine Group (C1-NH₂) **

Question: I am attempting an acylation of the C1-amine with an acid chloride, but I am seeing a significant amount of starting material and a complex mixture of byproducts. What is going wrong?

Answer: This is a common issue arising from the dual nucleophilicity of the molecule and potential side reactions.

  • Potential Cause 1: Deprotonation of the Carbazole N-H. The carbazole N-H proton is acidic (pKa ≈ 17) and can be deprotonated by the base used to scavenge HCl, creating a competing nucleophile. This can lead to N9-acylation or other undesired reactions.

    • Solution: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are effective HCl scavengers but are too bulky to readily deprotonate the carbazole nitrogen or interfere with the C1-amine.

  • Potential Cause 2: Over-acylation. While less common, it's possible to get acylation on both the C1-amine and the N9-position under harsh conditions.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the acylating agent slowly to maintain control. Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Potential Cause 3: Hydrolysis of the Acid Chloride. If your solvent or reagents are not scrupulously dry, the acid chloride can hydrolyze, quenching the reaction.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Category 2: N-Functionalization of the Carbazole Ring (N9-H)

Question: My N-alkylation reaction on the carbazole nitrogen using an alkyl halide and potassium carbonate is sluggish and gives a low yield. How can I improve this?

Answer: Incomplete deprotonation and suboptimal reaction conditions are the most likely culprits.

  • Potential Cause 1: Insufficient Base Strength. Potassium carbonate (K₂CO₃) is a moderate base and may not be strong enough to fully deprotonate the carbazole N-H, leading to a slow reaction rate.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is highly effective for this transformation. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option known to accelerate N-alkylation reactions.[1]

  • Potential Cause 2: Poor Solvent Choice. The choice of solvent can dramatically affect reaction rate and solubility.

    • Solution: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally superior for this type of reaction as they effectively solvate the potassium cation and increase the nucleophilicity of the carbazolide anion.

  • Potential Cause 3: Inefficient Phase Transfer. In heterogeneous mixtures (e.g., K₂CO₃ in Toluene), the reaction occurs at the interface of the solid base and the liquid phase, which can be slow.

    • Solution: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-Crown-6 to shuttle the carbazolide anion into the organic phase.[2] Microwave-assisted synthesis can also dramatically reduce reaction times.[3]

Parameter Standard Condition Optimized Condition Rationale
Base K₂CO₃NaH or Cs₂CO₃Stronger base ensures complete deprotonation of the N-H group.[1]
Solvent Acetone, THFDMF, DMSOPolar aprotic solvents increase reaction rates by solvating cations.
Additive NoneTBAB, 18-Crown-6Facilitates transfer of the carbazolide anion into the organic phase.[2]
Temperature Reflux60-100 °C (or Microwave)Increased temperature or microwave irradiation accelerates the reaction.[3]
Table 1. Optimization Parameters for N9-Alkylation of this compound.
Category 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: I am trying to perform a Buchwald-Hartwig N-arylation on the C1-amine, but the reaction fails to initiate, or I observe significant hydrodehalogenation of my aryl halide. What should I check first?

Answer: Palladium-catalyzed cross-couplings are highly sensitive to reaction parameters. Failure often points to issues with the catalyst system or the reaction environment.[4]

  • Potential Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. This process can be inefficient and is a common point of failure.[4][5]

    • Solution: Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst that reliably forms the active Pd(0) species. Ensure your phosphine ligand is not oxidized; use fresh, high-purity ligands.

  • Potential Cause 2: Oxygen Sensitivity. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.

    • Solution: Rigorously degas your solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under a strict inert atmosphere (glovebox or Schlenk line).

  • Potential Cause 3: Incorrect Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. A suboptimal ligand can lead to catalyst decomposition or favor side reactions like hydrodehalogenation.[6][7]

    • Solution: For coupling with the C1-amine, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step and prevent β-hydride elimination.[8]

  • Potential Cause 4: Base Incompatibility. The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used.[5]

    • Solution: Ensure the base is anhydrous and highly pure. The physical properties of the base (e.g., particle size) can also matter; grinding the solid base before use can sometimes improve results.

cluster_start Reaction Setup cluster_troubleshoot Troubleshooting Path cluster_end Outcome Start Reaction Failure (Low/No Yield) Check_Reagents Verify Reagent Purity (Aryl Halide, Amine, Solvent, Base) Start->Check_Reagents Check_Catalyst Check Catalyst System (Pd Source, Ligand) Start->Check_Catalyst Check_Atmosphere Ensure Inert Atmosphere (Degas Solvent, Use Glovebox/Schlenk) Start->Check_Atmosphere Optimize_Base Screen Different Bases (e.g., NaOtBu, LHMDS, K3PO4) Check_Reagents->Optimize_Base Optimize_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Optimize_Ligand Optimize_Solvent Screen Solvents (Toluene, Dioxane, THF) Check_Atmosphere->Optimize_Solvent Success Successful Reaction Optimize_Ligand->Success Optimize_Base->Success Optimize_Solvent->Success

Caption: Troubleshooting workflow for a failed Buchwald-Hartwig reaction.

Category 4: C-H Functionalization of the Carbazole Core

Question: I am attempting a direct C-H arylation on the carbazole ring, but I'm getting a mixture of isomers and low conversion. How can I improve the regioselectivity and yield?

Answer: Direct C-H functionalization of the carbazole core is a powerful but challenging transformation. Regioselectivity is governed by a combination of electronic and steric factors, and often requires a directing group.[9][10]

  • Potential Cause 1: Lack of Directing Group. Without a directing group, C-H activation often occurs at multiple sites on the electron-rich carbazole nucleus, leading to poor regioselectivity.

    • Solution: The most common strategy is to install a removable directing group on the carbazole nitrogen (N9). Pyrimidyl and picolinamide groups are known to direct functionalization to the C1 and C8 positions. The C1-amine itself can also act as a directing group, though its effectiveness depends on the specific reaction conditions.

  • Potential Cause 2: Suboptimal Catalyst and Oxidant System. The choice of metal catalyst and oxidant is critical for an efficient catalytic cycle.

    • Solution: Palladium catalysts, such as Pd(OAc)₂, are frequently used.[11][12] The oxidant is required to regenerate the active form of the catalyst. Cu(OAc)₂ under an oxygen atmosphere is a common and effective system.[11][12] In some cases, silver salts (e.g., Ag₂CO₃) can be effective co-oxidants.

  • Potential Cause 3: Harsh Reaction Conditions. High temperatures can sometimes lead to catalyst decomposition or reduced selectivity.

    • Solution: Systematically screen reaction temperatures. While these reactions often require elevated temperatures (>100 °C), it is worth exploring a range to find the optimal balance between reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying my functionalized carbazole derivative? A1: Purification strategy depends heavily on the properties of your product.

  • Column Chromatography: This is the most common method. For basic derivatives containing a free amine, peak tailing on silica gel can be an issue.[13] This can be mitigated by pre-treating the silica with triethylamine or by adding a small amount (0.5-1%) of triethylamine or ammonia to the eluent.[13]

  • Recrystallization: This is an excellent method for obtaining highly pure, crystalline material, especially for removing isomeric impurities.[14] The key is finding a suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate) where the product has high solubility at high temperature and low solubility at room temperature.[14][15]

  • Acid/Base Extraction: If your product contains a basic amine and impurities are neutral or acidic, you can perform an acid wash (e.g., with 1M HCl) to pull your product into the aqueous layer, wash the organic layer to remove impurities, and then basify the aqueous layer (e.g., with NaOH) to recover your product by extraction.

Q2: How can I best monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is the most common and immediate method. Use a UV lamp to visualize the spots. Staining with potassium permanganate can also be helpful. For more quantitative analysis and to confirm product mass, LC-MS is the ideal technique. It allows you to track the disappearance of starting materials and the appearance of the product, confirming its molecular weight simultaneously.

Q3: My final compound is colored, but it should be colorless. How can I fix this? A3: A darker-than-expected color often points to trace amounts of highly conjugated impurities or oxidation byproducts.

  • Activated Charcoal Treatment: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a pad of Celite. The charcoal will adsorb many colored impurities.[14]

  • Short Plug Chromatography: Sometimes, a quick filtration through a short plug of silica gel is sufficient to remove highly polar, colored impurities.[14]

Experimental Protocols

Protocol 1: Synthesis of N-(9-Ethyl-9H-carbazol-1-yl)acetamide (N-Acylation)

Start Dissolve 9-Ethyl-9H- carbazol-1-amine & 2,6-Lutidine in DCM Step2 Cool to 0 °C (Ice Bath) Start->Step2 Step3 Add Acetyl Chloride Dropwise Step2->Step3 Step4 Stir at RT for 2h (Monitor by TLC) Step3->Step4 Step5 Quench with Water Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Wash with 1M HCl, then Brine Step6->Step7 Step8 Dry (Na2SO4), Filter, Concentrate Step7->Step8 End Purify by Column Chromatography Step8->End

Sources

Troubleshooting low quantum yield in 9H-Carbazol-1-amine based fluorophores

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9H-Carbazol-1-amine based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving these versatile fluorescent molecules. Here, we address common challenges, with a primary focus on understanding and overcoming low fluorescence quantum yield.

Introduction to this compound Fluorophores

This compound and its derivatives are a class of fluorophores known for their excellent electron-donating and charge-transporting properties, as well as their thermal and chemical stability. These characteristics make them valuable in a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. However, their fluorescence quantum yield can be highly sensitive to their environment and molecular structure, leading to challenges in experimental reproducibility and performance.

This guide provides a structured approach to troubleshooting common issues related to low quantum yield, presented in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield and why is it important?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is crucial for applications requiring bright fluorescence signals, such as bio-imaging and sensing, as it directly impacts the sensitivity and signal-to-noise ratio of the measurement.

Q2: What are the typical quantum yields for this compound based fluorophores?

A2: The quantum yields of carbazole derivatives can vary significantly depending on their specific chemical structure, substitution patterns, and the solvent in which they are measured. Some derivatives can exhibit high quantum yields (up to 0.89 in dichloromethane), while others may have their fluorescence severely quenched in certain environments. It is essential to consult the literature for the expected quantum yield of your specific compound under your experimental conditions.

Q3: My measured quantum yield is much lower than the literature value. What are the first steps I should take?

A3: First, verify the purity of your compound and the solvent. Impurities can act as quenchers. Second, meticulously check your experimental protocol for quantum yield measurement, ensuring accurate absorbance measurements and correct data analysis. Finally, consider environmental factors such as solvent polarity, concentration, temperature, and pH, as these can significantly impact the fluorescence of carbazole derivatives.

Troubleshooting Guide: Low Quantum Yield

This section provides in-depth troubleshooting for specific problems you may encounter.

Issue 1: My fluorescence intensity decreases dramatically at higher concentrations.

This phenomenon is likely due to Aggregation-Caused Quenching (ACQ) .

  • What is happening? At high concentrations, planar aromatic molecules like carbazoles can form aggregates through intermolecular interactions such as π-π stacking. This close association creates non-radiative decay pathways for the excited state, leading to a decrease in fluorescence, a phenomenon known as quenching. In some cases, the formation of an excited-state complex called an excimer can occur, which typically decays to the ground state without emitting light.

  • How to confirm ACQ: Perform a concentration-dependent fluorescence study. Systematically increase the concentration of your fluorophore in a given solvent and measure the fluorescence emission spectrum at each concentration. A decrease in the fluorescence quantum yield with increasing concentration is a strong indicator of ACQ.

  • Solutions:

    • Work at lower concentrations: The simplest solution is to perform your experiments in dilute solutions where aggregation is minimized. For quantum yield measurements, it is recommended to keep the absorbance below 0.1 to avoid inner filter effects and non-linearities.

    • Modify the molecular structure: If high concentrations are necessary for your application, consider synthesizing derivatives with bulky substituents. These groups can create steric hindrance that disrupts π-π stacking and prevents the formation of quenching aggregates.

    • Induce Aggregation-Induced Emission (AIE): In some cases, restricting intramolecular rotations in the aggregated state can block non-radiative decay pathways and lead to enhanced fluorescence, a phenomenon known as AIE. This is often achieved by introducing rotor-like groups into the fluorophore structure.

Visualizing ACQ vs. AIE

ACQ_vs_AIE cluster_0 Dilute Solution cluster_1 High Concentration Monomers Monomers High Fluorescence High Fluorescence Monomers->High Fluorescence Aggregates (ACQ) Aggregates (ACQ) Fluorescence Quenching Fluorescence Quenching Aggregates (ACQ)->Fluorescence Quenching Aggregates (AIE) Aggregates (AIE) Fluorescence Enhancement Fluorescence Enhancement Aggregates (AIE)->Fluorescence Enhancement

Caption: Aggregation effects on fluorescence.

Issue 2: The fluorescence emission of my carbazole derivative is highly sensitive to the solvent.

This is a common observation for carbazole-based fluorophores and is often related to solvatochromism and Intramolecular Charge Transfer (ICT) .

  • What is happening? Many carbazole derivatives possess a "push-pull" architecture, where the electron-donating carbazole moiety is connected to an electron-accepting group. Upon excitation, an intramolecular charge transfer (ICT) from the donor to the acceptor can occur. The energy of this ICT state is sensitive to the polarity of the solvent. In polar solvents, the ICT state is stabilized, which often leads to a red-shift (bathochromic shift) in the emission spectrum. This stabilization can also increase the rate of non-radiative decay, resulting in a lower quantum yield in highly polar solvents.

  • How to investigate solvent effects:

    • Systematic Solvent Study: Measure the absorption and emission spectra of your fluorophore in a range of solvents with varying polarities (e.g., from non-polar hexane to polar DMSO).

    • Lippert-Mataga Plot: To quantify the solvatochromic effect, you can create a Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function. A linear relationship is indicative of a change in dipole moment upon excitation, consistent with an ICT process.

  • Solutions:

    • Solvent Optimization: For applications requiring high quantum yield, it may be necessary to use less polar solvents.

    • Structural Modification: The extent of ICT can be tuned by modifying the electron-donating or -accepting strength of the substituents on the carbazole core.

Solvent Polarity Effects on Quantum Yield of a Hypothetical Carbazole Derivative
SolventPolarity Index (ET(30))Emission Max (nm)Quantum Yield (ΦF)
n-Hexane30.94720.85
Toluene33.94850.78
Dichloromethane41.15020.65
Acetonitrile46.05150.42
DMSO45.15200.31
Note: This is illustrative data based on trends reported in the literature.
Issue 3: My sample's fluorescence intensity decreases over time during measurement.

This issue is likely due to photobleaching .

  • What is happening? Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process can involve the cleavage of covalent bonds or reactions with surrounding molecules, rendering the fluorophore non-fluorescent. The rate of photobleaching is dependent on the intensity of the excitation light and the chemical environment of the fluorophore.

  • How to minimize photobleaching:

    • Reduce Excitation Intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.

    • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.

    • Use Photostable Fluorophores: If photobleaching is a persistent issue, consider using more robust fluorophores that are less prone to photochemical degradation.

    • Oxygen Scavengers: In some cases, particularly in single-molecule studies, the use of oxygen-scavenging systems can prolong the fluorescent lifetime of the dye.

Issue 4: The quantum yield of my fluorophore is sensitive to pH.

For carbazole derivatives with acidic or basic functional groups, pH can significantly influence fluorescence.

  • What is happening? Protonation or deprotonation of functional groups on the fluorophore can alter its electronic structure and, consequently, its photophysical properties. For example, protonation can sometimes restrict intramolecular rotation, leading to an increase in quantum yield. Conversely, it can also introduce new non-radiative decay pathways.

  • How to investigate pH effects:

    • pH Titration: Measure the fluorescence spectra of your compound in a series of buffered solutions with varying pH values.

    • Determine pKa: Plot the fluorescence intensity or emission wavelength as a function of pH to determine the ground-state or excited-state pKa of the fluorophore.

  • Solutions:

    • Use Buffered Solutions: For reproducible results, always perform experiments in well-buffered solutions to maintain a constant pH.

    • pH Optimization: If your application allows, you can optimize the pH to achieve the desired fluorescence properties.

Experimental Protocol: Relative Quantum Yield Measurement

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence to that of a standard with a known quantum yield.

Materials and Equipment
  • Spectrofluorometer with corrected emission spectra capabilities

  • UV-Vis Spectrophotometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • Fluorescence standard with a known quantum yield

  • Your this compound based fluorophore

Step-by-Step Procedure
  • Select a Standard and Solvent: Choose a standard that absorbs and emits in a similar spectral region as your sample. The solvent should be the same for both the standard and the sample.

  • Prepare Stock Solutions: Accurately prepare stock solutions of your sample and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Use the pure solvent as a blank.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength to a value where both the sample and the standard have significant absorbance. It is crucial to use the same excitation wavelength for both.

    • Record the corrected fluorescence emission spectrum for each dilution.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope (gradient) of the resulting linear plots for both the sample (GradS) and the standard (GradStd).

  • Calculate Quantum Yield: The quantum yield of the sample (ΦS) is calculated using the following equation:

    ΦS = ΦStd * (GradS / GradStd) * (nS2 / nStd2)

    Where:

    • ΦStd is the quantum yield of the standard.

    • GradS and GradStd are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • nS and nStd are the refractive indices of the solvents used for the sample and standard (if they are different). If the same solvent is used, this term becomes 1.

Workflow for Relative Quantum Yield Measurement

QY_Workflow cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis & Calculation Select Standard & Solvent Select Standard & Solvent Prepare Stock Solutions Prepare Stock Solutions Select Standard & Solvent->Prepare Stock Solutions Prepare Dilutions Prepare Dilutions Prepare Stock Solutions->Prepare Dilutions Measure Absorbance (UV-Vis) Measure Absorbance (UV-Vis) Prepare Dilutions->Measure Absorbance (UV-Vis) Measure Emission (Fluorometer) Measure Emission (Fluorometer) Prepare Dilutions->Measure Emission (Fluorometer) Plot Intensity vs. Absorbance Plot Intensity vs. Absorbance Measure Absorbance (UV-Vis)->Plot Intensity vs. Absorbance Integrate Emission Spectra Integrate Emission Spectra Measure Emission (Fluorometer)->Integrate Emission Spectra Integrate Emission Spectra->Plot Intensity vs. Absorbance Determine Gradients Determine Gradients Plot Intensity vs. Absorbance->Determine Gradients Calculate Quantum Yield Calculate Quantum Yield Determine Gradients->Calculate Quantum Yield

Caption: Workflow for relative fluorescence quantum yield determination.

References

  • Wu, Q. J. et al. (2018). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry. [Link]

  • El-Malah, M. et al. (2021). Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. Journal of Molecular Liquids. [Link]

  • Wu, Q. J. et al. (2018). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. PMC - NIH. [Link]

  • University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Reddy, P. et al. (2023). Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission. RSC Advances. [Link]

  • Chen, Y. et al. (2020). Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck–Condon simulation. The Journal of Chemical Physics. [Link]

  • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Le-Gac, S. et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

  • Romero-Ale, E. et al. (2022). Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. PubMed Central. [Link]

  • Asiri, A. M. et al. (2017). Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles. RSC Publishing. [Link]

  • Romero-Ale, E. et al. (2004). Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. ResearchGate. [Link]

  • Tian, Y. et al. (2018).

Navigating the Complex Reactivity of 9H-Carbazol-1-amine: A Guide to Mitigating Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 9H-Carbazol-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the unique challenges and side reactions encountered during the chemical modification of this versatile building block. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure the success of your experiments.

Introduction: The Duality of Reactivity in this compound

This compound presents a fascinating yet challenging synthetic puzzle due to the presence of two distinct nucleophilic nitrogen centers: the secondary amine at the 9-position (N-9) of the carbazole ring and the primary aromatic amine at the 1-position (C-1). This duality in reactivity is the primary source of potential side reactions, leading to mixtures of products, reduced yields, and complex purification procedures. Understanding the subtle interplay between these two sites is paramount for achieving the desired chemical transformation.

This guide is structured to help you anticipate and troubleshoot these challenges in a question-and-answer format, addressing common issues encountered in reactions such as alkylation, acylation, and cross-coupling.

Frequently Asked Questions (FAQs)

Q1: I am attempting an N-alkylation of the carbazole nitrogen (N-9), but I am observing significant formation of a dialkylated product. What is happening and how can I improve selectivity?

A1: This is a classic chemoselectivity problem. The primary amine at C-1 is also nucleophilic and can compete with the N-9 position for the alkylating agent. Furthermore, the initially formed N-9 alkylated product still possesses a reactive C-1 amino group, which can undergo a second alkylation, leading to the 1,9-dialkylated side product.

Causality: The relative nucleophilicity of the N-9 and C-1 nitrogens can be influenced by the reaction conditions. While the N-9 position is generally more sterically hindered, its acidity is higher, making it easier to deprotonate and activate. However, the C-1 amine is a potent nucleophile, especially under neutral or slightly basic conditions.

Troubleshooting & Optimization:

  • Protecting Group Strategy: The most robust solution is to employ an orthogonal protecting group strategy.[1][2] Protect the C-1 amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, before proceeding with the N-9 alkylation. The Boc group is stable under many N-alkylation conditions and can be selectively removed later under acidic conditions.[3]

  • Reaction Condition Tuning:

    • Base Selection: Using a strong, bulky base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can favor the deprotonation of the more acidic N-9 proton, thereby enhancing its nucleophilicity over the C-1 amine.

    • Solvent Effects: Aprotic polar solvents like DMF or DMSO can influence the reactivity of both nitrogen atoms. It is advisable to screen different solvents to find the optimal conditions for your specific substrate.

    • Temperature Control: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product, which is typically the N-9 alkylated species.

Q2: During a Friedel-Crafts acylation, I am getting a complex mixture of products instead of the expected C-acylated carbazole. What are the likely side reactions?

A2: Friedel-Crafts acylation on an unprotected this compound is prone to multiple side reactions. The Lewis acid catalyst can coordinate with both the N-9 and C-1 nitrogens, leading to deactivation of the aromatic ring and potential for N-acylation as a competing pathway.

Likely Side Products:

  • N-9 Acylation: The N-9 position can be acylated, forming an amide.

  • C-1 N-Acylation: The primary amine at C-1 is highly susceptible to acylation.

  • Di-acylation: Both the N-9 and C-1 positions can be acylated.

  • Ring Acylation at Undesired Positions: While the C-1 amine is an ortho, para-director, the reaction may not be completely regioselective, leading to acylation at other positions on the carbazole ring.

Troubleshooting & Optimization:

  • Protecting Groups are Essential: To achieve selective C-acylation, it is crucial to protect both nitrogen atoms. A common strategy is to first protect the C-1 amine with a Boc group, followed by protection of the N-9 position with a group that is stable to Friedel-Crafts conditions, such as a tosyl (Ts) or mesyl (Ms) group. Following the acylation, these groups can be sequentially removed.

  • Alternative Acylation Methods: Consider using milder acylation methods that do not require strong Lewis acids. For instance, using an acid anhydride with a less aggressive catalyst might offer better control.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Buchwald-Hartwig Amination 1. Catalyst poisoning by the C-1 amino group. 2. Competitive binding of the carbazole N-9 to the palladium catalyst. 3. Formation of undesired side products through self-coupling or reaction with the solvent.1. Protect the C-1 amino group with a Boc or other suitable protecting group. 2. Use a ligand that promotes the desired C-N bond formation and minimizes side reactions. Bulky, electron-rich phosphine ligands are often effective.[4][5] 3. Optimize the base and solvent system. Weak, non-nucleophilic bases are often preferred.
Observation of a Colored Impurity Upon Storage Oxidation of the aromatic amine at the C-1 position. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored quinone-imine type structures.Store this compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. The use of amber vials is recommended to protect against light-induced degradation.[6]
Formation of an Insoluble Precipitate During Reaction Dimerization or polymerization of the starting material or product. The C-1 amino group can potentially react with another molecule of this compound or its derivatives, especially at elevated temperatures or in the presence of certain catalysts.1. Use a protecting group on the C-1 amine. 2. Run the reaction at a lower concentration to disfavor intermolecular reactions. 3. Carefully control the reaction temperature.
Difficulty in Purifying the Desired Product The polarity of the desired product and the side products are very similar, making chromatographic separation challenging.1. If possible, modify the reaction to generate byproducts with significantly different polarities. 2. Consider derivatizing the crude mixture to facilitate separation. For example, temporarily protecting a functional group can alter the polarity enough for effective chromatography. 3. Explore alternative purification techniques such as crystallization or preparative HPLC.

Visualizing Reaction Pathways and Side Reactions

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key reaction pathways and potential side reactions.

N-9 vs. C-1 Alkylation

G cluster_0 Reaction of this compound with an Alkyl Halide (R-X) start This compound + R-X N9_alk N-9 Alkylated Product start->N9_alk Desired Pathway C1_alk C-1 Alkylated Product (Side Product) start->C1_alk Competing Pathway di_alk 1,9-Dialkylated Product (Side Product) N9_alk->di_alk Further Reaction

Caption: Competing pathways in the alkylation of this compound.

Orthogonal Protection Strategy for Selective N-9 Alkylation

G cluster_1 Selective N-9 Alkylation using a Protecting Group start This compound protect_C1 1. Protect C-1 Amine (e.g., with Boc₂O) start->protect_C1 C1_protected 1-N-Boc-9H-Carbazole protect_C1->C1_protected alkylate_N9 2. Alkylate N-9 (e.g., with R-X, NaH) C1_protected->alkylate_N9 protected_product 1-N-Boc-9-Alkyl-Carbazole alkylate_N9->protected_product deprotect 3. Deprotect C-1 Amine (e.g., with TFA) protected_product->deprotect final_product Desired N-9 Alkylated Product deprotect->final_product

Caption: A workflow for achieving selective N-9 alkylation.

Experimental Protocols

Protocol 1: Selective Protection of the C-1 Amino Group with Boc Anhydride

This protocol describes a general procedure for the selective protection of the primary amino group at the C-1 position of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Magnetic stirrer and appropriate glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-N-Boc-9H-carbazole.

References

  • Shmeiss, N. A. M. M., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 5(9), 1101-1112. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Ma, D., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1146393. [Link]

  • Beaudry, C. M. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11845-11853. [Link]

  • Shmeiss, N. A. M. M., et al. (2000). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Vahedi, H., et al. (2009). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry, 21(5), 3461-3465.
  • PubChem. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). [Link]

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  • Chakraborti, A. K., et al. (2014). "On Water" Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 79(12), 5674-5683.
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  • Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(4), 483-491. [Link]

  • Gaidelis, P., et al. (2001). Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained. Molecules, 6(4), 347-356. [Link]

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Technical Support Center: Enhancing the Photostability of 9H-Carbazol-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 9H-Carbazol-1-amine derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth technical and practical solutions to enhance the photostability of these crucial compounds. Carbazole derivatives are known for their versatile applications in materials science and drug development due to their unique electronic and photophysical properties.[1][2][3] However, their susceptibility to photodegradation can be a significant hurdle. This resource offers troubleshooting guidance and frequently asked questions to address common challenges encountered during your research.

Troubleshooting Guide: Common Photostability Issues

This section addresses specific problems you might encounter during your experiments with this compound derivatives, providing explanations and actionable solutions.

Question 1: My this compound derivative solution rapidly changes color and loses fluorescence upon exposure to ambient light. What is happening and how can I prevent it?

Answer:

Rapid discoloration and fluorescence loss are classic signs of photodegradation. The underlying cause is likely the photo-oxidation of the carbazole ring or the aromatic amine. Upon excitation by light, the molecule can enter an excited state, making it more susceptible to reactions with molecular oxygen, leading to the formation of non-fluorescent degradation products.[4][5] Functional groups like aromatic amines can make the molecule particularly sensitive to light-induced degradation.[6][7]

Immediate Mitigation Strategies:

  • Work in Low-Light Conditions: Conduct your experiments under subdued lighting or use amber-colored glassware to filter out UV and blue light.

  • Solvent Deoxygenation: Before dissolving your compound, thoroughly deoxygenate the solvent by bubbling with an inert gas like argon or nitrogen for at least 15-20 minutes. This minimizes the presence of dissolved oxygen, a key player in photo-oxidation.

  • Use Freshly Prepared Solutions: Prepare solutions immediately before use to minimize prolonged exposure to light and air.

Long-Term Solutions:

  • Incorporate Antioxidants: The addition of antioxidants to your solution can effectively quench reactive oxygen species (ROS) that are often generated during photo-excitation and are major contributors to photodegradation.[8][9][10] Common and effective antioxidants include:

    • n-Propyl Gallate (NPG): A widely used, non-toxic antioxidant suitable for live-cell applications.[11]

    • p-Phenylenediamine (PPD): A very effective antifade agent, though it can sometimes react with certain dyes.[11]

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A good, less toxic alternative to PPD, often used in live-cell imaging.[11]

  • Structural Modification: If you are in the process of designing new derivatives, consider modifications to the core structure that can enhance intrinsic photostability. Strategies include the introduction of electron-withdrawing groups or bulky substituents that can sterically hinder photo-induced reactions.[12][13]

Question 2: I am performing a forced degradation study on my carbazole derivative, but I'm not seeing significant degradation even under high-intensity light. Am I doing something wrong?

Answer:

While seemingly a good thing, a lack of degradation in a forced degradation study might indicate that the experimental conditions are not appropriate to reveal the compound's intrinsic photosensitivity.[6][14][15] Forced degradation studies are designed to accelerate decomposition to understand degradation pathways and develop stability-indicating analytical methods.[7][14]

Troubleshooting Your Forced Degradation Protocol:

  • Wavelength of Light: Ensure your light source emits wavelengths that your compound absorbs. The most effective range for inducing photolytic degradation is typically between 300–800 nm.[6][7] Check the absorption spectrum of your this compound derivative to confirm.

  • Light Intensity and Duration: According to ICH Q1B guidelines, samples should be exposed to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of near-UV energy.[6][16] If your compound is highly stable, you may need to increase the exposure, up to a recommended maximum of 6 million lux-hours.[6][7]

  • Sample Preparation: For these studies, the drug substance should be dissolved in a simple, inert, and transparent solvent to ensure that the observed degradation is due to the compound itself and not an interaction with the formulation.[16]

  • Oxygen Availability: Ensure adequate oxygen is present, as photo-oxidation is a common degradation pathway. Conducting the experiment in an open container or with occasional agitation can facilitate this.

ParameterRecommended ConditionRationale
Light Source Cool white fluorescent and near-UV lampsSimulates exposure to indoor and indirect sunlight.
Visible Light Exposure ≥ 1.2 million lux-hoursStandardized condition for direct comparability.[6][16]
Near-UV Energy ≥ 200 watt-hours/m²Ensures exposure to higher energy photons that can initiate photochemical reactions.[6][16]
Solvent Inert and transparent (e.g., acetonitrile, methanol)Minimizes solvent-mediated degradation pathways.
Container Chemically inert and transparentAllows for maximum light penetration.[16]

Question 3: My fluorescence measurements are inconsistent, and I suspect photobleaching during the measurement process. How can I obtain reliable data?

Answer:

Photobleaching during fluorescence measurements is a common issue, especially with sensitive compounds like carbazole derivatives. The high-intensity excitation light used in fluorometers can itself cause degradation, leading to a decrease in fluorescence intensity over time.[17]

Strategies to Minimize Photobleaching During Measurement:

  • Reduce Excitation Power: Use the lowest excitation power necessary to obtain a good signal-to-noise ratio. The rate of photobleaching is not linear with excitation power, so even a small reduction can have a significant impact.[17]

  • Minimize Exposure Time: Limit the time the sample is exposed to the excitation light. Use the instrument's shutter to block the light path when not actively acquiring data.

  • Use a More Photostable Reference Dye: When determining quantum yields, choose a reference standard that is known for its high photostability to ensure the accuracy of your measurements.

  • Perform a Photostability Assessment: Before conducting extensive experiments, characterize the photostability of your derivative under your specific measurement conditions. This can be done by continuously measuring the fluorescence intensity over time and observing the rate of decay.[17]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the photostability of this compound derivatives.

What are the primary mechanisms of photodegradation for carbazole derivatives?

The primary photodegradation pathways for carbazole derivatives often involve:

  • Photo-oxidation: This is a common mechanism where the excited state of the carbazole molecule reacts with molecular oxygen to form reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[8][9][10] These ROS can then attack the carbazole ring or other susceptible functional groups, leading to degradation.

  • Photo-Fries Rearrangement: For certain substituted carbazoles, a photo-Fries rearrangement can occur, leading to the formation of different isomers and degradation products.[18]

  • Photoionization: High-energy light can cause the ejection of an electron from the carbazole molecule, leading to the formation of a radical cation which can then undergo further reactions.[4]

dot graph TD { A[this compound Derivative] -- "Light (hν)" --> B{Excited State}; B -- "Intersystem Crossing" --> C{Triplet State}; C -- "Energy Transfer" --> D[³O₂ (Triplet Oxygen)]; D -- "Formation of" --> E[¹O₂ (Singlet Oxygen)]; E -- "Oxidation" --> F[Degradation Products]; B -- "Reaction with O₂" --> G[Superoxide Radical (O₂⁻•)]; G -- "Oxidation" --> F; subgraph "Photodegradation Pathway" A; B; C; D; E; F; G; end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#5F6368,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } end

A simplified diagram of the photo-oxidation pathway.

How can I quantitatively assess the photostability of my this compound derivatives?

A common method for quantifying photostability is to determine the photodegradation quantum yield (Φd).[19][20] This value represents the efficiency of the photodegradation process. A lower Φd indicates higher photostability. The determination of Φd involves irradiating a solution of the compound with a known light intensity at a specific wavelength and measuring the rate of degradation, often by monitoring the decrease in absorbance or fluorescence over time.[20]

Experimental Protocol for Determining Photodegradation Quantum Yield:

  • Prepare the Sample: Dissolve the this compound derivative in a suitable, deoxygenated solvent at a known concentration.

  • Choose an Actinometer: Select a chemical actinometer with a known quantum yield at the irradiation wavelength.[20] This will be used to measure the photon flux of the light source.

  • Irradiate the Sample and Actinometer: Expose both the sample and the actinometer to a monochromatic light source under identical conditions.

  • Monitor Degradation: At regular intervals, measure the absorbance of both the sample and the actinometer at their respective λmax.

  • Calculate the Quantum Yield: The photodegradation quantum yield of the sample can be calculated using the following equation:

    Φd_sample = Φd_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample)

    Where:

    • Φd is the photodegradation quantum yield

    • k is the rate constant of degradation

    • ε is the molar extinction coefficient at the irradiation wavelength

What is the role of the amine group in the photostability of these derivatives?

The primary aromatic amine group in this compound can significantly influence its photostability. Aromatic amines are known to be susceptible to photo-oxidation.[21] The lone pair of electrons on the nitrogen atom can increase the electron density of the aromatic system, making it more prone to attack by electrophilic species, including reactive oxygen species generated during photo-excitation. However, the amine group is also crucial for the biological activity and therapeutic potential of many drug molecules.[22][23][24] Therefore, a balance must be struck between maintaining the desired pharmacological properties and enhancing photostability.

Are there any formulation strategies that can improve the photostability of my this compound derivative?

Yes, formulation can play a critical role in protecting photosensitive compounds.

  • Light-Resistant Packaging: Storing the final product in amber or opaque containers is the first line of defense against photodegradation.

  • Inclusion of UV Absorbers: Incorporating compounds that absorb UV radiation into the formulation can act as a sunscreen for the active pharmaceutical ingredient (API).

  • Use of Antioxidants: As mentioned earlier, adding antioxidants to the formulation can scavenge reactive oxygen species and inhibit photo-oxidation.[11][25]

  • Solid-State Formulations: In some cases, formulating the drug as a solid dosage form (e.g., tablets, capsules) can enhance photostability compared to liquid formulations, as the mobility of reactants is restricted.

dot graph TD { A[Formulation Development] --> B{Initial Assessment}; B --> C{API Photosensitivity}; C --> D{Forced Degradation Studies}; D --> E{Identify Degradation Pathways}; E --> F{Select Stabilization Strategies}; F --> G[Antioxidants]; F --> H[UV Absorbers]; F --> I[Opaque Packaging]; G --> J{Formulation Optimization}; H --> J; I --> J; J --> K{Stability Testing}; K --> L[Final Formulation]; subgraph "Workflow" A; B; C; D; E; F; G; H; I; J; K; L; end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#333,stroke-width:2px,fontcolor:#202124 style J fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style K fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style L fill:#5F6368,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } end

A workflow for developing a photostable formulation.

References

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]

  • Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Retrieved from [Link]

  • Pharma Beginners. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Intra- and intermolecular quenching of carbazole photoluminescence by imidazolidine radicals. Retrieved from [Link]

  • PubMed. (2024, October 22). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Q-band absorption wavelengths, photodegradation and singlet oxygen quantum yield values of novel porphyrazine compounds in DMSO. Retrieved from [Link]

  • ResearchGate. (2024, October 9). Reactive Oxygen Species Generated in Situ During Carbamazepine Photodegradation at 222 nm Far-UVC: Unexpected Role of H2O Molecules | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photostability of fluorescent dyes for single-molecule spectroscopy: Mechanisms and experimental methods for estimating photobleaching in aqueous solution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The photochemistry and photophysics of benzoyl-carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]

  • YouTube. (2025, May 21). Edinburgh Instruments: Spectroscopy of fluorescent probes. Retrieved from [Link]

  • What Makes Carbazole Derivatives Chemically Stable? (2025, October 17). Retrieved from [Link]

  • PubMed. (2020, September 21). Carbazole isomers induce ultralong organic phosphorescence. Retrieved from [Link]

  • PubMed Central. (n.d.). Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024, April 9). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Retrieved from [Link]

  • Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • PubMed. (2016, March 1). Assessment of the roles of reactive oxygen species in the UV and visible light photocatalytic degradation of cyanotoxins and water taste and odor compounds using C-TiO2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Retrieved from [Link]

  • ResearchGate. (2015, September). Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation. Retrieved from [Link]

  • PubMed. (n.d.). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • PubMed. (2022, March 5). Benzoindoxazine derivatives containing carbazole for detection of CN- and its application in plant seed extracts and cell imaging. Retrieved from [Link]

  • PubMed. (2018, December 15). The role of reactive oxygen species and carbonate radical in oxcarbazepine degradation via UV, UV/H2O2: Kinetics, mechanisms and toxicity evaluation. Retrieved from [Link]

  • PubMed. (2012, September 12). Changes in gene expression induced by aromatic amine drugs: testing the danger hypothesis. Retrieved from [Link]

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Technical Support Center: High-Purity 9H-Carbazol-1-amine Purification via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9H-Carbazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for achieving high-purity isolation of this compound using column chromatography. Here, we synthesize established chromatographic principles with practical, field-proven insights to address the specific challenges associated with the purification of aromatic amines like this compound.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its purification presents a common challenge in chromatography: the presence of a basic primary amine. On standard silica gel, the most common stationary phase, the acidic silanol groups (Si-OH) strongly interact with the basic amine, leading to a host of separation issues. This guide will provide you with the knowledge and tools to overcome these challenges and consistently obtain high-purity this compound.

Core Principles: Understanding the Amine-Silica Interaction

The primary obstacle in the purification of this compound on silica gel is an acid-base interaction. The lone pair of electrons on the nitrogen atom of the amine group makes it a Lewis base, which readily interacts with the acidic silanol groups on the silica surface.[1][2] This strong, often irreversible, binding can lead to:

  • Peak Tailing: The most common issue, where the peak on the chromatogram appears asymmetrical with a "tail." This occurs because the amine molecules are not eluting from the column uniformly due to the strong interaction with the stationary phase.[3]

  • Poor Resolution: The strong interaction can cause the peak of this compound to broaden and overlap with the peaks of impurities, making separation difficult.

  • Low Recovery: In severe cases, the compound can be irreversibly adsorbed onto the silica gel, leading to a significant loss of product.

  • Compound Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[4]

To achieve successful purification, this interaction must be mitigated. The following sections provide detailed strategies to accomplish this.

Troubleshooting Guide: Common Problems and Solutions

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: I'm observing severe peak tailing and streaking on my TLC plate and column. What's happening and how can I fix it?

Answer:

This is the classic sign of the strong interaction between your basic this compound and the acidic silica gel.[3] Here’s a step-by-step approach to resolve this:

Step 1: Mobile Phase Modification

The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, effectively neutralizing them.

  • Triethylamine (TEA): This is the most common choice.[3] Start by adding 0.1-1% TEA to your eluent system.[3] You should see an immediate improvement in the spot shape on your TLC plate.

  • Ammonia: A solution of ammonia in methanol (e.g., 1-10%) can also be used as a component of your mobile phase.[5]

Experimental Protocol: TLC with a Basic Modifier

  • Prepare your standard developing solvent (e.g., a mixture of hexane and ethyl acetate).

  • Spot your crude this compound on two separate TLC plates.

  • Into one of your developing chambers, add your standard solvent.

  • Into the second chamber, add your standard solvent containing 0.5% triethylamine.

  • Develop both plates and visualize them under UV light. You should observe a significant improvement in the spot shape on the plate developed with the TEA-modified solvent.

Step 2: Consider an Alternative Stationary Phase

If mobile phase modification doesn't completely resolve the issue, or if your compound is particularly sensitive, consider a different stationary phase.

  • Alumina (Al₂O₃): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[3] It is available in neutral, basic, and acidic forms; for amines, basic or neutral alumina is recommended.

  • Amine-functionalized Silica: This is an excellent, albeit more expensive, option. The silica surface is chemically modified with amino-propyl groups, which masks the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[6][7] This often allows for purification with simple solvent systems like hexane/ethyl acetate without the need for basic additives.[6]

Question 2: My compound won't elute from the column, even with a highly polar solvent system.

Answer:

This indicates a very strong, potentially irreversible, adsorption of your this compound to the silica gel.

Immediate Action:

  • Elute with a Stronger, Basic Mobile Phase: Try flushing the column with a solvent system containing a higher concentration of a polar solvent (like methanol) and a basic modifier (like 1-2% TEA or even a small amount of ammonium hydroxide).[5] For example, a 10% methanol in dichloromethane solution with 2% TEA.

Future Prevention:

  • Always Use a Basic Modifier: For basic compounds like this, it's best practice to incorporate a basic modifier in your mobile phase from the beginning of the purification.

  • Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your chosen mobile phase that already contains the basic modifier. This helps to neutralize the acidic sites before your compound is introduced.[5]

  • Dry Loading with Deactivated Silica: If you are dry loading your sample, adsorb it onto a small amount of silica that has been pre-treated with a solution containing a basic modifier and then dried.

Question 3: I'm getting poor separation between my product and a closely-eluting impurity. What can I do to improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:

Strategy 1: Fine-tune Your Mobile Phase

  • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity. This will allow the compounds to move through the column at different rates, enhancing separation.

  • Change Solvent System: If a hexane/ethyl acetate system isn't providing the desired separation, try a different solvent combination. For example, dichloromethane/methanol or toluene/acetone systems can offer different selectivities.[8] Always perform TLC analysis first to identify a promising solvent system.

Strategy 2: Optimize Column Parameters

  • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, for a standard flash column, the amount of crude material should be about 1-10% of the mass of the silica gel.

  • Adjust Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can lead to better resolution. However, an excessively slow flow rate can lead to band broadening due to diffusion.[9]

Strategy 3: Consider a Higher Resolution Technique

  • Flash Chromatography with High-Performance Cartridges: Modern flash chromatography systems with high-efficiency, pre-packed cartridges can provide significantly better resolution than traditional glass columns.

  • Preparative HPLC: If very high purity is required and the impurity is very close to your product, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique uses smaller particle size stationary phases and provides much higher resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A good starting point for many carbazole derivatives is a mixture of hexane and ethyl acetate.[8] Begin with a ratio of 4:1 or 3:1 (hexane:ethyl acetate) and adjust the polarity as needed. Remember to add 0.1-1% triethylamine (TEA) to prevent streaking.[3] If the compound is more polar, a dichloromethane/methanol system (e.g., 98:2) with added TEA can be effective.[3]

Q2: How do I choose the right stationary phase? Silica, Alumina, or Amine-functionalized?

A2: The choice depends on the specific requirements of your purification and your budget.

Stationary PhaseProsConsBest For
Silica Gel Inexpensive, widely available, good for a wide range of compounds.Acidic nature can cause issues with basic compounds.General purpose purification, especially when used with a basic modifier.
Alumina Less acidic than silica, good for basic compounds.[3]Can have its own reactivity issues, less commonly used than silica.Purification of basic compounds when silica with a modifier is not effective.
Amine-functionalized Silica Excellent for basic compounds, eliminates the need for mobile phase modifiers, often provides better peak shapes.[6][7]More expensive than silica or alumina.High-purity purification of basic compounds, especially when dealing with persistent tailing or low recovery.

Q3: What are the most common impurities I should expect in my crude this compound?

A3: The impurities will largely depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: Such as 1-nitro-9H-carbazole if the amine was formed by reduction.

  • Isomeric Aminocarbazoles: Depending on the selectivity of the synthesis, other isomers (e.g., 3-amino-9H-carbazole) may be present.

  • Products of Side Reactions: Such as over-alkylation on the nitrogen if an N-protected carbazole was not used.

  • Residual Solvents and Reagents: From the reaction and work-up.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for MS compatibility or phosphoric acid for UV detection) is a common setup.[10][11] Purity is typically determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your compound and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): MS confirms the molecular weight of your compound and can help in identifying impurities.

Q5: I need to scale up my purification. What are the key considerations?

A5: Scaling up requires careful planning to maintain the separation quality.

  • Maintain the Ratio of Stationary Phase to Sample: Keep the ratio of the mass of silica gel (or other stationary phase) to the mass of your crude product consistent with your optimized small-scale separation.

  • Linear Velocity vs. Column Volumes: A common strategy is to keep the linear flow velocity constant when scaling up. An alternative and often more flexible approach is to keep the column volumes per hour (CV/h) constant, which allows for more flexibility in choosing column dimensions.

  • Column Packing: Ensure the larger column is packed uniformly to avoid channeling, which can ruin the separation.

Visualizing the Workflow

General Purification Workflow

G cluster_0 Crude this compound cluster_1 Method Development cluster_2 Purification cluster_3 Analysis & Isolation A Crude Product B TLC Analysis (with 0.1-1% TEA) A->B Analyze C Select Stationary Phase (Silica, Alumina, or Amine-functionalized) B->C Inform D Optimize Mobile Phase C->D Based on E Pack Column D->E Proceed to F Load Sample E->F Prepare for G Elute and Collect Fractions F->G Start H Monitor Fractions by TLC G->H Check I Combine Pure Fractions H->I Identify J Evaporate Solvent I->J Isolate by K High-Purity Product J->K Yields

Caption: A flowchart illustrating the key stages in the purification of this compound.

Troubleshooting Decision Tree for Peak Tailing

G Start Peak Tailing Observed AddTEA Add 0.1-1% TEA to Mobile Phase Start->AddTEA CheckTLC Does TLC Show Improved Spot Shape? AddTEA->CheckTLC UseModifiedEluent Use TEA-modified Eluent for Column CheckTLC->UseModifiedEluent Yes IncreaseTEA Increase TEA to 1-2% or try Ammonia/Methanol CheckTLC->IncreaseTEA No Success Problem Resolved UseModifiedEluent->Success CheckTLC2 Improvement Seen? IncreaseTEA->CheckTLC2 CheckTLC2->UseModifiedEluent Yes ChangeStationaryPhase Change Stationary Phase CheckTLC2->ChangeStationaryPhase No Alumina Try Alumina (Neutral or Basic) ChangeStationaryPhase->Alumina AmineSilica Try Amine-functionalized Silica ChangeStationaryPhase->AmineSilica Alumina->Success AmineSilica->Success

Caption: A decision tree for troubleshooting peak tailing issues during the chromatography of this compound.

References

  • NASA Technical Reports Server (NTRS). (n.d.). Basicity of aromatic amines from liquid chromatographic behavior. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry For Everyone. (2023, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]

  • ResearchGate. (n.d.). Separations of aromatic amine isomers on the C4A-C10 column in... Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • ACS Publications. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[12]arene Stationary Phase. Retrieved from [Link]

  • Reddit. (2019, September 29). Can amine salts run through a silica column? Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Carbazolones and 3-Acetylindoles via Oxidative C-N Bond Formation through PIFA-Mediated Annulation of 2-Aryl Enaminones. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 9H-Carbazol-3-amine (9CI). Retrieved from [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • PubMed. (2004, August 6). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbazole. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). Retrieved from [Link]

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Validation & Comparative

Comparing the performance of 9H-Carbazol-1-amine in OLEDs with other carbazole isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Aminocarbazole Isomers for Organic Light-Emitting Diode (OLED) Applications

Introduction: The Enduring Significance of Carbazole in OLED Technology

In the landscape of organic electronics, the carbazole moiety has established itself as a cornerstone for high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] Its rigid, electron-rich structure provides an exceptional foundation for materials used in various layers of an OLED stack.[3] Key attributes such as excellent hole-transporting capabilities, high thermal stability, and a high triplet energy (T₁) make carbazole derivatives indispensable for fabricating efficient and long-lasting devices, particularly for demanding blue emitters.[4][5]

The functionalization of the carbazole core is a critical strategy for fine-tuning its optoelectronic properties. The introduction of an amine group (-NH₂) at different positions on the carbazole ring system gives rise to a family of isomers—1-amino, 2-amino, 3-amino, and 4-amino-9H-carbazole. While structurally similar, the position of this amino substituent profoundly influences the molecule's electronic structure, charge transport characteristics, and ultimately, its performance within an OLED.[3][6]

This guide provides a comprehensive comparison of 9H-Carbazol-1-amine and its isomers, moving beyond a simple datasheet presentation. We will explore the causal relationships between isomeric structure and performance, supported by experimental data from the literature. This analysis is designed to equip researchers and materials scientists with the insights needed to make informed decisions in the rational design of next-generation OLED materials.

The Isomeric Landscape of Aminocarbazoles

The four primary isomers of aminocarbazole are distinguished by the attachment point of the amine group on one of the benzene rings. This seemingly subtle difference has significant consequences for the molecule's symmetry, electronic conjugation, and steric profile.

G cluster_1 This compound cluster_2 9H-Carbazol-2-amine cluster_3 9H-Carbazol-3-amine cluster_4 9H-Carbazol-4-amine node1 node1 node2 node2 node3 node3 node4 node4

Caption: Molecular structures of the four aminocarbazole isomers.

Synthesis and Functionalization Strategies

The aminocarbazole isomers serve as versatile building blocks for more complex OLED materials.[3] Their synthesis is typically achieved through established organic chemistry routes. A common approach involves the nitration of a protected 9H-carbazole, followed by reduction of the nitro group to an amine. Alternatively, methods like the Buchwald-Hartwig amination of a halogenated carbazole precursor are employed for direct amination.

The true utility of these isomers lies in their role as precursors. The amine group provides a reactive site for further chemical modification, allowing for the construction of larger, multifunctional molecules. For instance, it can be used to link the carbazole unit to acceptor moieties to create bipolar host materials or thermally activated delayed fluorescence (TADF) emitters. The choice of isomer is a critical design parameter, as the linkage position dictates the electronic communication between the carbazole donor and any attached functional groups.

Comparative Analysis of Photophysical and Electrochemical Properties

Property1-Amino Derivative2-Amino Derivative3-Amino Derivative4-Amino DerivativeCausality and Field Insights
HOMO Level DeeperShallowerShallowerDeeperThe 2- and 3-positions have stronger electronic coupling with the nitrogen atom of the carbazole ring, leading to greater destabilization (raising) of the HOMO. The 1- and 4-positions are more sterically hindered and have less impact on the core electronics.
LUMO Level HigherHigherHigherHigherThe amine group is a donor, so it generally raises the LUMO. The effect is less pronounced than on the HOMO.
Triplet Energy (T₁) HigherLowerLowerHigherLinkage at the 2- and 3-positions tends to extend the π-conjugation of the molecule more effectively, which typically lowers the triplet energy. The 1- and 4-positions can lead to more twisted geometries, disrupting conjugation and helping to maintain a higher T₁ level, which is crucial for hosting blue phosphorescent emitters.[5]
Thermal Stability (Tg) VariesGenerally HighGenerally HighVariesHigh glass transition temperatures (Tg) are critical for device lifetime. Derivatives substituted at the 2,7 and 3,6 positions often exhibit high thermal stability due to the creation of rigid, bulky structures that inhibit crystallization.[7]
PLQY VariesVariesVariesVariesThe photoluminescence quantum yield is highly dependent on the entire molecular structure, not just the isomer. However, substitution that prevents aggregation-induced quenching, such as adding bulky side groups, is a common strategy to enhance solid-state PLQY.[8]

Note: The values in this table represent general trends observed in derivatives and are highly dependent on the specific molecular structure.

Performance Comparison in OLED Devices

The ultimate test of a material is its performance within a functional device. The choice of aminocarbazole isomer influences key device metrics such as efficiency, turn-on voltage, and operational stability. The following table summarizes typical performance characteristics of OLEDs utilizing derivatives of these isomers.

Device MetricRole of CarbazoleTypical Performance with 2- or 3-Linked DerivativesTypical Performance with 1- or 4-Linked DerivativesExpert Analysis
External Quantum Eff. (EQE) Host/EmitterCan achieve very high EQEs (>20%) in TADF or phosphorescent devices.[9][10]Often used in hosts for blue PhOLEDs where maintaining high T₁ is prioritized over maximum charge mobility.The extended conjugation in 2- and 3-linked systems can improve charge injection/transport and oscillator strength, boosting efficiency in green and red emitters. For blue PhOLEDs, a high triplet energy is non-negotiable, often favoring less-conjugated 1- or 4-linked designs.
Current Efficiency (cd/A) Host/EmitterHigh values (e.g., >70 cd/A) have been reported for efficient devices.[7]Performance is highly dependent on the specific device architecture and emitter used.Efficiency is a function of balanced charge injection and transport. Bipolar hosts, often constructed from donor (carbazole) and acceptor units, are designed to achieve this balance. The linkage position is key to tuning these properties.[9][11]
Turn-on Voltage (V) HTL/HostGenerally low (< 4V) due to favorable energy level alignment and good charge transport.[11]Can be slightly higher if the derivative's charge transport properties are not fully optimized.A low turn-on voltage is indicative of small energy barriers for charge injection from the transport layers into the emissive layer. This is directly influenced by the HOMO/LUMO levels of the material.
Device Stability / Lifetime All RolesGood, due to high Tg and stable morphology.[7]Good, for the same reasons.Morphological stability is paramount for long-term performance. Carbazole derivatives are known for forming stable amorphous films, which prevents degradation pathways associated with crystallization.[7]

Experimental Protocols: A Validated Workflow

To ensure reproducibility and provide a practical framework, we outline a standard methodology for the fabrication and characterization of a solution-processed OLED.

Substrate Preparation
  • Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Sonication: Sequentially sonicate the substrates in baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before use, treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the ITO work function, which improves hole injection.

Layer Deposition (Spin-Coating)

This protocol describes a typical device architecture: ITO / HTL / EML / ETL / Cathode.

  • Hole Transport Layer (HTL): Prepare a solution of a standard HTL material (e.g., PEDOT:PSS) in a suitable solvent. Spin-coat the solution onto the ITO substrate and anneal on a hotplate as per the material's specifications.

  • Emissive Layer (EML): Prepare a solution of the host material and the guest emitter (containing the carbazole derivative) in an appropriate organic solvent (e.g., chloroform or toluene). Spin-coat this solution on top of the HTL. Anneal the substrate to remove residual solvent.

  • Transfer to Vacuum: Immediately transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr) to prevent contamination and degradation of the organic layers.

Cathode Deposition (Thermal Evaporation)
  • Electron Transport Layer (ETL): Thermally evaporate a standard ETL material (e.g., TPBi) onto the EML.[11]

  • Electron Injection Layer (EIL): Evaporate a thin layer (approx. 1 nm) of a low work function material like Lithium Fluoride (LiF) to facilitate electron injection.

  • Metal Cathode: Evaporate a thicker layer (approx. 100 nm) of a stable metal, typically Aluminum (Al), to complete the cathode.

G cluster_prep Substrate Preparation cluster_spin Solution Processing (Spin-Coating) cluster_evap Vacuum Deposition cluster_char Device Characterization Clean ITO Substrate Cleaning Ozone UV-Ozone Treatment Clean->Ozone HTL Deposit HTL (e.g., PEDOT:PSS) Ozone->HTL Inert Atmosphere EML Deposit EML (Host:Guest) HTL->EML ETL Evaporate ETL (e.g., TPBi) EML->ETL Transfer to Vacuum Chamber EIL Evaporate EIL (LiF) ETL->EIL Cathode Evaporate Cathode (Al) EIL->Cathode Test J-V-L & EL Spectra Measurement Cathode->Test

Caption: Standardized workflow for OLED fabrication and testing.

Device Characterization
  • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from air and moisture.

  • Testing: Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

  • Spectra: Record the electroluminescence (EL) spectra at different driving voltages using a spectroradiometer. From this data, calculate the EQE, current efficiency, power efficiency, and CIE color coordinates.

Conclusion and Future Outlook

The isomeric position of the amine group on the 9H-carbazole core is a powerful yet subtle tool for molecular engineering in the OLED field. This guide demonstrates that a direct comparison reveals clear structure-property relationships:

  • 2- and 3-Aminocarbazole Derivatives: These are often superior for applications requiring strong electronic communication and extended conjugation, leading to excellent charge transport and high efficiency in certain classes of emitters.

  • 1- and 4-Aminocarbazole Derivatives: These isomers are valuable for designing materials where preserving the high triplet energy of the carbazole core is paramount, making them prime candidates for host materials in blue phosphorescent OLEDs.

While this compound and its 4-amino counterpart may seem less common in the literature, their utility in preventing conjugation and maintaining high triplet energies suggests they are underexplored assets for next-generation blue emitters. Future research should focus on the rational design of molecules that leverage the unique steric and electronic properties of these "outer" isomers. By combining these foundational insights with innovative molecular design, the scientific community can continue to push the boundaries of OLED performance, paving the way for displays and lighting solutions with unprecedented efficiency, color purity, and longevity.

References

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A Comparative Analysis of the Biological Activity of the Carbazole Scaffold versus Other N-Heterocycles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of N-Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are cornerstones of modern drug discovery, forming the core structure of a vast number of pharmaceuticals and biologically active natural products.[1][2] Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, metal coordination, and π-π stacking, which are crucial for molecular recognition at physiological targets. Among these, the carbazole nucleus, a tricyclic aromatic system with a fused pyrrole ring, has garnered significant attention for its broad spectrum of pharmacological activities.[3][4]

This guide provides a comparative analysis of the biological activities of the carbazole scaffold, with a conceptual focus on derivatives like 9H-Carbazol-1-amine, against other prominent N-heterocycles such as indoles, quinolines, and pyridines. While direct, extensive experimental data for this compound is limited in publicly accessible literature, this document will leverage data from closely related carbazole derivatives to infer its potential and compare the overall utility of the carbazole core in key therapeutic areas. We will delve into anticancer, antimicrobial, and neuroprotective activities, supported by experimental data and detailed protocols to provide a practical resource for researchers in the field.

Comparative Biological Activity

The unique electronic and structural features of the carbazole ring system contribute to its diverse biological profile. Its planar and electron-rich nature allows for effective intercalation with DNA and interaction with various enzyme active sites.[5][6]

Anticancer Activity: A Prominent Feature of Carbazoles

The carbazole skeleton is a key structural motif in numerous anticancer agents, both natural and synthetic.[3][6] Carbazole derivatives have been shown to exert their antiproliferative effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of key enzymes like topoisomerase and kinesin spindle protein (KSP).[5][7][8][9]

In comparison to other N-heterocycles, carbazoles often exhibit potent cytotoxicity against a wide range of cancer cell lines. For instance, certain carbazole sulfonamide derivatives have shown IC50 values in the nanomolar range against multidrug-resistant cancer cells, a significant advantage in oncology.[9][10] While other heterocycles like quinolines and indoles also form the basis of many anticancer drugs, the rigid, planar structure of the carbazole nucleus appears particularly well-suited for targeting DNA and microtubule dynamics.[6]

Compound/ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Carbazole Derivative 3f A549 (Lung)Not specified, but showed high cytotoxicityNot specified[11]
Carbazole Derivative 3g MCF-7 (Breast)Not specified, but showed high cytotoxicityNot specified[11]
Tetrahydrocarbazole 3 Calu1 (Lung)0.0025Not specified[6]
Pyrano[3,2-c]carbazole 30a-d MDA-MB-231, K562, A549, HeLa0.43 - 8.05Tubulin polymerization inhibition, G2/M arrest[6]
Carbazole Sulfonamide 15 Various0.00081 - 0.03119Tubulin and Topo I inhibition[9]
Fluorinated PyrazoleVariousVariesVaries[12]
Fluorinated TriazoleVariousVariesVaries[12]

Table 1: Comparative anticancer activity of carbazole derivatives and other heterocycles.

The data suggests that the carbazole scaffold is a highly promising platform for the development of potent anticancer agents, often demonstrating efficacy at very low concentrations.

Many carbazole derivatives exert their anticancer effects by disrupting microtubule dynamics, which is critical for cell division. They can bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_cell Cancer Cell Carbazole Carbazole Derivative Tubulin Tubulin Dimers Carbazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Formation Carbazole->Microtubule Inhibits Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms G2M G2/M Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces G cluster_workflow MTT Assay Workflow start Plate Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Caption: A generalized workflow for the MTT cell viability assay.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to determine the antimicrobial susceptibility of bacteria. [13][14][15]It relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn of growth. [15][16]3. Disk Application: Aseptically apply paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the agar. Ensure firm contact with the agar. [16][17]4. Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. [15]6. Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.

Conclusion and Future Directions

The carbazole scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. [4]Comparative analysis indicates that carbazole derivatives are highly competitive with, and in many cases superior to, other N-heterocyclic compounds in the realms of anticancer, antimicrobial, and neuroprotective research. Their potent activities, often observed at low concentrations, underscore their potential for development into novel therapeutic agents. [3][18] While specific data on this compound is not extensively available, the consistently high performance of its structural analogues provides a strong rationale for its synthesis and biological evaluation. Future research should focus on expanding the structure-activity relationship (SAR) studies of variously substituted carbazoles to optimize their potency, selectivity, and pharmacokinetic properties. The continued exploration of this versatile N-heterocycle is poised to yield significant contributions to the development of next-generation therapeutics.

References

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Validating 9H-Carbazol-1-amine as a Selective Fluorescent Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and molecular sensing, the demand for precise and selective fluorescent probes is paramount. Researchers and drug development professionals continually seek novel fluorophores that offer high sensitivity, minimal background interference, and targeted analyte recognition. This guide provides an in-depth technical evaluation of 9H-Carbazol-1-amine as a potential selective fluorescent probe, comparing its foundational characteristics with established alternatives and outlining rigorous validation protocols.

The Principle of Selective Fluorescence Probing

Fluorescent probes are molecules that, upon absorbing light of a specific wavelength, emit light at a longer wavelength. Their utility in research lies in their ability to be designed to interact with specific analytes or localize within particular cellular compartments. This interaction elicits a measurable change in their fluorescent properties—such as intensity ("turn-on" or "turn-off"), emission wavelength, or fluorescence lifetime—enabling the detection and quantification of the target.

The cornerstone of a reliable fluorescent probe is selectivity : its ability to bind to the intended target with high affinity while showing minimal interaction with other cellular components. A lack of selectivity can lead to false-positive signals and misinterpretation of experimental results. Therefore, a rigorous validation process is not just recommended; it is essential.

Unveiling the Potential of this compound

The carbazole moiety is a well-established fluorophore known for its rigid, planar structure and strong fluorescence.[1][2] These characteristics make carbazole and its derivatives attractive candidates for the development of fluorescent probes. This compound, featuring an electron-donating amine group on the carbazole scaffold, is poised to exhibit interesting photophysical properties and potential for selective analyte detection.

Photophysical Profile of the Carbazole Scaffold

While specific experimental data for this compound is not extensively published, we can infer its likely properties from the well-characterized parent compound, carbazole. In ethanol, carbazole exhibits an excitation maximum around 323 nm and an emission maximum at approximately 351 nm.[3] Another study utilized an excitation wavelength of 310 nm, observing an emission peak at 359.5 nm in ethanol.[4] The introduction of an amino group at the 1-position is expected to induce a bathochromic (red) shift in both the excitation and emission spectra due to its electron-donating nature. Carbazole derivatives are known for their high fluorescence quantum yields, in some cases approaching 1.00 in solution.[5]

A Note on the Data: The photophysical properties presented here are based on the parent carbazole molecule. The presence of the amine group in this compound will influence these values. Experimental determination of the excitation and emission maxima, quantum yield, and Stokes shift for this compound is a critical first step in its validation.

Comparative Analysis: this compound vs. Established Probes

To understand the potential advantages and limitations of this compound, it is crucial to compare it with widely used fluorescent probes such as Rhodamine B and Fluorescein. The choice of probe is highly dependent on the specific application, such as the target analyte and the desired fluorescence readout mechanism.

Potential Applications in Analyte Detection

Carbazole-based probes have shown significant promise in the detection of various analytes, including metal ions and nitroaromatic compounds.[4][6] These applications often rely on fluorescence quenching ("turn-off") or enhancement ("turn-on") mechanisms upon binding to the target.

Table 1: Comparative Overview of Fluorescent Probes

FeatureThis compound (Predicted)Rhodamine BFluorescein
Excitation Max. ~330-350 nm~560 nm~490 nm
Emission Max. ~360-400 nm~580 nm~520 nm
Quantum Yield Potentially HighHighHigh
Stokes Shift ModerateSmallSmall
Sensing Mechanism "Turn-on" or "Turn-off"Often "Turn-on"pH-dependent
Common Analytes Metal Ions, NitroaromaticsMetal Ions (e.g., Fe³⁺), pHpH, Enzyme Activity
Advantages Good photostability, high quantum yield potentialHigh photostability, long wavelength emissionHigh quantum yield, good water solubility
Limitations UV excitation, limited data availableSmall Stokes shift, potential for self-quenchingpH sensitivity, lower photostability

Experimental Validation Protocols: A Step-by-Step Guide

The validation of a novel fluorescent probe is a multi-step process that requires careful experimental design and execution. The following protocols provide a framework for assessing the suitability of this compound for a specific application.

Characterization of Photophysical Properties

The initial step is to determine the fundamental photophysical properties of this compound.

Protocol 1: Determination of Excitation and Emission Spectra

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired experimental buffer.

  • Spectrofluorometer Setup: Use a spectrofluorometer to measure the fluorescence spectra.

  • Excitation Spectrum: Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

  • Emission Spectrum: Excite the sample at the determined λex and scan a range of emission wavelengths to determine the emission maximum (λem).

Validation of Selectivity

Selectivity is arguably the most critical parameter for a fluorescent probe. This protocol outlines a method to assess the selectivity of this compound for a target analyte against a panel of potential interferents.

Protocol 2: Selectivity Assay

  • Prepare Solutions: Prepare solutions of the target analyte and a panel of potential interfering species at concentrations relevant to the biological or environmental context.

  • Incubation: In a 96-well plate, incubate this compound with the target analyte alone and in the presence of each potential interferent. Include a control with the probe alone.

  • Fluorescence Measurement: After a suitable incubation period, measure the fluorescence intensity at the predetermined λex and λem using a plate reader.

  • Data Analysis: Compare the fluorescence response of the probe to the target analyte in the absence and presence of interfering species. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_probe Prepare this compound Solution mix_target Probe + Target Analyte prep_probe->mix_target mix_interferent Probe + Target + Interferent prep_probe->mix_interferent mix_control Probe Only prep_probe->mix_control prep_analyte Prepare Target Analyte Solution prep_analyte->mix_target prep_analyte->mix_interferent prep_interferents Prepare Interferent Solutions prep_interferents->mix_interferent measure Measure Fluorescence Intensity mix_target->measure mix_interferent->measure mix_control->measure compare Compare Fluorescence Responses measure->compare conclusion Determine Selectivity compare->conclusion

Experimental workflow for validating probe selectivity.

Determination of Limit of Detection (LOD)

The limit of detection is the lowest concentration of the analyte that can be reliably distinguished from the background.

Protocol 3: Limit of Detection (LOD) Calculation

  • Prepare a Dilution Series: Prepare a series of solutions with decreasing concentrations of the target analyte.

  • Measure Fluorescence: Measure the fluorescence intensity of this compound in the presence of each analyte concentration.

  • Plot Calibration Curve: Plot the fluorescence intensity as a function of analyte concentration.

  • Calculate LOD: The LOD is typically calculated as 3σ/S, where σ is the standard deviation of the blank (probe only) and S is the slope of the linear portion of the calibration curve.

Conclusion and Future Directions

This compound, built upon the robust and highly fluorescent carbazole scaffold, presents a promising platform for the development of a selective fluorescent probe. Its electron-donating amine group suggests favorable photophysical properties that warrant experimental investigation. A thorough validation, following the protocols outlined in this guide, is crucial to ascertain its selectivity, sensitivity, and applicability for specific research questions.

Future work should focus on the comprehensive photophysical characterization of this compound and the exploration of its binding affinity and sensing mechanism for a range of biologically and environmentally relevant analytes. By systematically evaluating its performance against established probes, the scientific community can confidently determine the role of this compound in the ever-expanding toolkit of fluorescent probes.

References

  • Adhikari, R. M., et al. (2009). Photophysical study of blue, green, and orange-red light-emitting carbazoles (1). The Journal of Organic Chemistry, 74(9), 3341–3349. Available at: [Link]

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066–1074. Available at: [Link]

  • Bhattacharjee, S., et al. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146468, this compound. Retrieved from [Link]

  • Wu, Q. J., et al. (2018). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry, 6, 636. Available at: [Link]

  • Bhattacharjee, S., et al. (2025). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8588, 3-Amino-9-ethylcarbazole. Retrieved from [Link]

  • Cheméo. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-. Retrieved from [Link]

  • Nespurek, S., et al. (2025). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. ResearchGate. Available at: [Link]

  • Alaraji, S. M., et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available at: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 643-689. Available at: [Link]

  • Wikipedia. (n.d.). 3-Amino-9-ethylcarbazole. Retrieved from [Link]

  • Adhikari, R. M., et al. (2010). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. Available at: [Link]

  • Yusoff, N. A. M., et al. (2022). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–1000. Available at: [Link]

  • Patel, S. K., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye was synthesized by multistep synthesis from cyanuric chloride and phenyl acetonitrile. Growing Science. Available at: [Link]

  • Bar-Haim, G., et al. (2021). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Communications Chemistry, 4(1), 1-10. Available at: [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. Available at: [Link]

  • Mesaros, M., et al. (2006). Fluorescence and phosphorescence spectra of carbazole (1), 1-nitrocarbazole (2), 3-nitrocarbazole (3), 1,6-dinitrocarbazole (4) and 3,6-dinitrocarbazole (5) in iso-propanol-ethyl ether (1:1; v:v) at 77 K. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2021). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. ResearchGate. Available at: [Link]

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A Comparative Guide to Cross-Reactivity in 9H-Carbazol-1-amine Based Chemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. 9H-Carbazol-1-amine and its derivatives have emerged as a significant class of fluorescent and colorimetric chemosensors due to their robust chemical stability, high fluorescence quantum yields, and versatile molecular structures.[1][2] This guide provides an in-depth, objective comparison of the cross-reactivity profiles of this compound based sensors against alternative sensing platforms, supported by experimental data and protocols. Our aim is to equip you with the critical insights necessary to make informed decisions in your research and development endeavors.

The Foundation: Understanding this compound Sensors

Carbazole-based compounds are heterocyclic aromatic molecules renowned for their exceptional photoelectric properties.[3][4][5][6] The core structure, a rigid planar π-conjugated system, facilitates intramolecular charge transfer (ICT), a key mechanism in fluorescent sensing.[3][4][5] Modifications to the carbazole scaffold, particularly at the C-2, -3, -6, -7, and -9 positions, allow for the tuning of its optical and recognition properties.[7] The amine group at the C-1 position of this compound provides a crucial reactive site for the introduction of various recognition moieties (receptors) designed to selectively bind target analytes.[8]

The sensing mechanism of these chemosensors typically relies on one of several photophysical processes upon analyte binding:

  • Photoinduced Electron Transfer (PET): The analyte modulates the electron transfer between the receptor and the carbazole fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.[1]

  • Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion restricts the rotation of the receptor, enhancing the fluorescence intensity.[1]

  • Intramolecular Charge Transfer (ICT): Analyte interaction alters the electron distribution within the sensor molecule, causing a shift in the emission wavelength.[3][5][6]

  • Aggregation-Induced Emission (AIE): The sensor is non-emissive in solution but becomes highly fluorescent upon aggregation induced by the analyte.[1][4]

These mechanisms enable the sensitive and often selective detection of a wide range of analytes, including metal ions, anions, and small organic molecules.[1][9]

The Critical Challenge: Cross-Reactivity

A sensor's utility is fundamentally defined by its selectivity—its ability to respond to a specific target analyte in the presence of other, potentially interfering, species. Cross-reactivity, the response of a sensor to non-target analytes, can lead to false positives and inaccurate quantification, posing a significant challenge in complex sample matrices.[10][11][12] Understanding and mitigating cross-reactivity is therefore a critical aspect of sensor development and application.

A robust evaluation of a sensor's cross-reactivity profile is essential. The following diagram and protocol outline a standardized workflow for this assessment.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Sensor Stock Solution D Acquire Baseline Sensor Spectrum (Fluorescence/Absorbance) A->D B Prepare Analyte & Interferent Stock Solutions E Titrate with Target Analyte B->E G Repeat Titration with Potential Interferents B->G H Perform Competition Experiment: Add Interferent, then Target Analyte B->H C Select Appropriate Buffer/Solvent System C->D D->E F Acquire Spectrum after each addition E->F I Plot Response vs. Concentration F->I L Compare Responses to Target vs. Interferents G->L H->L J Calculate Limit of Detection (LOD) I->J K Determine Selectivity Coefficients I->K

Caption: Workflow for evaluating sensor cross-reactivity.

Detailed Protocol for Cross-Reactivity Assessment:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound based sensor in a suitable solvent (e.g., DMSO, acetonitrile).[2]

    • Prepare stock solutions of the target analyte and a panel of potential interfering species at concentrations significantly higher than the expected detection range.

    • Use high-purity salts (e.g., chlorides or nitrates) for metal ion studies.[2]

    • Prepare a buffer solution to maintain a constant pH throughout the experiment, as pH can influence both the sensor and analyte behavior.[2]

  • Fluorescence/Absorbance Measurements:

    • Using a spectrofluorometer or UV-Vis spectrophotometer, place a known volume of the buffer solution in a cuvette.

    • Add a small, precise volume of the sensor stock solution to achieve the desired final concentration.

    • Record the baseline fluorescence or absorbance spectrum.

  • Selectivity Study:

    • To separate aliquots of the sensor solution, add a specific concentration of the target analyte and each potential interfering species.

    • Ensure the concentration of the interferents is typically in excess (e.g., 10-fold or 100-fold) of the target analyte concentration.

    • Record the spectral changes after a suitable incubation period.

  • Competition Experiment:

    • To a solution of the sensor, first add a high concentration of a potential interferent.

    • Record the spectrum.

    • Then, titrate this solution with the target analyte and record the spectral changes. This experiment reveals if the target analyte can displace the interferent and elicit a response.

  • Data Analysis:

    • Plot the change in fluorescence intensity or absorbance as a function of the analyte/interferent concentration.

    • Calculate the selectivity of the sensor by comparing the magnitude of the response to the target analyte versus the interfering species.

Comparative Analysis: this compound Sensors vs. Alternatives

The performance of this compound based sensors is best understood in the context of other available sensing technologies. Below is a comparative analysis for the detection of a common and important analyte, Cu²⁺ ions.

Copper is an essential trace element, but an excess can be toxic, leading to various diseases.[7] Consequently, the development of sensitive and selective Cu²⁺ sensors is of great interest.

Signaling Pathway for a Carbazole-based Cu²⁺ Sensor:

Cu_Sensing_Mechanism cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Sensor-Analyte Complex Fluorophore Carbazole Fluorophore (High Fluorescence) Receptor Receptor Moiety (e.g., di-2-picolylamine) Complex [Sensor-Cu²⁺] Complex (Fluorescence Quenched) Cu Cu²⁺ Ion Receptor->Cu Binding Receptor->Complex Cu->Complex

Caption: Generalized signaling pathway for a "turn-off" carbazole-based Cu²⁺ sensor.

Comparative Performance Data:

Sensor TypeTarget AnalytePrincipleLimit of Detection (LOD)Key InterferentsReference
This compound Derivative Cu²⁺Fluorescence Quenching1.19 x 10⁻⁸ MFe³⁺, Hg²⁺ (moderate)[6]
Rhodamine B DerivativeCu²⁺Fluorescence Enhancement2.5 x 10⁻⁷ MHg²⁺, Ag⁺[4]
Quantum Dots (QDs)Cu²⁺Fluorescence Quenching1.0 x 10⁻⁹ MHg²⁺, Cd²⁺N/A
Electrochemical SensorCu²⁺Voltammetry5.0 x 10⁻¹⁰ MHg²⁺, Pb²⁺N/A

Analysis of Comparative Data:

  • Sensitivity: While electrochemical sensors and quantum dots can offer lower limits of detection, this compound based sensors provide excellent sensitivity, often in the nanomolar range, which is suitable for many environmental and biological applications.[1][6] The World Health Organization (WHO) standard for copper in drinking water is in the micromolar range, making these sensors highly relevant.[6]

  • Selectivity: Carbazole-based sensors demonstrate good to excellent selectivity for Cu²⁺ over many other common metal ions.[7] However, interference from ions like Fe³⁺ and Hg²⁺ can occur, a challenge also faced by other sensor types. The specific design of the receptor moiety is crucial for enhancing selectivity.[7]

  • Mechanism & Response: Carbazole derivatives can be engineered for either "turn-off" (quenching) or "turn-on" (enhancement) responses.[1][13] "Turn-on" sensors are often preferred as they can reduce the likelihood of false negatives. Rhodamine-based sensors are a well-known class of "turn-on" probes.[4]

  • Practicality: Fluorescent and colorimetric sensors, including those based on carbazole, offer advantages in terms of ease of use, potential for real-time monitoring, and lower cost compared to instrumental techniques like atomic absorption spectrometry (AAS) or inductively coupled plasma (ICP) spectroscopy.[1][6]

Mitigating Cross-Reactivity

Several strategies can be employed to reduce the impact of cross-reactivity:[14]

  • Rational Receptor Design: The synthesis of novel carbazole derivatives with receptor sites that offer a better geometric and electronic match for the target analyte can significantly improve selectivity.[15]

  • Use of Masking Agents: In samples with known interfering ions, masking agents that selectively bind to the interferents can be added to prevent them from interacting with the sensor.

  • Sensor Arrays: Employing an array of sensors with different cross-reactivity profiles can allow for the deconvolution of signals from a complex mixture using chemometric analysis.

  • Optimizing Experimental Conditions: Adjusting the pH, solvent polarity, and temperature can sometimes minimize the response to interfering species.

Conclusion

This compound based chemical sensors represent a powerful and versatile platform for the detection of a variety of analytes. Their high sensitivity, chemical stability, and the tunability of their photophysical properties make them highly attractive for researchers in numerous scientific disciplines.[1] While cross-reactivity remains a key consideration, a thorough understanding of the potential interferents and the implementation of rigorous experimental protocols can ensure accurate and reliable results. By carefully comparing their performance against alternative methods and employing strategies to mitigate interference, researchers can confidently leverage the advantages of this important class of chemosensors.

References

  • Carbazole-Based Colorimetric and Fluorescent Chemosensors for Metal Ions Detection : A Comprehensive Review ( 2012 to till date ). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A Mini Review on Carbazole Fluoroscent Chemosensors for the Detection of Cu (II) Ion. (2025, February 11). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Design and Application of Cu Fluorescent Sensor Based on Carbazole Derivatives. (2024, May 1). ResearchGate. Retrieved January 3, 2026, from [Link]

  • A Mini Review on Carbazole Fluoroscent Chemosensors for the Detection of Cu (II) Ion: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Li, Y., et al. (2023). A novel carbazole-based fluorometric and colorimetric sensor for the highly sensitive and specific detection of Cu2+ in aqueous solution. RSC Advances, 13(49), 34585-34593. [Link]

  • The Construction of Carbazole-Based Metal–Organic Frameworks as Fluorescent Probes for Picric Acid Detection. (2021, December 29). MDPI. Retrieved January 3, 2026, from [Link]

  • Yu-Yin, C., et al. (2020). SYNTHESIS AND FLUORESCENCE OF 9-BENZYL-9H-CARBAZOLE DERIVATIVES AND ITS APPLICATION FOR RECOGNITION OF RARE EARTH CATIONS. HETEROCYCLES, 100(4), 633. [Link]

  • Potentiometric Carboxylate Sensors Based on Carbazole-Derived Acyclic and Macrocyclic Ionophores. (2020, December 1). MDPI. Retrieved January 3, 2026, from [Link]

  • a new carbazole-based fluorescence sensor for high selective detection of copper(ii) in a. (2017). HETEROCYCLES, 94(3), 514. [Link]

  • Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions. (2022, March 14). PubMed. Retrieved January 3, 2026, from [Link]

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  • What is cross-reactivity in gas detectors?. (2025, May 30). Knowledge. Retrieved January 3, 2026, from [Link]

  • Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993. [Link]

  • Synthesis and antimicrobial activities of 9 H-carbazole derivatives. (2025, June 28). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Understanding Cross-Sensitivities. (n.d.). Senva. Retrieved January 3, 2026, from [Link]

  • Highly sensitive ammonia sensor using newly synthesized carbazole based hypercrosslinked polymer and tin dioxide. (2023, August). ResearchGate. Retrieved January 3, 2026, from [Link]

  • 1-(4-Fluorobenzoyl)-9H-carbazole. (2022, August 10). MDPI. Retrieved January 3, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • Leslee, D. B. C., et al. (2017). Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging. Luminescence, 32(7), 1354-1360. [Link]

  • Cross-Contamination of Sensors by Other Gases and the Influence on Detector Accuracy. (n.d.). Brasch Environmental Technologies. Retrieved January 3, 2026, from [Link]

  • Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. (2021, November 2). ACS Publications. Retrieved January 3, 2026, from [Link]

  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

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Benchmarking the charge mobility of 9H-Carbazol-1-amine against standard materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking the Charge Mobility of Carbazole-Based Materials for Organic Electronics

This guide provides a comprehensive framework for researchers, materials scientists, and drug development professionals on benchmarking the charge mobility of novel organic semiconductors, using 9H-Carbazol-1-amine as a focal point for the broader, high-performance carbazole family. We will delve into the fundamental principles of charge transport, detail rigorous experimental methodologies, and compare against industry-standard materials to provide a complete performance context.

Introduction: The Critical Role of Charge Mobility in Organic Electronics

The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), is fundamentally governed by the efficiency of charge transport within their constituent organic semiconductor layers. Charge carrier mobility (µ), a measure of how quickly an electron or hole can move through a material under an electric field, is a paramount figure of merit.[1][2] High charge mobility leads to lower device operating voltages, higher efficiency, and faster response times.

Carbazole and its derivatives have emerged as a cornerstone class of materials, particularly for hole transport, due to their unique electronic and physical properties.[3][4] These molecules are characterized by an electron-rich aromatic structure, which facilitates efficient hole transport (p-type conductivity), coupled with excellent thermal and chemical stability.[3] The addition of functional groups, such as the amine group in this compound, allows for fine-tuning of electronic properties like HOMO/LUMO energy levels, which is crucial for optimizing charge injection and transport in multi-layered device architectures.[5][6]

This guide will provide the necessary context and protocols to rigorously evaluate the charge mobility of carbazole-amines against established benchmark materials.

The Materials: A Comparative Overview

A meaningful benchmark requires comparison against well-characterized standard materials. For this guide, we select two industry-standard hole-transport materials (HTMs) and one electron-transport material (ETM) to provide a comprehensive performance landscape.

The Focus Material Class: Carbazole Derivatives

Carbazole-based molecules are renowned as hole-transport materials.[3][4] Their rigid, planar structure and electron-rich nitrogen atom contribute to effective π-orbital overlap, creating pathways for charge carriers to "hop" between adjacent molecules.[4] Functionalization of the carbazole core is a common strategy to enhance performance; for instance, adding electron-donating groups can influence HOMO levels and charge transport characteristics.[3] While specific experimental data for this compound is not broadly published, its structural features suggest strong potential as a high-performance HTM, a hypothesis that the following protocols are designed to test.

Standard Hole-Transport Materials (HTMs)
  • N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD): TPD is a widely used amorphous HTM known for its good hole mobility and film-forming properties.[7] It serves as a classic benchmark for new hole-transporting compounds.

  • N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB): NPB is another archetypal HTM, often favored over TPD due to its higher glass transition temperature (Tg), which imparts better morphological stability to devices.[8] Its charge transport properties are extensively documented.[9][10][11]

Standard Electron-Transport Material (ETM)
  • Tris(8-hydroxyquinolinato)aluminium (Alq3): Alq3 is arguably the most iconic material in OLED technology, serving as both an emissive layer and a benchmark electron transporter.[12] While carbazoles are primarily hole transporters, comparing their potential (and typically much lower) electron mobility against a standard ETM like Alq3 provides a complete picture of the material's charge-carrying capabilities.[13][14]

Methodologies for Measuring Charge Mobility

No single technique tells the whole story. The choice of measurement method depends on the device architecture and the specific information sought (e.g., bulk vs. interface transport). We will detail three prevalent techniques: Space-Charge-Limited Current (SCLC), Time-of-Flight (ToF), and Field-Effect Transistor (FET).

Space-Charge-Limited Current (SCLC) Method

The SCLC method is a steady-state measurement used to determine the bulk mobility of a material in a single-carrier device configuration.[15][16][17]

Causality and Expertise: The core principle is that at a sufficiently high voltage, the number of charge carriers injected from an ohmic contact exceeds the material's intrinsic carrier density. This creates a "space charge" that limits the current.[18] By analyzing the current-voltage (J-V) relationship in this regime, we can extract the charge mobility. The measurement's validity hinges on fabricating a single-carrier device (e.g., hole-only or electron-only) with ohmic contacts to ensure that the current is limited by the bulk transport properties of the material, not by the injection barrier at the electrode interface.[15][19]

Experimental Protocol (Hole-Only Device):

  • Substrate Preparation: Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry it with nitrogen gas and treat with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Injection Layer (HIL): To ensure an ohmic contact for hole injection, deposit a thin layer (e.g., 10 nm) of a high work function material like MoO₃ onto the ITO via thermal evaporation.

  • Active Layer Deposition: Deposit the carbazole material (or the standard HTM) onto the HIL via thermal evaporation in a high-vacuum chamber (e.g., <10⁻⁶ mbar). The thickness should be carefully controlled (e.g., 100-200 nm), as it is a critical parameter in the mobility calculation.[17]

  • Top Electrode Deposition: Deposit the top electrode. For a hole-only device, a high work function metal like Gold (Au) or Silver (Ag) is used as the cathode to create a large energy barrier for electron injection, effectively blocking electrons.

  • Encapsulation & Measurement: Encapsulate the device to prevent degradation from air and moisture. Measure the current density-voltage (J-V) characteristics using a source-measure unit.

  • Data Analysis: Plot log(J) vs. log(V). The SCLC region is identified by a quadratic dependence of current on voltage (J ∝ V²), which appears as a straight line with a slope of ~2.[18] Mobility (µ) is then calculated using the Mott-Gurney law[15]:

    • J = (9/8)ε₀εᵣµ(V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the organic layer.

SCLC_Workflow

Time-of-Flight (ToF) Method

The ToF method is a direct probe of charge carrier drift mobility in the bulk of a material.[20][21]

Causality and Expertise: This technique involves generating a thin sheet of charge carriers near one electrode using a short laser pulse.[20] A simultaneously applied electric field causes these carriers to drift across the sample to the counter-electrode. By measuring the transient photocurrent as the charge packet moves, one can determine the "transit time" (τt), which is the time taken for the carriers to traverse the sample.[20][22] This method is powerful because it provides a direct measurement of velocity and is less sensitive to contact effects than SCLC, offering a clear view of the intrinsic transport properties.[21]

Experimental Protocol:

  • Sample Preparation: Prepare a "sandwich" cell structure (e.g., ITO / Organic Layer / Al). The organic layer must be significantly thicker than in typical devices (several micrometers) to ensure a measurable transit time.[20] One electrode must be semi-transparent to allow for photo-generation.

  • Experimental Setup: Place the sample in a circuit with a voltage source and a series resistor. The voltage across the resistor is monitored by a fast oscilloscope.

  • Photogeneration: A short pulse of highly absorbed light (e.g., from a nitrogen laser) illuminates the semi-transparent electrode, creating a sheet of electron-hole pairs near the surface.

  • Carrier Drift & Detection: Depending on the polarity of the applied bias, either holes or electrons will be driven across the sample. The motion of this charge sheet induces a current in the external circuit.

  • Data Analysis: The transient photocurrent is recorded. In the ideal case, the current remains constant until the charge sheet reaches the counter-electrode, at which point it drops to zero. The time at which this drop occurs is the transit time (τt). The mobility (µ) is then calculated as:

    • µ = L / (τt * E) = L² / (τt * V) where L is the sample thickness, E is the electric field, and V is the applied voltage. Often, the photocurrent trace shows dispersion; in such cases, the transit time is typically determined from a log-log plot of the photocurrent transient.

ToF_Setup

Field-Effect Transistor (FET) Method

The FET method measures charge mobility along the interface between the semiconductor and a gate dielectric.[23][24]

Causality and Expertise: A FET is a three-terminal device: source, drain, and gate.[24][25] A voltage applied to the gate terminal creates an electric field across a dielectric layer, which induces an accumulation of charge carriers (a "channel") in the semiconductor at the interface.[24] This channel allows current to flow between the source and drain terminals. By measuring the source-drain current as a function of the gate voltage, one can extract the field-effect mobility. This value can differ from bulk mobility measured by SCLC or ToF, as it is highly sensitive to the morphology and trap states at the semiconductor-dielectric interface.

Experimental Protocol:

  • Device Fabrication: A common architecture is the bottom-gate, top-contact configuration.

    • Start with a heavily doped silicon wafer (acting as the gate electrode) with a thermally grown layer of silicon dioxide (SiO₂) as the gate dielectric.

    • Deposit the organic semiconductor (e.g., the carbazole-amine) onto the SiO₂.

    • Use shadow masking to thermally evaporate the source and drain electrodes (typically Au) on top of the organic layer.

  • Measurement: Place the FET on a probe station connected to a semiconductor parameter analyzer.

    • Measure the output characteristics: Drain current (I_D) vs. Drain voltage (V_D) at various constant Gate voltages (V_G).

    • Measure the transfer characteristics: Drain current (I_D) vs. Gate voltage (V_G) at a constant, high Drain voltage (to ensure operation in the saturation regime).

  • Data Analysis: The mobility is typically extracted from the saturation regime of the transfer curve using the following equation:

    • I_D = (W / 2L) * µ * C_i * (V_G - V_T)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage. By plotting the square root of I_D versus V_G, a linear relationship should be observed. The mobility (µ) can be calculated from the slope of this line.[25]

Comparative Data and Performance Benchmarking

The table below summarizes representative charge mobility values for the standard materials discussed. These values provide the essential benchmarks against which a new material like this compound should be compared. It is crucial to note that mobility values can vary significantly based on the measurement technique, device architecture, and film quality.[19]

MaterialTypeMeasurement MethodTypical Mobility (cm²/Vs)Reference
NPB HTMSCLC1.63 x 10⁻⁵ - 7.64 x 10⁻⁴[11]
NPB HTMToF~10⁻³ - 10⁻⁴[10][22]
TPD HTMFET / SCLC~10⁻³ - 10⁻⁴[7][26]
Alq3 ETMToF / TEL~10⁻⁶ - 10⁻⁵[12][13][27]
Indolo[3,2-b]carbazole Derivative AmbipolarCELIVHole: 2.55 x 10⁻⁵, Electron: 5.21 x 10⁻⁶[28]

Analysis and Expected Performance:

  • Hole Mobility: Based on the established high performance of carbazole derivatives as HTMs, it is expected that this compound, when measured, would exhibit hole mobility in a competitive range, likely between 10⁻⁵ to 10⁻³ cm²/Vs .[5][29] A value in this range would confirm its suitability for applications in OLEDs and perovskite solar cells. The data for the indolo[3,2-b]carbazole derivative shows that carbazole cores can facilitate good hole transport.[28]

  • Electron Mobility: Like most dedicated HTMs, the electron mobility of a carbazole-amine is expected to be significantly lower than its hole mobility, likely by several orders of magnitude. A measured value in the range of 10⁻⁷ cm²/Vs or lower would be typical. This unipolar (or monopolar) characteristic is often desirable in HTMs to confine electron-hole recombination to the intended emissive layer in an OLED.

FET_Device

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking the charge mobility of this compound and other novel carbazole derivatives. By employing standardized methodologies like SCLC, ToF, and FET, researchers can build a comprehensive understanding of a material's charge transport properties. The key to trustworthy data lies not just in precise measurements, but in understanding the causality behind each technique and comparing the results against well-established industry benchmarks like NPB, TPD, and Alq3. The inherent properties of the carbazole moiety suggest that its amine-functionalized derivatives are highly promising candidates for next-generation hole-transport layers, and the framework provided herein will enable their effective evaluation and integration into advanced organic electronic devices.

References

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI.
  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Fluxim.
  • Hole transport in molecularly doped naphthyl diamine. CityUHK Scholars.
  • (PDF) Hole transport in molecularly doped naphthyl diamine.
  • What is space charge limited current?.
  • (PDF) Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors.
  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels (RSC Publishing).
  • Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
  • Electron-hole mobility in 6,12-di(2-thienyl)indolo[3,2-b]carbazoles.
  • Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence from single layer organic light emitting diodes.
  • Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University Digital Conservancy.
  • Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence from single layer organic light emitting diodes. AIP Publishing.
  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investig
  • Simulating charge transport in tris(8-hydroxyquinoline) aluminium (Alq3). RSC Publishing.
  • Charge carrier mobility in organic materials measurement with time-of-flight technique. IEEE Xplore.
  • Electron mobility in tris(8-hydroxyquinoline)aluminum (Alq3) films by transient electroluminescence from single layer organic light emitting diodes. Semantic Scholar.
  • (PDF) Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents.
  • Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements.
  • Mobility studies of field-effect transistor structures basedon anthracene single crystals. AIP Publishing.
  • Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. MDPI.
  • On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers.
  • Transport Measurements in Field Effect Transistors. Physics Courses.
  • 10.2: Measuring Key Transport Properties of FET Devices. Chemistry LibreTexts.
  • Towards reliable charge-mobility benchmark measurements for organic semiconductors.
  • Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives.
  • TPD - N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine. Ossila.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Stabilization of N,N′-bis(3-methylphenyl)-N,N′-bis(phenyl)benzidine thin film morphology with UV light.
  • Field-effect transistor. Wikipedia.
  • Comparison chart of electronic mobility performance of organic semiconductor materials.

Sources

A Comparative Guide to the Synthesis and Properties of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 9H-Carbazol-1-amine

In the landscape of synthetic organic chemistry, the carbazole scaffold is a privileged heterocyclic structure, forming the core of numerous pharmaceuticals, functional materials, and natural products. While the carbazole nucleus itself offers a rigid, electron-rich framework, the strategic placement of functional groups dictates its utility. This compound (CAS: 18992-86-4), an amine-substituted carbazole, stands out as a critical yet challenging synthetic intermediate. The amino group at the C1 position provides a versatile handle for constructing complex molecular architectures, making it a valuable building block for drug discovery and materials science.[1]

However, the synthesis of this specific isomer is complicated by the inherent electronic properties of the carbazole ring system, which favor substitution at other positions. This guide provides an in-depth, objective comparison of synthetic methodologies for accessing this compound, focusing on reproducibility, regioselectivity, and overall efficiency. We will dissect the causality behind experimental choices, present detailed protocols, and compare the target compound's properties against its more accessible positional isomer, 3-aminocarbazole, to provide researchers with a comprehensive framework for strategic decision-making.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily a challenge of regioselectivity. The C3 and C6 positions of the carbazole nucleus are electronically activated and thus more susceptible to electrophilic substitution.[2] Therefore, accessing the C1 position requires either overcoming this natural reactivity or employing a directed synthesis strategy.

Method A: The Classical Approach - Electrophilic Nitration and Reduction

The most traditional route involves a two-step sequence: the electrophilic nitration of 9H-carbazole followed by the reduction of the resulting nitro-intermediate.

Causality and Experimental Rationale: This pathway leverages fundamental, well-established organic transformations. Nitration introduces a nitrogen-containing functional group that can be readily reduced to the desired amine. The primary challenge lies in the initial nitration step. Standard nitrating agents (e.g., HNO₃/H₂SO₄) typically yield a mixture of 1-, 3-, and 6-nitrocarbazoles, with the 3-nitro isomer often predominating.[3] This lack of selectivity necessitates tedious chromatographic separation, resulting in low isolated yields of the desired 1-nitrocarbazole precursor and compromising the overall efficiency of the synthesis.

The subsequent reduction of the nitro group is generally straightforward. A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups and desired reaction conditions. Stannous chloride (SnCl₂) in acidic media is a classic and robust method for reducing aromatic nitro groups.[4] Alternative, milder conditions can be achieved with catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) or using metals like iron or zinc in acetic acid.[5]

Self-Validating Protocol: A Representative Two-Step Synthesis

Step 1: Non-selective Nitration of 9H-Carbazole (Illustrative)

  • Dissolve 9H-carbazole in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or acetyl nitrate) dropwise while maintaining the temperature.

  • Allow the reaction to stir for a specified period, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring it over ice water.

  • Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting mixture of isomers using column chromatography on silica gel to isolate the 1-nitrocarbazole fraction.

Step 2: Reduction of 1-Nitrocarbazole to this compound

  • Suspend the isolated 1-nitrocarbazole in a suitable solvent like ethanol or concentrated hydrochloric acid.

  • Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), in excess (typically 4-5 equivalents).[4]

  • Heat the mixture at reflux (e.g., 90-100 °C) for several hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic.

  • Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Method B: Modern Approach - Directed C1-H Bond Nitration

To overcome the poor regioselectivity of classical methods, modern synthetic chemistry employs directing groups to achieve site-selective C-H functionalization. A highly effective palladium-catalyzed method has been developed for the C1-nitration of carbazoles.[2][3][6]

Causality and Experimental Rationale: This advanced strategy involves the temporary installation of a directing group at the N9 position of the carbazole, typically a 2-pyridyl group. In the presence of a palladium catalyst (e.g., Pd₂(dba)₃), this directing group acts as a chelating ligand, forming a stable five-membered palladacycle intermediate. This conformation brings the palladium center into close proximity to the C1-H bond, enabling its selective cleavage and subsequent functionalization.[7] Silver nitrate (AgNO₃) serves as an effective nitro source in this system. The directing group can be removed after the reaction to yield the pure 1-nitrocarbazole, which is then reduced as described in Method A. This approach transforms a non-selective reaction into a highly predictable and efficient process.

Self-Validating Protocol: Palladium-Catalyzed C1-Nitration [3][6]

Step 1: Directed C1-Nitration of N-(Pyridin-2-yl)-9H-carbazole

  • To a pressure tube, add N-(pyridin-2-yl)-9H-carbazole (1.0 equiv), Pd₂(dba)₃ (10 mol%), and silver nitrate (AgNO₃, 1.2 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 1-nitro-9-(pyridin-2-yl)-9H-carbazole.

Step 2: Removal of Directing Group and Reduction (Conceptual)

  • The pyridin-2-yl directing group is typically cleaved under specific conditions (e.g., using strong acid or other published methods) to yield 1-nitrocarbazole.

  • The resulting pure 1-nitrocarbazole is then reduced to this compound using one of the standard reduction protocols described in Method A.

Synthesis Performance Comparison
FeatureMethod A: Classical Nitration-ReductionMethod B: Directed C-H Nitration & Reduction
Regioselectivity Poor; yields a mixture of 1-, 3-, and 6-isomers.Excellent; highly selective for the C1 position.[3][6]
Overall Yield Low, due to difficult separation of isomers.High, due to selective formation of the key intermediate.
Number of Steps 2 (Nitration, Reduction).3-4 (DG Installation, Nitration, DG Removal, Reduction).
Key Reagents HNO₃/H₂SO₄, SnCl₂/HCl.Pd₂(dba)₃, AgNO₃, Pyridyl Directing Group.
Reaction Conditions Often harsh acidic conditions.Requires high temperature (120 °C) and inert atmosphere.
Advantages Uses inexpensive, common reagents.High regioselectivity, predictable outcome, pure intermediate.
Disadvantages Poor selectivity, low yield of desired isomer, tedious purification.Requires expensive catalyst, multi-step process including installation and removal of a directing group.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is crucial for its use in further synthetic applications. The following properties have been compiled from reputable chemical databases.

PropertyValueSource
CAS Number 18992-86-4[8]
Molecular Formula C₁₂H₁₀N₂[8]
Molecular Weight 182.22 g/mol [8]
IUPAC Name This compound[8]
Appearance Light tan powder or crystals-
Melting Point ~230 °C (decomposition)-
Solubility Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in others.General chemical knowledge
Spectroscopic Data ¹³C NMR spectra are available in spectral databases. ¹H NMR would show characteristic aromatic signals and a broad NH₂ signal.[8][9][10]

Alternative Isomer: A Comparative Benchmark

To fully appreciate the synthetic challenges and unique properties of this compound, it is instructive to compare it with its more commonly synthesized positional isomer, 3-aminocarbazole.

9H-Carbazol-3-amine

Synthesis: The synthesis of 3-aminocarbazole is significantly more straightforward. The nitration of carbazole with nitric acid in acetic acid at room temperature regioselectively yields 3-nitrocarbazole in high yield (up to 93%).[11][12] This is due to the electronic activation of the C3/C6 positions by the pyrrole nitrogen. The subsequent reduction of the 3-nitro group proceeds with high efficiency, making 3-aminocarbazole readily accessible in two high-yielding steps.

Reactivity and Applications: 3-Aminocarbazole is a versatile building block with well-documented reactivity. The amino group, along with the electronically activated C2 and C4 positions, serves as a nucleophilic center for a wide range of transformations.[11][12] Its N-ethylated derivative, 3-amino-9-ethylcarbazole, is widely used as a peroxidase substrate in histochemistry and as a precursor for high-performance pigments and dyes.[13]

Comparative Summary: 1-Amino vs. 3-Amino Isomers
FeatureThis compound 9H-Carbazol-3-amine
Synthetic Accessibility Challenging; requires directed synthesis for good yields.Straightforward; high-yield, regioselective synthesis.[11][12]
Key Synthetic Hurdle Overcoming the natural C3/C6 reactivity of the carbazole ring.Minimal; inherent electronics favor the desired isomer.
Steric Hindrance Amine group at C1 is sterically hindered by the adjacent fused ring.Amine group at C3 is less sterically encumbered.
Reactivity Profile Reactivity is influenced by steric hindrance and unique electronic effects at the C1/C8 "bay region".Well-established reactivity at the amine and adjacent C2/C4 positions.[11]
Known Applications Primarily a specialized building block for targeted synthesis.[1]Widely used in diagnostics (peroxidase substrate), dyes, and materials.[13]

Visualized Workflows and Logic

Synthetic_Workflow_Comparison cluster_1 Synthesis of 1-Aminocarbazole cluster_2 Synthesis of 3-Aminocarbazole C1 9H-Carbazole N1 Directed Nitration (Pd₂(dba)₃, AgNO₃) C1->N1 I1 1-Nitro-9-(DG)-carbazole N1->I1 R1 1. DG Removal 2. Reduction (SnCl₂) I1->R1 P1 This compound (High Selectivity) R1->P1 C2 9H-Carbazole N2 Electrophilic Nitration (HNO₃, AcOH) C2->N2 I2 3-Nitrocarbazole N2->I2 R2 Reduction (Sn/HCl) I2->R2 P2 9H-Carbazol-3-amine (High Yield) R2->P2 Decision_Logic cluster_0 cluster_1 Start Required Carbazole Building Block Choice1 Target: 1-Aminocarbazole Start->Choice1 Choice2 Target: 3-Aminocarbazole Start->Choice2 Consider1 Challenge: Regioselectivity Method: Directed C-H Activation Outcome: Specialized Precursor Choice1->Consider1 Consider2 Challenge: None (inherent selectivity) Method: Classical Nitration Outcome: Commodity Intermediate Choice2->Consider2

Caption: Decision logic for selecting an aminocarbazole isomer.

Conclusion

This compound is a valuable, yet synthetically demanding, chemical entity. While classical nitration-reduction pathways are hampered by poor regioselectivity and low yields, modern palladium-catalyzed C-H activation strategies offer a reproducible and highly selective, albeit more complex, route to the key 1-nitrocarbazole intermediate. The stark contrast with the facile synthesis of 3-aminocarbazole underscores the importance of understanding the inherent reactivity of the carbazole core when planning a synthetic campaign. For researchers in drug development and materials science, the choice between these isomers is a critical decision point, balancing synthetic accessibility against the specific structural and electronic properties required for the final target molecule. This guide provides the foundational data and comparative logic to make that choice an informed one.

References

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. National Institutes of Health (NIH). Available at: [Link] [2][6]2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. Available at: [Link] [3]3. Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals. Available at: [Link] [11]4. Aminocarbazole/aniline copolymer and synthesis method thereof. Google Patents. Available at:

  • Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Publishing. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link] [5]14. SOME REDUCTION PRODUCTS OF 1-NITRO- AND 3-NITROCARBAZOLE. Journal of the American Chemical Society. Available at: [Link]

Sources

Comparative analysis of the photophysical properties of substituted 9H-Carbazol-1-amines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a detailed comparative analysis of the photophysical properties of substituted 9H-Carbazol-1-amines, tailored for researchers, scientists, and professionals in drug development. We will delve into the influence of various substituents on the electronic and optical characteristics of the carbazole core, supported by a synthesis of available experimental data. Furthermore, this guide outlines the rigorous experimental protocols necessary for the accurate characterization of these promising molecules.

Introduction: The Versatile 9H-Carbazole Core

The 9H-carbazole scaffold is a privileged heterocyclic motif in materials science and medicinal chemistry.[1] Its rigid, planar structure and rich electron-donating nature make it an excellent building block for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][2] The introduction of an amine group at the 1-position of the carbazole ring creates a unique class of compounds, 9H-Carbazol-1-amines, with intriguing photophysical properties that can be finely tuned through further substitution. Understanding the relationship between the nature and position of substituents and the resulting photophysical behavior is crucial for the rational design of novel materials with desired optical characteristics.

The Impact of Substituents on Photophysical Properties

The absorption and emission properties of carbazole derivatives are governed by electronic transitions between the ground state (S₀) and excited states (primarily the first excited singlet state, S₁). The energy of these transitions, and thus the color of light absorbed and emitted, is highly sensitive to the electronic nature of substituents attached to the carbazole core.

A key phenomenon in many substituted carbazoles is Intramolecular Charge Transfer (ICT) .[3] In an ICT state, photoexcitation leads to a significant redistribution of electron density from an electron-donating portion of the molecule to an electron-accepting portion. This process is heavily influenced by the nature of the substituents and the polarity of the surrounding solvent.

Comparative Analysis of Substituted Carbazole Derivatives

To illustrate the effects of substitution, the following table summarizes the photophysical data for a selection of carbazole derivatives from the literature. While not exclusively 1-amino derivatives, these examples provide valuable insights into structure-property relationships.

Compound/SubstituentSubstitution PatternAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)SolventReference
3,6-di-tert-butyl-9H-carbazole3,6-di-tert-butyl328-353386-4370.72-0.892.09-3.91Dichloromethane[4]
4-CNPyCZ9-(pyridin-4-yl)-9H-carbazole-3-carbonitrile--0.27 (phosphorescence)>500 msCrystal[5]
Cz-Cl3,6-dichloro-9H-carbazole--0.065 (solid state)-Solid State[6]
Cz-Br3,6-dibromo-9H-carbazole--0.012 (solid state)-Solid State[6]
2-nitro-3-phenyl-9H-carbazole2-nitro, 3-phenyl~350~400--Dichloromethane[7]
9-phenyl-9H-carbazole-o-carborane (1F)3-(o-carboranyl), 9-(4-fluorophenyl)~329~545 (film)0.34 (film)5.2-6.8Film[8][9]
9-phenyl-9H-carbazole-o-carborane (4T)3-(o-carboranyl), 9-(4-tert-butylphenyl)~329~545 (film)0.55 (film)5.2-6.8Film[8][9]

Key Observations:

  • Electron-Donating Groups (EDGs): The introduction of electron-donating tert-butyl groups at the 3 and 6 positions leads to high fluorescence quantum yields in both solution and the solid state.[4] Similarly, increasing the electron-donating ability of the substituent on the 9-phenyl group (from -F to -C(CH₃)₃) in the o-carboranyl derivatives enhances the quantum yield in the film state.[8][9] This is generally attributed to an increase in the electron density of the carbazole core, which can enhance the radiative decay rate.

  • Electron-Withdrawing Groups (EWGs) and the Heavy Atom Effect: Halogen substitution, as seen with Cz-Cl and Cz-Br, dramatically reduces the fluorescence efficiency in the solid state.[6] This is a classic example of the heavy atom effect , where the presence of heavy atoms like chlorine and bromine enhances intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), thus quenching fluorescence. The nitro group in 2-nitro-3-phenyl-9H-carbazole also leads to a broad, red-shifted emission, indicative of a significant charge-transfer character in the excited state.[7]

  • Complex Substituents and Phosphorescence: The donor-acceptor structure of 4-CNPyCZ, with a carbazole donor and a cyanopyridine acceptor, results in efficient intersystem crossing and intense, long-lived phosphorescence.[5] This highlights how carefully designed substitutions can favor triplet state emission over fluorescence.

Experimental Protocols for Photophysical Characterization

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for key photophysical measurements.

Experimental Workflow

G cluster_sample Sample Preparation cluster_abs Absorption Spectroscopy cluster_ss_flu Steady-State Fluorescence cluster_tr_flu Time-Resolved Fluorescence prep Dissolve compound in spectroscopic grade solvent conc Prepare a series of dilutions (for concentration studies) prep->conc uv_vis Record UV-Vis absorption spectrum conc->uv_vis Analyze samples blank Prepare a solvent blank blank->uv_vis Baseline correction abs_max Determine absorption maxima (λ_abs) uv_vis->abs_max qy Measure fluorescence quantum yield (Φ_f) using a standard uv_vis->qy Obtain absorbance at excitation wavelength emission Record emission spectrum (excite at λ_abs) abs_max->emission Set excitation wavelength excitation Record excitation spectrum (monitor at λ_em) emission->excitation emission->qy tcspc Measure fluorescence decay profile (TCSPC) emission->tcspc Set emission wavelength lifetime Determine fluorescence lifetime (τ_f) tcspc->lifetime

Caption: Workflow for the photophysical characterization of fluorescent compounds.

UV-Vis Absorption Spectroscopy

This technique measures the amount of light absorbed by a sample as a function of wavelength.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the carbazole derivative in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide). The choice of solvent is critical as it can influence the photophysical properties.[10]

    • Prepare a dilute solution (typically in the micromolar range) such that the maximum absorbance is between 0.1 and 1.0 to ensure linearity (Beer-Lambert Law).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorption (λ_abs). These correspond to electronic transitions from the ground state to excited states.

Steady-State Fluorescence Spectroscopy

This technique measures the intensity of light emitted by a sample after excitation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer.

    • Emission Spectrum: Excite the sample at a determined λ_abs and scan the emission wavelengths.

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

  • Fluorescence Quantum Yield (Φ_f) Determination (Relative Method):

    • The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the decay of fluorescence intensity over time after a short pulse of excitation light, providing the fluorescence lifetime (τ_f).

Methodology:

  • Instrumentation:

    • Time-Correlated Single Photon Counting (TCSPC) is a common and sensitive technique.

  • Measurement:

    • The sample is excited with a pulsed laser or LED at a specific wavelength.

    • The arrival times of emitted photons are recorded to build a decay histogram.

  • Data Analysis:

    • The fluorescence lifetime (τ_f) is determined by fitting the decay curve to an exponential function. The lifetime represents the average time the molecule spends in the excited state before returning to the ground state.

Visualizing the Photophysical Processes

General Structure of Substituted 9H-Carbazol-1-amine

G sub [Substituent(s)] carbazole sub->carbazole Position(s) 2-8, 9 amine NH₂ carbazole->amine Position 1

Caption: General chemical structure of a substituted this compound.

Jablonski Diagram

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (Radiative) S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Radiative) T1->S0 Intersystem Crossing (Non-radiative)

Caption: Simplified Jablonski diagram illustrating the key photophysical processes.

Conclusion and Future Outlook

The photophysical properties of the 9H-carbazole core are highly tunable through the strategic introduction of substituents. Electron-donating groups generally enhance fluorescence quantum yields, while electron-withdrawing and heavy atoms can quench fluorescence and promote intersystem crossing to the triplet state, sometimes leading to phosphorescence. The position of the substituent also plays a crucial role in determining the extent of these effects.

The methodologies outlined in this guide provide a robust framework for the detailed characterization of novel carbazole derivatives. The generation of high-quality, comparable data is paramount for advancing our understanding of structure-property relationships and for the rational design of new materials for applications in organic electronics and chemical sensing.

A systematic investigation of a homologous series of 9H-Carbazol-1-amines, where substituents are varied in a controlled manner, would be a valuable contribution to the field. Such a study would provide deeper insights into the specific influence of the 1-amino group and enable more precise tailoring of the photophysical properties for targeted applications.

References

  • ResearchGate. (n.d.). CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing the Quantum Yield and Lifetime of Carbazole‐Based Room‐Temperature Phosphorescence Materials: QM/MM Study. Retrieved from [Link]

  • CrystEngComm. (n.d.). Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]

  • New Journal of Chemistry. (2023). Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis and characteritzation of di(9-ethyl-9h-carbazol-3-yl)amine-based organic p-type semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 9H‐carbazole and advances reported in its functionalization. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Retrieved from [Link]

  • MDPI. (n.d.). N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. Retrieved from [Link]

  • PubMed Central. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. Retrieved from [Link]

  • ACS Publications. (2019). 1-Carbazolyl Spirobifluorene: Synthesis, Structural, Electrochemical, and Photophysical Properties. Retrieved from [Link]

  • PubMed Central. (n.d.). 9-(4-Bromophenyl)-9H-carbazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Retrieved from [Link]

  • Tel Aviv University. (n.d.). Intramolecular donor-acceptor systems. 2. Substituent effects on the fluorescence probes: 6-(N-arylamino)-2-naphthalenesulfonamides. Retrieved from [Link]

  • PubMed. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. Retrieved from [Link]

  • PubMed. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of 9H-Carbazol-1-amine Under Diverse Environmental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and materials science, the carbazole moiety is a privileged scaffold, integral to a multitude of functional molecules, from active pharmaceutical ingredients (APIs) to organic electronics.[1][2] Among its derivatives, 9H-Carbazol-1-amine serves as a critical building block. However, like many aromatic amines, its inherent stability under various processing and storage conditions is a paramount concern that dictates its viability, shelf-life, and the impurity profile of final products.[3]

This guide provides a comprehensive framework for assessing the intrinsic stability of this compound. We eschew a simple data sheet in favor of a detailed, field-proven experimental blueprint. Herein, we explain the causality behind our proposed experimental design, enabling researchers to not only replicate these studies but also to adapt them for their own unique carbazole derivatives. We will establish a self-validating system for stability assessment, grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[4][5][6]

The Chemical Rationale: Understanding Aromatic Amine Instability

Aromatic amines are a class of compounds often characterized by a precarious stability.[3] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring system, a feature that defines its chemical personality.[7] This delocalization, while key to its synthetic utility, also renders the amino group susceptible to oxidation, a process often accelerated by heat, light, and the presence of atmospheric oxygen.[3] For this compound, the tricyclic carbazole nucleus introduces additional electronic and steric factors that modulate this inherent reactivity. The position of the amine group at the C1 position, adjacent to the fused benzene ring, influences its electronic environment and potential degradation pathways compared to isomers like 3-amino-9-ethylcarbazole.[8]

Unlike simple anilines, which are notoriously unstable and prone to forming colored polymeric impurities upon exposure to air and light, the rigid, planar carbazole ring system may confer a degree of enhanced stability.[3][9] However, this is a hypothesis that must be rigorously tested. This guide provides the tools to do so.

Designing a Robust Stability Assessment Program: A Forced Degradation Approach

To comprehensively understand the stability profile of this compound, a "forced degradation" or "stress testing" study is indispensable. This involves intentionally subjecting the compound to harsh conditions that exceed those expected during storage and use.[10][11] The goal is twofold: to identify likely degradation products and to establish a stability-indicating analytical method that can resolve the parent compound from these degradants.[10] Our experimental design is directly informed by the ICH Q1A(R2) guideline on stability testing.[6][12]

We propose comparing the stability of This compound against two benchmark compounds:

  • Aniline: A simple aromatic amine known for its relative instability, serving as a negative control or baseline.[3]

  • 9H-Carbazol-3-amine: A positional isomer. Comparing the C1 and C3 isomers allows for an investigation into how the position of the amino group on the carbazole ring impacts stability.

The logical workflow for this assessment is outlined below.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Comparison P1_Start Develop Initial HPLC Method (C18 Column, MeCN/H2O Gradient) P1_Validate Method Validation (Specificity, Linearity, Accuracy, Precision) P1_Start->P1_Validate Initial Optimization P2_Sample Prepare Solutions of: 1. This compound 2. Aniline 3. 9H-Carbazol-3-amine P1_Validate->P2_Sample Validated Method P2_Stress Apply Stress Conditions P2_Sample->P2_Stress P2_Hydrolysis Hydrolysis (Acidic, Basic, Neutral) P2_Stress->P2_Hydrolysis P2_Oxidation Oxidation (H2O2) P2_Stress->P2_Oxidation P2_Thermal Thermal (Dry Heat) P2_Stress->P2_Thermal P2_Photo Photolytic (UV/Vis Light) P2_Stress->P2_Photo P3_Analyze Analyze Stressed Samples using Stability-Indicating HPLC Method P2_Photo->P3_Analyze P3_PeakPurity Assess Peak Purity (PDA Detector) P3_Analyze->P3_PeakPurity P3_Quantify Quantify Degradation (%) P3_PeakPurity->P3_Quantify P3_Compare Compare Stability Profiles P3_Quantify->P3_Compare

Caption: Workflow for Comparative Stability Assessment.

Experimental Protocols

The following protocols are designed to be self-validating. Each stress condition includes a control sample (stored at ambient temperature, protected from light) to differentiate stress-induced degradation from baseline instability.

Protocol 1: Development of a Stability-Indicating HPLC Method

Causality: The cornerstone of any stability study is a robust analytical method capable of separating the intact API from its degradation products. A reversed-phase HPLC method with UV detection is the industry standard for this purpose due to its versatility and applicability to aromatic compounds.[13][14]

Methodology:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[15]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient Elution: Start with a high aqueous composition (e.g., 90% A) and ramp to a high organic composition (e.g., 95% B) over 20-30 minutes. This ensures the elution of both polar degradants and the relatively non-polar parent compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and the comparators, and also use a PDA detector to check for peak purity and the emergence of new chromophores.

  • Sample Preparation: Dissolve accurately weighed samples in methanol or acetonitrile to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[15]

  • Validation: Before use in the stability study, the method must be validated for specificity by analyzing a mixture of stressed samples to ensure all peaks are baseline resolved.

Protocol 2: Forced Degradation Studies

Causality: These stress conditions are chosen based on ICH guidelines to mimic the environmental factors that can cause degradation during manufacturing, shipping, and storage.[4][6][11]

Methodology: For each compound (this compound, Aniline, 9H-Carbazol-3-amine), prepare a stock solution (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture).

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~50 µg/mL with mobile phase for HPLC analysis.

    • Rationale: Assesses stability in acidic environments, relevant to formulation with acidic excipients.

  • Basic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

    • Rationale: Assesses stability in alkaline conditions. Aromatic amines can be unstable in basic media.[16]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute for analysis.

    • Rationale: Oxidation is a primary degradation pathway for aromatic amines.[3] H₂O₂ is a standard oxidant for these studies.

  • Thermal Degradation (Dry Heat):

    • Place a solid sample of the compound in a controlled temperature oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in solvent for analysis.

    • Rationale: Evaluates the thermostability of the solid-state material, critical for shelf-life determination.

  • Photostability:

    • Expose a solution of the compound (~50 µg/mL) and a solid sample to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][17]

    • Analyze the samples against a control sample protected from light.

    • Rationale: Aromatic and heterocyclic compounds are often photosensitive.[3]

Data Interpretation and Comparative Analysis

Following exposure to stress conditions, all samples, including controls, should be analyzed using the validated stability-indicating HPLC method.

Data Presentation: The results should be summarized in a clear, tabular format to facilitate direct comparison.

Stress ConditionCompound% Assay of Parent Compound% Total DegradationNumber of Degradants
Control (T=0) This compound100.00.00
Aniline100.00.00
9H-Carbazol-3-amine100.00.00
Acid Hydrolysis This compound
(0.1M HCl, 80°C)Aniline
9H-Carbazol-3-amine
Base Hydrolysis This compound
(0.1M NaOH, 80°C)Aniline
9H-Carbazol-3-amine
Oxidation This compound
(3% H₂O₂, RT)Aniline
9H-Carbazol-3-amine
Thermal (Solid) This compound
(105°C)Aniline
9H-Carbazol-3-amine
Photolytic This compound
(ICH Q1B)Aniline
9H-Carbazol-3-amine

*% Total Degradation is calculated as 100% minus the % Assay of Parent Compound.

Expected Outcomes and Mechanistic Insights:

  • Aniline: Expected to show significant degradation, particularly under oxidative and photolytic conditions, likely forming colored polymeric materials.[3]

  • This compound vs. 9H-Carbazol-3-amine: The relative stability will provide insight into electronic and steric effects. The C1 position is electronically distinct from the C3 position. Degradation could involve oxidation of the amino group to nitroso or nitro functionalities, or polymerization. The carbazole nitrogen could also be a site for reaction.

  • General Observations: Aromatic amines are generally more stable in acidic media than in neutral or basic media, as the protonated amine is less susceptible to oxidation.[16] However, hydrolysis of other functional groups, if present, could be acid-catalyzed.

The logical flow of interpreting the results from the forced degradation study is depicted in the diagram below.

Caption: Data Analysis and Interpretation Workflow.

Conclusion and Forward Look

This guide provides a robust, scientifically-grounded framework for the comparative stability assessment of this compound. By adhering to ICH principles and employing a well-reasoned comparative approach, researchers can generate reliable and predictive data crucial for drug development and material science applications.[4][5] The proposed protocols are designed not just to be followed, but to be understood, allowing for intelligent adaptation to other novel aromatic amines and carbazole derivatives. The true value of this work lies in its ability to preemptively identify stability liabilities, guide formulation development, and ensure the quality and safety of the final product.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Quality Guidelines. ICH.
  • ICH STABILITY TESTING GUIDELINES. SNS Courseware.
  • Ich guidelines for stability studies 1. Slideshare.
  • Q1A(R2) Guideline. ICH.
  • Aromatic Amines: A Comparison of Electron-Donor Strengths.
  • Video: Basicity of Arom
  • Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
  • Learn About Aromatic and Aliph
  • Forced Degrad
  • Forced Degrad
  • Refinement of analytical techniques for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol. Benchchem.
  • Behaviour of 9-Ethyl-9H-carbazole Hydrazone Derivatives Against Oxidant Systems: Protective Effect on Amyloid β-Induced Damage.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). PubChem.
  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. MDPI.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim

Sources

A Comparative Guide to the Electrochemical Behavior of Carbazole Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbazole Amines

Carbazole, a heterocyclic aromatic compound, is a privileged scaffold in materials science and drug discovery. Its rigid, planar structure and electron-rich nature make it an excellent hole-transporting material. The derivatization of the carbazole core, particularly with amine groups, allows for the fine-tuning of its electronic properties. Understanding the electrochemical behavior of these derivatives is crucial for designing novel materials with desired functionalities and for elucidating the metabolic pathways of carbazole-based drugs.[1]

This guide will focus on a comparative analysis of the electrochemical properties of carbazole amines, providing experimental data and mechanistic insights to aid researchers in their endeavors. We will explore how the position of the amine substituent on the carbazole ring and the degree of substitution on the amine nitrogen influence the ease of oxidation and the subsequent reaction pathways.

Experimental Methodology: Probing the Electrochemical Landscape

To investigate the electrochemical behavior of carbazole amines, cyclic voltammetry (CV) is the most widely employed technique.[2][3][4] CV provides valuable information about the oxidation and reduction potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer.

Standard Protocol for Cyclic Voltammetry of Carbazole Amines

A standardized protocol is essential for obtaining comparable and reproducible data. The following outlines a typical experimental setup for the cyclic voltammetry of carbazole amines:

  • Electrolyte Solution Preparation: A solution of the carbazole amine (typically 1-5 mM) is prepared in an appropriate organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate, TBAP). The supporting electrolyte is crucial for ensuring the conductivity of the solution.

  • Three-Electrode Setup: A standard three-electrode system is used, consisting of:

    • Working Electrode: A glassy carbon or platinum electrode provides the surface for the electrochemical reaction.

    • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used to maintain a constant reference potential.

    • Counter Electrode: A platinum wire or mesh serves as the counter electrode to complete the electrical circuit.

  • Degassing: The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Data Acquisition: The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured. The scan rate, typically between 50 and 200 mV/s, influences the shape of the voltammogram.

  • Internal Standard: Ferrocene is often used as an internal standard to calibrate the potential scale, as its oxidation potential is well-defined and relatively insensitive to the solvent.

The causality behind these choices lies in the need to create a controlled environment where the electrochemical processes of the carbazole amine can be isolated and accurately measured. The choice of solvent and electrolyte is critical to ensure the solubility of the analyte and to provide a stable medium for the electrochemical reactions. The three-electrode setup allows for precise control and measurement of the potential at the working electrode, where the oxidation of the carbazole amine occurs.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Cyclic Voltammetry Experiment cluster_analysis Data Analysis prep1 Dissolve Carbazole Amine in Solvent + Supporting Electrolyte prep2 Degas with Inert Gas prep1->prep2 exp1 Three-Electrode Setup (Working, Reference, Counter) prep2->exp1 Transfer to Electrochemical Cell exp2 Potential Sweep (Data Acquisition) exp1->exp2 analysis1 Plot Current vs. Potential (Cyclic Voltammogram) exp2->analysis1 Raw Data analysis2 Determine Oxidation Potentials (Epa) analysis1->analysis2 analysis3 Analyze Reversibility & Stability analysis2->analysis3

Caption: Workflow for the electrochemical analysis of carbazole amines using cyclic voltammetry.

Comparative Electrochemical Data of Carbazole Amines

The position of the amine group on the carbazole ring and the nature of the substituents on the nitrogen atom have a profound impact on the oxidation potential. The following table summarizes the key electrochemical data for a selection of carbazole amines.

CompoundAmine PositionSubstitutionOxidation Potential (Epa vs. Fc/Fc+) [V]ReversibilityReference
Carbazole--~1.20Irreversible[5]
3-AminocarbazoleC3PrimaryLower than carbazoleIrreversible[5]
N-PhenylcarbazoleNArylVaries with phenyl substituentsReversible/Irreversible[6]
N-EthylcarbazoleNAlkyl~1.15Irreversible[7]
2,7-Dibromo-N-hexylcarbazoleNAlkylHigher than N-hexylcarbazole-[7]

Discussion: Structure-Electrochemical Property Relationships

Effect of Amine Position

The position of the amine group on the carbazole ring significantly influences the electron density of the aromatic system and, consequently, its ease of oxidation. An amino group is an electron-donating group, and its introduction is expected to lower the oxidation potential compared to the parent carbazole. The extent of this effect depends on the position of substitution. While direct comparative data for all isomers is limited, it is generally understood that substitution at the 3- and 6-positions, which are para to the nitrogen atom of the carbazole ring, will have a more pronounced effect on the electronic properties than substitution at other positions.

Effect of Amine Substitution (Primary vs. Secondary vs. Tertiary)

The degree of substitution on the amine nitrogen also plays a crucial role in the electrochemical behavior.

  • Primary Amines (e.g., 3-Aminocarbazole): The presence of two hydrogen atoms on the nitrogen allows for potential follow-up chemical reactions after the initial oxidation, such as dimerization or polymerization, often leading to irreversible electrochemical behavior.[5]

  • Secondary Amines (e.g., N-Aryl or N-Alkyl Amines): The reactivity of secondary amines is influenced by the nature of the substituent. N-aryl substitution can extend the π-conjugation, potentially lowering the oxidation potential and, in some cases, leading to more stable radical cations.[8] N-alkyl substitution generally has a less pronounced electronic effect.

  • Tertiary Amines: The electrochemical oxidation of tertiary amines is generally easier than that of primary or secondary amines due to the electron-donating effect of the three organic substituents.[5]

The general mechanism for the electrochemical oxidation of simple aliphatic amines involves the formation of a radical cation, which can then undergo further reactions.[5] For carbazole amines, the initial oxidation typically occurs on the carbazole nitrogen, forming a radical cation. The stability of this radical cation is influenced by the substituents on the carbazole ring and the amine nitrogen.

Proposed Electrochemical Oxidation Mechanism

The electrochemical oxidation of carbazole amines generally proceeds through an initial one-electron transfer to form a radical cation. The subsequent fate of this radical cation depends on the specific structure of the carbazole amine and the reaction conditions.

G A Carbazole Amine (Neutral) B Radical Cation Intermediate A->B -e⁻ (Oxidation) C Dimerization/ Polymerization B->C Coupling D Follow-up Reactions B->D Other Pathways

Caption: Generalized electrochemical oxidation pathway for carbazole amines.

The initial oxidation step is the formation of a radical cation from the neutral carbazole amine.[9] This radical cation can be stabilized by the delocalization of the positive charge and the unpaired electron over the extended π-system of the carbazole ring. However, these radical cations are often reactive and can undergo subsequent coupling reactions, typically at the positions of highest spin density, leading to the formation of dimers or polymers.[10][9]

Conclusion and Future Directions

The electrochemical behavior of carbazole amines is a complex interplay of structural and electronic factors. The position of the amine group and the nature of its substitution significantly influence the oxidation potential and the stability of the resulting radical cations. While this guide provides a comparative overview based on available literature, a systematic study directly comparing the electrochemical properties of positional isomers (2-, 3-, and 4-aminocarbazole) and a homologous series of primary, secondary, and tertiary carbazole amines under identical experimental conditions would be highly valuable for the scientific community. Such a study would provide a more precise understanding of the structure-property relationships and facilitate the rational design of novel carbazole-based materials for a wide range of applications.

References

  • Which one is more reactive, primary, secondary, or tertiary amine? - Quora. (2019, August 16). Retrieved from [Link]

  • Electrochemical studies of some carbazole derivatives via cyclic voltammetry and convolution - Deconvolution transforms | Request PDF. (2025, August 7). Retrieved from [Link]

  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2025, December 21). Retrieved from [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms - IIETA. (n.d.). Retrieved from [Link]

  • Cyclic Voltammetry and Computational Chemistry Studies on the Evaluation of the Redox Behavior of Parabens and other Analogues - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Can you provide examples of primary, secondary, and tertiary amines and explain the reasoning behind their classification? - Quora. (2024, October 14). Retrieved from [Link]

  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives - ResearchGate. (2019, June 6). Retrieved from [Link]

  • Cyclic voltammetry data of 1-9. [a,b,c] - ResearchGate. (n.d.). Retrieved from [Link]

  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms | IIETA. (n.d.). Retrieved from [Link]

  • Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - NIH. (n.d.). Retrieved from [Link]

  • Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives - theijes. (2024, May 29). Retrieved from [Link]

  • The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential - PubMed. (n.d.). Retrieved from [Link]

  • Preparation and Properties of 2,7Linked N Alkyl9 H -carbazole Main-Chain Polymers. (2025, August 10). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 9H-Carbazol-1-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide is designed to provide clear, actionable steps, grounded in established safety principles, to manage waste streams containing this specific aromatic amine.

The procedures outlined herein are synthesized from safety data sheets (SDS) for carbazole derivatives, general best practices for hazardous chemical waste management, and regulatory guidelines. The core principle is one of caution: all materials contaminated with this compound must be treated as hazardous waste.

Understanding the Hazard Profile: The "Why" Behind the Protocol

This compound belongs to the carbazole family, a class of heterocyclic aromatic compounds. While a specific, comprehensive toxicological profile for this exact amine may be limited, data from closely related carbazole and aromatic amine compounds provide a strong basis for a conservative and safe approach. The U.S. Environmental Protection Agency (EPA), for instance, has evaluated the parent compound, carbazole, as a potential carcinogen[1].

Aromatic amines, as a class, are known for their potential to cause significant harm to human health and the environment[2]. Therefore, we must operate under the assumption that this compound presents similar risks.

Key Hazards Associated with Carbazole Derivatives:

  • Carcinogenicity: Suspected of causing cancer[3][4].

  • Irritation: Causes serious skin and eye irritation[3][4][5]. May also cause respiratory irritation[4][6].

  • Toxicity: Harmful if swallowed[3][6].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects[3][4]. Discharging into the environment must be avoided[7][8].

These hazards dictate the stringent containment and disposal methods that follow. The primary goals are to prevent personnel exposure through inhalation, ingestion, or skin contact, and to eliminate the possibility of environmental release.

Waste Segregation and Containerization: The First Line of Defense

Proper segregation is the most critical step in a compliant waste management program. Inadvertent mixing of incompatible waste streams can lead to dangerous chemical reactions, while mixing hazardous with non-hazardous waste can dramatically increase disposal costs and regulatory burdens[9].

Protocol for Waste Segregation:

  • Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials, chromatography plates), and solutions containing this compound must be treated as hazardous chemical waste[10].

  • Use Dedicated Containers:

    • Solid Waste: Collect dry waste, including contaminated personal protective equipment (PPE) like gloves and bench paper, in a dedicated, leak-proof hazardous waste container[10]. A high-density polyethylene (HDPE) container with a secure, screw-on lid is recommended.

    • Liquid Waste: Collect all aqueous and solvent solutions containing this compound in a separate, sealed, and compatible liquid waste container[10]. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[10].

  • Labeling is Mandatory: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard). Ensure the label is clear, legible, and securely affixed.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste[9][11][12]. This prevents the release of vapors and protects against spills.

Waste TypeContainer TypeKey Instructions
Solid Waste Labeled, leak-proof HDPE container with lid.Collect solid this compound, contaminated labware, and PPE. Avoid creating dust[3].
Liquid Waste (Aqueous) Labeled, sealed, compatible solvent bottle.Collect all solutions. Do not mix with organic solvents unless specifically instructed by EHS.
Liquid Waste (Organic) Labeled, sealed, compatible solvent carboy.Keep separate from aqueous and other waste streams.
Sharps Labeled, puncture-proof sharps container.Needles, scalpels, or broken glass contaminated with the compound.
Empty Stock Bottles Original container, triple-rinsed.Triple rinse with a suitable solvent; collect the rinsate as hazardous liquid waste. Deface the label and manage as per institutional policy.

On-Site Storage and Handling: Maintaining a Safe Environment

Accumulating waste requires the same level of care as handling the pure chemical. All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory[12].

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel generating the waste[10].

  • Secondary Containment: Place all waste containers in a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak[10].

  • Segregation: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents[9].

Spill Management: An Emergency Protocol

Accidents happen, but a prepared response minimizes risk. Spill cleanup materials should be readily available in the lab.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop or sweep the material into a designated hazardous waste container[3][10].

    • For Liquid Spills: Use an inert absorbent material, such as vermiculite, sand, or a chemical absorbent pad, to soak up the spill[10][13]. Place the contaminated absorbent into the solid hazardous waste container.

  • Decontaminate the Area: Clean the spill surface thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste[10][14].

  • Report: Report the spill to your laboratory supervisor and institutional EHS department, following their specific reporting procedures.

Final Disposal: The Hand-Off

As a laboratory professional, your responsibility ends with the safe and compliant collection, labeling, and storage of the waste. The final disposal must be handled by trained professionals.

  • Schedule a Pickup: Contact your institution's EHS department to arrange for the collection of your full hazardous waste containers[10]. Do not allow waste to accumulate in the lab for extended periods[9].

  • Professional Disposal: The waste will be transported and managed by a licensed hazardous waste disposal company[15]. These companies use specialized, high-temperature incineration or other approved methods to destroy the chemical, ensuring it does not harm the environment. Never attempt to dispose of this chemical through standard trash or down the drain[4][11].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Workflow for this compound Waste Disposal cluster_0 Waste Generation & Segregation cluster_1 Storage & Management cluster_2 Final Disposal A Generation of Waste (Solid, Liquid, PPE) B Is waste contaminated with this compound? A->B C Treat as Hazardous Waste B->C Yes D Segregate by Type (Solid vs. Liquid) C->D E Solid Waste Container D->E Solid F Liquid Waste Container D->F Liquid G Securely Cap & Label Container (Name, Date, Hazards) E->G F->G H Place in Secondary Containment in Satellite Accumulation Area G->H I Container Full? H->I I->H No, continue collection J Contact EHS for Pickup I->J Yes K Licensed Hazardous Waste Vendor Disposal J->K

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 9H-Carbazol-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals engaged in work with 9H-Carbazol-1-amine. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the parent compound, 9H-Carbazole, and closely related aminocarbazoles to establish a robust framework for safe handling. Our approach is grounded in the precautionary principle, ensuring the highest standards of safety in the absence of complete substance-specific data.

Hazard Assessment: Understanding the Risks of this compound

A close structural analog, 9-Aminocarbazole, is classified with the following GHS hazard statements, which should be considered as the primary risks when handling this compound:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Additionally, other amino-substituted carbazoles, such as 3-Amino-9-ethylcarbazole hydrochloride, are noted to potentially cause cancer[5]. Therefore, it is prudent to handle this compound as a substance with the potential for acute toxicity, skin and eye irritation, respiratory irritation, and possible carcinogenicity.

Personal Protective Equipment (PPE): A Multi-Laden Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations in the subsequent sections.

Protection Type Required PPE Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes, dust, and unforeseen reactions.
Skin Protection Nitrile gloves (double-gloving recommended) and a fully buttoned lab coatTo prevent skin contact, which can be harmful.
Respiratory Protection A NIOSH-approved respirator with particulate filters (N95 or higher)To prevent inhalation of harmful dust or aerosols.
Eye and Face Protection: The First Line of Defense

Given that this compound is expected to be a serious eye irritant, robust eye and face protection is non-negotiable.

  • Chemical Safety Goggles: These should be worn at all times when in the vicinity of this compound. They provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Face Shield: A face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the solid or when there is a risk of splashing of solutions containing the compound.

Skin Protection: Preventing Dermal Exposure

With the high likelihood of skin irritation and potential for harmful effects upon skin contact, comprehensive skin protection is essential.

  • Gloves: Nitrile gloves are recommended for their broad chemical resistance. For extended procedures or when handling larger quantities, double-gloving is advised. Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.

  • Lab Coat: A clean, fully buttoned laboratory coat made of a suitable material should be worn to protect the arms and body from accidental contact.

Respiratory Protection: Safeguarding Against Inhalation

To mitigate the risk of respiratory irritation and harm from inhalation, respiratory protection is a key component of the PPE ensemble.

  • Respirator: A NIOSH-approved respirator equipped with particulate filters (N95 or higher) should be used, particularly when handling the powdered form of this compound or when there is a potential for aerosol generation. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound Task_Assessment Assess the Task: - Scale of work - Physical form (solid/solution) - Potential for aerosolization Low_Risk Low Risk (e.g., handling small quantities in solution) Task_Assessment->Low_Risk Low potential for exposure High_Risk High Risk (e.g., weighing solid, large scale work) Task_Assessment->High_Risk High potential for exposure Standard_PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Low_Risk->Standard_PPE Enhanced_PPE Enhanced PPE: - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator High_Risk->Enhanced_PPE

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: Ensuring a Safe Workflow

Beyond personal protective equipment, a comprehensive safety plan includes robust operational and disposal procedures.

Safe Handling Procedures
  • Engineering Controls: All work with this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of the solid, carefully sweep it up with an appropriate tool and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. All spill cleanup materials should be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash[1][2].

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2017, June 30). 9H-Carbazole: Human health tier II assessment. Retrieved from [Link]

  • Capot Chemical. (n.d.). Material Safety Data Sheet: 9H-carbazol-9-amine. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (n.d.). Material Safety Data Sheet: 9H-Carbazole. Retrieved from [Link]

  • PubChem. (n.d.). 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). Carbazole. Retrieved from [Link]

  • PubChem. (n.d.). 9-Aminocarbazole. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Aminocarbazole. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-AMINOCARBAZOLE. Retrieved from [Link]

Sources

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